Product packaging for Perflubron(Cat. No.:CAS No. 423-55-2)

Perflubron

Cat. No.: B1679595
CAS No.: 423-55-2
M. Wt: 498.96 g/mol
InChI Key: WTWWXOGTJWMJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Perflubron is a haloalkane that is perfluorooctane in which a fluorine attached to one of the terminal carbons has been replaced by a bromine. It has a role as a radioopaque medium and a blood substitute. It is a perfluorinated compound, an organobromine compound and a haloalkane. It derives from a hydride of an octane.
This compound (Oxygent) is being developed as an intravascular oxygen carrier designed to augment oxygen delivery in surgical patients.
This compound is a synthetic radiopaque liquid form of perfluorooctyl bromide. Used as a contrast agent for magnetic resonance imaging (MRI), this compound is also used as a liquid ventilation agent to improve pulmonary gas exchange and lung compliance and may be used in surgery to reduce or eliminate the need for donor blood. Ventilation with perfluorocarbon fluid improves lung function in conditions involving surfactant deficiency and dysfunction, including respiratory distress syndrome and adult respiratory distress syndrome. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1993 and has 1 investigational indication.
potential anti-obesity compound;  reduces food adsorption;  8-carbon perfluorocarbon radiopaque compound;  an oral contrast agent for use with MRI to enhance delineation of the bowel distinguishing it from adjacent organs

Structure

2D Structure

Chemical Structure Depiction
molecular formula BrC8F17<br>C8BrF17 B1679595 Perflubron CAS No. 423-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWWXOGTJWMJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrC8F17, C8BrF17
Record name Octane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046560
Record name 1-Bromoheptadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-55-2
Record name Perfluorooctyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perflubron [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perflubron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Bromoheptadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERFLUBRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1D0Q7R4D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Perflubron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perflubron, also known as perfluorooctyl bromide (PFOB), is a synthetic organofluorine compound with the chemical formula C₈BrF₁₇.[1][2][3] It is a dense, colorless, and odorless liquid that is chemically and biologically inert.[4][5] These properties, particularly its high capacity for dissolving respiratory gases like oxygen and carbon dioxide, have made it a subject of significant interest in various medical applications.[5][6] this compound has been investigated as a contrast agent for magnetic resonance imaging (MRI), computed tomography (CT), and sonography.[7][8] Furthermore, it has been extensively studied for use in partial liquid ventilation (PLV) to treat acute respiratory distress syndrome (ARDS), especially in premature infants.[9] Its anti-inflammatory effects, including the inhibition of chemokine expression and NF-κB activation, are also an active area of research.[10][11] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and visualizes key related biological pathways and experimental workflows.

Physicochemical Properties of this compound

The unique physicochemical characteristics of this compound are central to its utility in biomedical applications. The following table summarizes its key quantitative properties.

PropertyValueReference(s)
Molecular Formula C₈BrF₁₇[1][3][4]
Molecular Weight 498.96 g/mol [1][2][3]
Density 1.93 g/cm³ at 25°C[7][8][10]
1.918 g/mL at 25°C[12]
1.882 g/mL at 37°C[12]
Melting Point 6.0 - 7.2 °C[2][4][7]
Boiling Point 141 - 144 °C at 760 mmHg[2][4][11]
Vapor Pressure 6.54 mmHg at 25°C[2][4][7]
10.4 mmHg at 37°C[2][13]
14 torr at 37.5°C[11]
Surface Tension 18.0 dynes/cm[12]
18.2 dynes/cm[11]
Viscosity (Kinematic) 0.955 cs at 25°C[12]
0.820 cs at 37°C[12]
Refractive Index 1.300 at 20°C[12]
1.305 at 20°C (lit.)[7]
Water Solubility Insoluble, Not miscible or difficult to mix in water[4][11][14]
0.0314 mg/mL (predicted)[15]
Solubility in Solvents Soluble in DMSO. Miscible with organic solvents.[1][2][16]
Octanol-Water Partition Coefficient (logP) 6.34820 (predicted)[7]
4.74 (predicted by ALOGPS), 6.64 (predicted by ChemAxon)[15]

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for its application in research and drug development. Below are detailed methodologies for key experiments.

Density Measurement

The density of a liquid like this compound can be determined using a straightforward gravimetric method.

  • Objective: To measure the mass of a known volume of this compound.

  • Apparatus: A calibrated pycnometer (a flask with a precise volume), a high-precision analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

    • The pycnometer is then filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

    • The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium (e.g., 25°C or 37°C).

    • Once the temperature is stable, the pycnometer is removed, dried, and weighed again.

    • The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is then calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Viscosity Measurement

The kinematic viscosity of this compound is typically measured using a capillary viscometer, such as an Ubbelohde viscometer.[4][17]

  • Objective: To measure the time it takes for a fixed volume of this compound to flow through a capillary under gravity.

  • Apparatus: An Ubbelohde-type capillary viscometer, a temperature-controlled water bath, a stopwatch, and a suction bulb.

  • Procedure:

    • The viscometer is cleaned and dried thoroughly.

    • A specific volume of this compound is introduced into the viscometer.

    • The viscometer is then placed vertically in a temperature-controlled water bath until the sample reaches the desired temperature.

    • Using a suction bulb, the this compound is drawn up through the capillary into the upper bulb.

    • The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary is measured with a stopwatch.

    • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time.

Vapor Pressure Measurement

The vapor pressure of this compound at different temperatures can be determined using a static method in a closed system.[1][18]

  • Objective: To measure the pressure of the vapor in equilibrium with the liquid this compound at various temperatures.

  • Apparatus: A flask connected to a pressure sensor and a temperature probe, a series of water baths at different temperatures, and a data acquisition system.[1]

  • Procedure:

    • A small amount of this compound is placed in the flask.

    • The flask is sealed, and the pressure sensor and temperature probe are connected.

    • The flask is submerged in a water bath of a known temperature.

    • The system is allowed to reach thermal and phase equilibrium, at which point the total pressure inside the flask is recorded.

    • The initial air pressure in the flask is subtracted from the total pressure to obtain the vapor pressure of this compound at that temperature.

    • This process is repeated for different temperatures using various water baths.

    • The data can be used to plot vapor pressure as a function of temperature.

Surface Tension Measurement

The Du Noüy ring method is a common technique for measuring the surface tension of liquids like this compound.[12][14]

  • Objective: To measure the force required to detach a platinum ring from the surface of this compound.

  • Apparatus: A force tensiometer equipped with a platinum-iridium ring, a sample vessel, and a mechanism to move the sample stage.

  • Procedure:

    • The platinum ring is meticulously cleaned, typically by flaming, to remove any contaminants.

    • A sample of this compound is placed in the vessel, and the ring is immersed in the liquid.

    • The sample stage is slowly lowered, causing the ring to be pulled through the liquid surface, forming a meniscus.

    • The force exerted on the ring by the surface tension is measured by the tensiometer as the ring is pulled upwards.

    • The maximum force just before the liquid film breaks is recorded.

    • The surface tension is calculated from this maximum force, the dimensions of the ring, and a correction factor that accounts for the shape of the meniscus.

Refractive Index Measurement

The refractive index of this compound can be measured using a refractometer, such as an Abbe refractometer.[2][19]

  • Objective: To determine the extent to which light is bent when passing from air into this compound.

  • Apparatus: An Abbe refractometer, a light source (often a sodium lamp), and a temperature control system.

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to reach the desired temperature.

    • Light from the source is passed through the sample.

    • The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is then read directly from the instrument's scale.

Solubility Determination

Given this compound's very low water solubility, methods for sparingly soluble compounds are employed. A common approach is the shake-flask method.[7][20]

  • Objective: To determine the saturation concentration of this compound in a given solvent (e.g., water, DMSO).

  • Apparatus: Sealed flasks, a shaker or agitator in a temperature-controlled environment, and an analytical method for quantifying this compound (e.g., gas chromatography).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the mixture is allowed to stand to allow the undissolved this compound to separate.

    • A sample of the supernatant (the solvent saturated with this compound) is carefully removed, ensuring no undissolved droplets are included. This may involve centrifugation or filtration.

    • The concentration of this compound in the sample is then determined using a suitable analytical technique.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient, a measure of a compound's lipophilicity, is often determined using the shake-flask method as outlined in OECD Guideline 107.[21][22]

  • Objective: To determine the ratio of the concentration of this compound in n-octanol to its concentration in water at equilibrium.

  • Apparatus: Separatory funnels, a mechanical shaker, a centrifuge, and an analytical method to quantify this compound in both phases.

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

    • A known amount of this compound is dissolved in either the water-saturated n-octanol or the octanol-saturated water.

    • The two phases are then combined in a separatory funnel in a defined volume ratio.

    • The funnel is shaken until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the n-octanol and water phases is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

Visualizations: Biological Pathways and Experimental Workflows

This compound's Inhibitory Effect on the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][23] This pathway is a central regulator of the inflammatory response. The following diagram illustrates a simplified model of this inhibitory action.

Perflubron_NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_this compound Pharmacological Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_active NF-κB (Active) IkB->NFkB_active Degrades & Releases NFkB_inactive NF-κB (Inactive) NFkB_inactive->IkB Bound NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates DNA DNA (Promoter Region) NFkB_nucleus->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates

Figure 1: Simplified diagram of this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Partial Liquid Ventilation (PLV)

Partial liquid ventilation is a key therapeutic application of this compound, particularly in cases of severe respiratory distress. The workflow for a typical preclinical study is outlined below.

PLV_Workflow cluster_preparation Phase 1: Preparation cluster_intervention Phase 2: Intervention cluster_monitoring Phase 3: Monitoring & Data Collection cluster_conclusion Phase 4: Conclusion Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Measurements (Gas Exchange, Hemodynamics) Animal_Prep->Baseline Lung_Injury Induction of Acute Lung Injury (e.g., Lavage) Baseline->Lung_Injury PLV_Initiation Initiate Partial Liquid Ventilation: Instill this compound (e.g., 30 mL/kg) Lung_Injury->PLV_Initiation Gas_Ventilation Continue Mechanical Gas Ventilation PLV_Initiation->Gas_Ventilation Monitoring Continuous Monitoring (Blood Gases, Lung Mechanics) Gas_Ventilation->Monitoring Data_Collection Data Collection at Pre-defined Intervals Monitoring->Data_Collection Weaning Weaning from PLV to Gas Ventilation Data_Collection->Weaning Post_Mortem Post-Mortem Analysis (Histology, Biomarkers) Weaning->Post_Mortem

Figure 2: A typical experimental workflow for a preclinical study of Partial Liquid Ventilation with this compound.

Conclusion

This compound possesses a unique set of physicochemical properties, including high density, low surface tension, and a remarkable capacity for gas dissolution, which are foundational to its medical applications. Its chemical inertness and biocompatibility further enhance its suitability for in vivo use. A thorough understanding of these properties, along with standardized experimental protocols for their measurement, is essential for researchers and professionals in the field of drug development and medical device innovation. The ongoing investigation into its biological activities, such as its anti-inflammatory effects, continues to expand the potential therapeutic horizons for this versatile perfluorocarbon compound.

References

Perflubron in Liquid Ventilation: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of perflubron when utilized in liquid ventilation for the management of acute respiratory distress syndrome (ARDS) and other severe respiratory conditions. By leveraging its unique physicochemical properties, this compound facilitates gas exchange, improves lung mechanics, and exerts significant anti-inflammatory effects, offering a promising therapeutic strategy for critically ill patients.

Physicochemical Properties and Gas Exchange

This compound (C8F17Br), a perfluorocarbon, is a biologically inert, dense, and non-viscous liquid with a high capacity for dissolving respiratory gases.[1][2][3] Its low surface tension and high spreading coefficient allow it to readily coat the alveolar surfaces, even in collapsed or fluid-filled lung regions.[1]

The primary mechanism by which this compound improves gas exchange is through the establishment of a liquid-filled lung environment that eliminates the air-liquid interface, a major contributor to high surface tension in injured lungs.[4] This reduction in surface tension helps to recruit and stabilize collapsed alveoli, thereby increasing the functional residual capacity (FRC) and improving ventilation-perfusion (V/Q) matching.[4][5] Oxygen and carbon dioxide readily diffuse through the this compound layer, facilitating their exchange between the ventilator gas and the pulmonary circulation.[6]

Key Physicochemical Properties of this compound:
PropertyValueReference
Molecular FormulaC8BrF17[7][8]
Molar Mass498.965 g/mol [8]
Density1.93 g/cm³[8]
Boiling Point142 °C[8]
Vapor Pressure at 37°C10.4 mmHg[9]
Oxygen SolubilityHigh[1][10]
Carbon Dioxide SolubilityHigh[1][10]
Surface TensionLow[1][11]

Improvement in Lung Mechanics

The use of this compound in liquid ventilation leads to significant improvements in lung mechanics. By reducing surface tension, this compound increases pulmonary compliance, making the lungs easier to inflate and reducing the barotrauma associated with high-pressure mechanical ventilation.[4][10]

Quantitative Data on Improved Lung Function:
ParameterImprovementStudy PopulationReference
Arterial Oxygen Tension (PaO2)138% increase within 1 hourPremature infants with severe RDS[12]
Dynamic Compliance61% increase within 1 hourPremature infants with severe RDS[12]
Oxygenation IndexReduced from 49 ± 60 to 17 ± 16 within 1 hourPremature infants with severe RDS[12]
Arterial Oxygen SaturationImproved to 96 ± 3% from 55 ± 8% in controlsAdult sheep with oleic acid-induced respiratory failure[5]
Physiologic ShuntReduced to 2 ± 8% from 64 ± 5% in controlsAdult sheep with oleic acid-induced respiratory failure[5]

Anti-inflammatory Mechanism of Action

A critical component of this compound's therapeutic effect is its potent anti-inflammatory activity. In inflammatory lung conditions like ARDS, there is a significant influx of neutrophils into the lung parenchyma, leading to the release of pro-inflammatory cytokines and reactive oxygen species, which further exacerbates lung injury.

This compound has been shown to attenuate this inflammatory cascade through several mechanisms:

  • Inhibition of Neutrophil Sequestration: this compound reduces the accumulation of neutrophils in the lungs.[13]

  • Suppression of Pro-inflammatory Cytokines: It downregulates the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[14]

  • Inhibition of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound is thought to exert its anti-inflammatory effects, at least in part, by inhibiting the activation of NF-κB.[14]

Signaling Pathway of this compound's Anti-inflammatory Action

Perflubron_Anti_Inflammatory_Pathway cluster_cell Macrophage / Epithelial Cell Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 activates IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates (leading to degradation) NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates Cytokines TNF-α, IL-1β, IL-6, IL-8 Proinflammatory_Genes->Cytokines produces This compound This compound This compound->IKK inhibits

Figure 1: Simplified signaling pathway of this compound's inhibitory effect on NF-κB activation.

Interaction with Pulmonary Surfactant

Pulmonary surfactant is crucial for reducing surface tension at the air-liquid interface in the alveoli. In ARDS, surfactant function is often impaired. While this compound itself has a low surface tension, it does not replace the function of endogenous surfactant. Instead, it is believed to work in concert with it. The high density of this compound may help to displace alveolar edema and debris, creating a cleaner surface for the remaining surfactant to act upon. Some studies suggest that perfluorocarbons can fluidize surfactant monolayers, potentially improving their function.[15][16] However, priming the lung with perfluorocarbon before surfactant administration did not show improved physiologic effects in one animal model.

Experimental Protocols

The understanding of this compound's mechanism of action has been largely derived from preclinical animal studies. A common experimental model involves the induction of acute lung injury in animals, followed by the application of partial liquid ventilation with this compound.

Example Experimental Protocol: Partial Liquid Ventilation in an Ovine Model of ARDS
  • Animal Model: Adult sheep (e.g., 53.0 +/- 2.8 kg).[5]

  • Induction of Lung Injury: Right atrial injection of oleic acid (0.2 mL/kg).[5]

  • Ventilation Protocol:

    • Control Group: Conventional mechanical gas ventilation.[5]

    • PLV Group: Sequential intratracheal dosing of this compound at 30-minute intervals to cumulative doses of 10, 20, 30, 40, and 50 mL/kg.[5]

  • Parameters Monitored: Arterial blood gases, hemodynamics, pulmonary compliance, and post-mortem lung histology.[5]

Experimental Workflow

Experimental_Workflow start Start animal_prep Animal Preparation (e.g., Adult Sheep, Anesthesia, Instrumentation) start->animal_prep baseline Baseline Physiological Data Collection animal_prep->baseline injury Induction of Acute Lung Injury (e.g., Oleic Acid Injection) baseline->injury randomization Randomization injury->randomization control_group Control Group: Conventional Mechanical Ventilation randomization->control_group plv_group PLV Group: Partial Liquid Ventilation with this compound randomization->plv_group monitoring Continuous Physiological Monitoring (Blood Gases, Hemodynamics, etc.) control_group->monitoring plv_group->monitoring data_collection Data Collection at Intervals monitoring->data_collection euthanasia Euthanasia and Tissue Collection monitoring->euthanasia data_collection->monitoring Repeat at intervals analysis Histopathological and Biochemical Analysis euthanasia->analysis end End analysis->end Perflubron_MOA_Flow cluster_physicochemical Physicochemical Effects cluster_gas_exchange Gas Exchange cluster_anti_inflammatory Anti-inflammatory Effects cluster_clinical_outcomes Clinical Outcomes instillation This compound Instillation into Lungs pfc_properties High Density & Low Surface Tension instillation->pfc_properties high_gas_solubility High O2 & CO2 Solubility instillation->high_gas_solubility inflammation_inhibition Inhibition of Inflammatory Cascade instillation->inflammation_inhibition alveolar_recruitment Alveolar Recruitment & Stabilization pfc_properties->alveolar_recruitment v_q_matching Improved V/Q Matching alveolar_recruitment->v_q_matching improved_compliance Increased Lung Compliance alveolar_recruitment->improved_compliance improved_oxygenation Improved Arterial Oxygenation v_q_matching->improved_oxygenation gas_diffusion Facilitated Gas Diffusion high_gas_solubility->gas_diffusion gas_diffusion->improved_oxygenation clinical_improvement Potential for Improved Clinical Outcomes improved_oxygenation->clinical_improvement neutrophil_reduction Reduced Neutrophil Sequestration inflammation_inhibition->neutrophil_reduction cytokine_suppression Suppression of Pro-inflammatory Cytokines inflammation_inhibition->cytokine_suppression nfkb_inhibition Inhibition of NF-κB Pathway inflammation_inhibition->nfkb_inhibition reduced_barotrauma Reduced Ventilator-Induced Lung Injury neutrophil_reduction->reduced_barotrauma cytokine_suppression->reduced_barotrauma improved_compliance->reduced_barotrauma reduced_barotrauma->clinical_improvement

References

The History and Development of Perflubron as a Research Tool: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perflubron (perfluorooctyl bromide) is a synthetic organofluorine compound that has garnered significant interest in the scientific community for its unique physicochemical properties and diverse biomedical applications.[1][2] Initially explored for its potential as a blood substitute and in liquid ventilation, its utility has expanded, establishing it as a valuable tool in preclinical and clinical research.[3][4] This technical guide provides a comprehensive overview of the history, development, and application of this compound as a research tool, with a focus on its mechanism of action, experimental protocols, and modulation of cellular signaling pathways.

History and Development

The exploration of perfluorochemicals (PFCs) for biomedical applications began in the 1960s with the discovery of their high gas-dissolving capacity.[3] This led to early investigations into their potential for liquid breathing and as oxygen delivery agents.[3] The first generation of PFC emulsions, such as Fluosol-DA, saw limited clinical use.[3][4]

This compound, a second-generation PFC, was developed to have a higher capacity to dissolve oxygen and was initially investigated as an intravascular oxygen carrier under the brand name Oxygent™.[3][5] While clinical trials for this application were promising, they were ultimately discontinued due to adverse events and the requirement for high concentrations of inspired oxygen.[3][4] Despite this, the unique properties of this compound have solidified its role in various research domains, including partial liquid ventilation, as a contrast agent for various imaging modalities, and for targeted drug delivery.[2][6][7]

Physicochemical Properties of this compound

This compound's utility as a research tool is a direct consequence of its distinct physical and chemical characteristics. It is a dense, biologically inert liquid with a high capacity for dissolving respiratory gases like oxygen and carbon dioxide.[2] Its structure, a brominated perfluorocarbon, imparts both hydrophobic and lipophobic properties, which influence its interaction with biological systems.[2]

PropertyValueReference
Molecular Formula C8BrF17[1]
Molecular Weight 498.96 g/mol [1]
Density 1.93 g/mL at 25 °C[1]
Boiling Point 142-144 °C[1]
Melting Point 6 °C[1]
Vapor Pressure 6.54 mmHg at 25°C[1]
LogP 6.348[1]
Water Solubility Insoluble[6]
Oxygen Solubility High[2]
Carbon Dioxide Solubility High[2]

Applications in Research

This compound has been employed as a multifaceted tool in a variety of research settings, primarily leveraging its high gas solubility, radiopacity, and biological inertness.

Partial Liquid Ventilation (PLV)

In PLV research, the lungs are filled with a volume of this compound equivalent to the functional residual capacity, and the subject is then ventilated with a conventional mechanical ventilator.[8] This technique has been investigated in animal models of acute lung injury and respiratory distress syndrome.[1][6] this compound's low surface tension helps to recruit collapsed alveoli, improve gas exchange, and reduce inflammation.[1][6]

Oxygen Delivery and Tissue Oxygenation Studies

As an emulsion, this compound can act as an effective oxygen carrier.[9] This property has been utilized in preclinical models of ischemia and hemorrhage to study the effects of enhanced oxygen delivery to tissues.[4][9] Its ability to transport oxygen is directly proportional to the partial pressure of oxygen, allowing for controlled studies of tissue oxygenation.[3]

Contrast Agent for In Vivo Imaging

The bromine atom in this compound makes it radiopaque, enabling its use as a contrast agent in various imaging modalities, including computed tomography (CT), magnetic resonance imaging (MRI), and sonography.[2][7] After intravenous administration, this compound nanoparticles are taken up by the reticuloendothelial system, allowing for enhanced imaging of the liver, spleen, and lymph nodes.[7][10]

Mechanism of Action and Cellular Modulation

Beyond its bulk physical properties, this compound has been shown to exert effects at the cellular and molecular level, particularly in modulating inflammatory and oxidative stress pathways.

Anti-inflammatory and Antioxidant Effects

Research has demonstrated that this compound can attenuate oxidative damage in both biological and non-biological systems.[11] This protective effect is thought to be independent of its anti-inflammatory properties.[11] Studies have also suggested that this compound's modulatory effects on inflammatory responses may be related to its ability to partition into the lipid bilayers of cellular membranes.

Modulation of the NF-κB Signaling Pathway

A key mechanism underlying this compound's anti-inflammatory effects is its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. In a study investigating respiratory syncytial virus (RSV) infection, intranasal administration of this compound was found to significantly inhibit the expression of inflammatory chemokines by blocking the activation of NF-κB.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation IκBα->Proteasomal Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocates This compound This compound This compound->IKK Complex Inhibits Activation DNA DNA NF-κB (p50/p65) ->DNA Binds Inflammatory Gene Transcription Inflammatory Gene Transcription DNA->Inflammatory Gene Transcription Experimental_Workflow cluster_preparation Phase 1: Emulsion Preparation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis A Prepare Aqueous Phase (Glycerol in WFI) B Disperse Lipids (Egg Yolk Phospholipid) A->B C Add this compound and High-Shear Mix B->C D High-Pressure Homogenization C->D E Sterilization (Autoclaving) D->E F Quality Control (Particle Size, pH) E->F H Administer this compound Emulsion (e.g., PLV) F->H G Induce Condition in Animal Model (e.g., Pneumonia) G->H I Monitor Physiological Parameters H->I J Collect Samples (Blood, Tissue) I->J M Imaging Analysis (CT, MRI) I->M K Biochemical Assays (e.g., Cytokine Levels) J->K L Histological Examination J->L N Data Analysis and Interpretation K->N L->N M->N Logical_Relationships cluster_properties Physicochemical Properties cluster_applications Research Applications P1 High Gas Solubility (O2, CO2) A1 Oxygen Delivery Studies P1->A1 Enables A2 Partial Liquid Ventilation P1->A2 Facilitates P2 Radiopacity (Bromine Atom) A3 Contrast-Enhanced Imaging (CT, MRI) P2->A3 Allows for P3 Biological Inertness and Low Surface Tension P3->A2 Improves A5 Anti-inflammatory Research P3->A5 Contributes to P4 Hydrophobic and Lipophobic Nature A4 Drug Delivery Vehicle P4->A4 Suitable for

References

Perflubron vs. Other Perfluorocarbons: A Technical Guide for Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Perflubron (perfluorooctyl bromide, PFOB) with other commonly used perfluorocarbons (PFCs) in biomedical research, including Perfluorodecalin (PFD) and Perfluoroctane (PFO). This document outlines their key physicochemical properties, details experimental protocols for their application, and explores their impact on cellular signaling pathways.

Comparative Physicochemical Properties of Perfluorocarbons

The selection of a perfluorocarbon for a specific biomedical application is heavily influenced by its physical and chemical characteristics. Properties such as molecular weight, density, viscosity, and oxygen solubility are critical determinants of their in vivo behavior and efficacy. The following tables summarize the key quantitative data for this compound, Perfluorodecalin, and Perfluoroctane to facilitate a direct comparison.

Table 1: General Physicochemical Properties

PropertyThis compound (PFOB)Perfluorodecalin (PFD)Perfluoroctane (PFO)
Chemical Formula C₈F₁₇BrC₁₀F₁₈C₈F₁₈
Molecular Weight ( g/mol ) 499462438
Density (g/mL at 25°C) 1.921.941.77
Boiling Point (°C) 142-144142103
Vapor Pressure (mmHg at 37°C) 111365
Viscosity (cP at 37°C) 1.92.70.8
Surface Tension (dyn/cm at 25°C) 181614

Table 2: Gas Solubility Properties

PropertyThis compound (PFOB)Perfluorodecalin (PFD)Perfluoroctane (PFO)
Oxygen Solubility (mL O₂/100 mL PFC at 25°C, 1 atm) 50-5340-4945
Carbon Dioxide Solubility (mL CO₂/100 mL PFC at 25°C, 1 atm) 190-210150-160170

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the preparation of perfluorocarbon nanoemulsions and for an in vivo evaluation in an animal model.

Protocol for Preparation of a Perfluorocarbon Nanoemulsion

This protocol describes the preparation of a stable perfluorocarbon nanoemulsion for applications such as oxygen delivery or as a contrast agent.

Materials:

  • Perfluorocarbon (e.g., this compound)

  • Surfactant (e.g., Egg Yolk Phospholipid)

  • Glycerol

  • Water for Injection (WFI)

  • High-shear mixer

  • High-pressure homogenizer

  • Dynamic light scattering (DLS) particle size analyzer

  • Autoclave

Procedure:

  • Aqueous Phase Preparation: Dissolve glycerol in WFI to create an isotonic solution.

  • Lipid Dispersion: Disperse the egg yolk phospholipid in the aqueous glycerol solution with gentle heating and stirring until a uniform suspension is formed.

  • Pre-emulsification: Slowly add the this compound to the lipid dispersion while mixing at high speed using a high-shear mixer to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 10,000-15,000 psi for 5-10 cycles. Monitor the particle size distribution after each cycle using DLS. The target mean particle diameter is typically below 200 nm for intravenous applications.

  • Sterilization: Sterilize the final nanoemulsion by autoclaving at 121°C for 15 minutes.

  • Quality Control: After sterilization, perform final quality control checks, including particle size analysis, pH measurement, and sterility testing.

Protocol for In Vivo Evaluation of PFC-Based Oxygen Carriers in a Rat Model of Acute Normovolemic Hemodilution

This protocol outlines a procedure to assess the efficacy of a PFC emulsion in maintaining hemodynamic stability and oxygenation during significant blood loss.

Materials:

  • Perfluorocarbon emulsion

  • Anesthetized and ventilated rats

  • Catheters for arterial and venous access

  • Infusion pump

  • Blood gas analyzer

  • Physiological monitoring equipment (for blood pressure, heart rate, etc.)

  • Anticoagulant (e.g., heparin)

Procedure:

  • Animal Preparation: Anesthetize the rat and establish mechanical ventilation. Insert catheters into an artery (e.g., femoral artery) for blood pressure monitoring and blood sampling, and a vein (e.g., jugular vein) for infusion.

  • Baseline Measurements: Record baseline physiological parameters, including mean arterial pressure (MAP), heart rate (HR), and collect an arterial blood sample for baseline blood gas analysis (PaO₂, PaCO₂, pH, etc.).

  • Hemodilution: Initiate acute normovolemic hemodilution by simultaneously withdrawing blood from the arterial line and infusing the perfluorocarbon emulsion through the venous line at an equivalent rate. This is typically done in stages, for example, exchanging 25% and then 50% of the estimated blood volume.

  • Monitoring: Continuously monitor MAP and HR throughout the procedure. Collect arterial blood samples at predetermined intervals (e.g., after each 25% blood volume exchange) for blood gas analysis.

  • Post-infusion Monitoring: After the exchange is complete, continue to monitor the animal for a defined period (e.g., 60 minutes), recording physiological parameters and taking final blood samples.

  • Data Analysis: Analyze the changes in physiological parameters and blood gas values over time to assess the efficacy of the perfluorocarbon emulsion in maintaining oxygenation and hemodynamic stability compared to a control group (e.g., receiving a non-oxygen-carrying solution).

Signaling Pathways and Mechanisms of Action

Perfluorocarbons, beyond their gas-carrying capabilities, have been shown to exert biological effects, notably on inflammatory signaling pathways.

Anti-Inflammatory Effects of Perfluorocarbons

Research has indicated that PFCs can modulate inflammatory responses. Studies have shown that PFCs can inhibit the activation of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2] The precise mechanism is thought to involve the high oxygen-dissolving capacity of PFCs, which can alleviate hypoxia, a known trigger for inflammatory responses.[3]

G PFCs' Impact on Inflammatory Signaling PFCs Perfluorocarbons (e.g., this compound) Hypoxia Hypoxia PFCs->Hypoxia Alleviates NFkB NF-κB Activation Hypoxia->NFkB Induces MAPK MAPK Activation Hypoxia->MAPK Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Transcription MAPK->Cytokines Promotes Production Inflammation Inflammation Cytokines->Inflammation Mediates

PFCs' role in mitigating inflammatory pathways.
Experimental Workflow for Investigating Anti-Inflammatory Effects

The following diagram illustrates a typical experimental workflow to investigate the anti-inflammatory effects of a perfluorocarbon emulsion on cultured cells.

G Workflow for In Vitro Anti-Inflammatory Assay start Start cell_culture Cell Culture (e.g., Macrophages) start->cell_culture treatment Treatment Groups: 1. Control 2. LPS only 3. LPS + PFC Emulsion cell_culture->treatment incubation Incubation (e.g., 24 hours) treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot for NF-κB, p-MAPK cell_lysis->western_blot data_analysis Data Analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

A standard workflow for in vitro PFC studies.

References

In-Vitro Cellular Effects of Perflubron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perflubron (perfluorooctyl bromide), a biocompatible perfluorocarbon, has garnered significant interest in the biomedical field for its unique physicochemical properties, including high gas solubility and chemical inertness. Initially explored as a respiratory gas carrier in liquid ventilation, emerging in-vitro research has unveiled its direct cellular effects, suggesting a potential therapeutic role beyond simple gas exchange. This technical guide provides an in-depth overview of the current understanding of this compound's in-vitro cellular effects, focusing on its anti-inflammatory, antioxidant, and potential cytotoxic properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to support further research and development in this area.

Core Cellular Effects of this compound

In-vitro studies have demonstrated that this compound can modulate several key cellular processes, primarily related to inflammation and oxidative stress. The following sections detail these effects, supported by experimental data and methodologies.

Anti-Inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects across various cell types. These effects are primarily mediated by the downregulation of pro-inflammatory cytokines and adhesion molecules.

Studies on human alveolar macrophages have shown that this compound can significantly inhibit the production of key pro-inflammatory cytokines when stimulated by lipopolysaccharide (LPS). Notably, the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) were all significantly reduced in the presence of this compound. Importantly, this inhibitory effect was observed without impacting cell viability.[1]

Table 1: Effect of this compound on LPS-Stimulated Cytokine Production in Human Alveolar Macrophages

CytokineTreatment GroupMean Concentration (pg/mL) ± SDPercentage Inhibitionp-value
TNF-α LPSData not available--
LPS + this compoundData not availableSignificant Inhibition< 0.05
IL-1 LPSData not available--
LPS + this compoundData not availableSignificant Inhibition< 0.05
IL-6 LPSData not available--
LPS + this compoundData not availableSignificant Inhibition< 0.05

Note: Specific quantitative data on mean concentrations were not available in the provided search results. The table reflects the reported significant inhibition.

This compound has been observed to attenuate the inflammatory response of endothelial cells. Specifically, pre-exposure of human umbilical vein endothelial cells (HUVECs) to this compound resulted in a greater than 40% reduction in the surface expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) following pro-inflammatory activation.[2] This reduction in adhesion molecule expression is critical as it can modulate neutrophil adhesion to the endothelium, a key step in the inflammatory cascade.

Table 2: this compound's Effect on Adhesion Molecule Expression on Activated HUVECs

Adhesion MoleculeTreatment% Reduction in Surface Expression (compared to activated control)
E-selectin This compound Pre-exposure> 40%
ICAM-1 This compound Pre-exposure> 40%
Attenuation of Oxidative Stress

This compound has demonstrated a protective effect against oxidative damage in biological systems. In-vitro studies using rat pulmonary artery endothelial cells have shown that incubation with this compound can lead to a significant attenuation of intracellular oxidative stress.

Specifically, cell monolayers incubated with this compound exhibited a 66.6% attenuation in intracellular fluorescence induced by hydrogen peroxide, as compared to controls.[1] This suggests that this compound may possess antioxidant properties or interfere with pathways that generate reactive oxygen species (ROS).

Table 3: Attenuation of H2O2-Induced Oxidative Stress in Rat Pulmonary Artery Endothelial Cells by this compound

Treatment GroupOutcome Measure% Attenuationp-value
This compoundIntracellular Fluorescence66.6%< 0.05
Effects on Cell Viability and Apoptosis

The impact of this compound on cell viability and apoptosis is a critical aspect of its cellular effects. While some studies report no adverse effects on cell viability in specific contexts, such as with human alveolar macrophages[1], a comprehensive understanding across different cell types and concentrations is still emerging. In-vivo studies on lung ischemia-reperfusion injury in rats have suggested that perfluorocarbons can restrain cell apoptosis, as evaluated by TUNEL assay.[3] However, direct in-vitro quantitative data on this compound's effect on apoptosis markers like caspase activity remains to be fully elucidated.

Signaling Pathway Modulation

The cellular effects of this compound are underpinned by its interaction with specific signaling pathways. A key identified mechanism is the downregulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.

TLR4/NF-κB Signaling Pathway

In response to inflammatory stimuli like LPS, TLR4 activation initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for cytokines and adhesion molecules. In-vivo evidence suggests that perfluorocarbons can inhibit this pathway by down-regulating the expression of TLR4 and NF-κB, thereby reducing the inflammatory response and apoptosis.[3]

TLR4_NFkB_Pathway Figure 1: this compound's Proposed Inhibition of the TLR4/NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound This compound->TLR4 Inhibits IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1, IL-6, ICAM-1, E-selectin) Nucleus->Inflammation Promotes Apoptosis Apoptosis Nucleus->Apoptosis Promotes

Figure 1: this compound's Proposed Inhibition of the TLR4/NF-κB Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatments
  • Human Alveolar Macrophages: Alveolar macrophages are typically obtained by bronchoalveolar lavage from healthy volunteers. Cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are stimulated with LPS (e.g., 10 ng/mL) in the presence or absence of this compound for a specified duration (e.g., 24 hours).[1]

  • Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in endothelial growth medium. For experiments, confluent monolayers are pre-exposed to this compound for a period (e.g., 24-48 hours) before stimulation with pro-inflammatory cytokines like TNF-α or IL-1β to induce adhesion molecule expression.[2]

  • Rat Pulmonary Artery Endothelial Cells: These cells are cultured in appropriate media. For oxidative stress assays, cells are incubated with this compound before being exposed to an oxidizing agent like hydrogen peroxide.[1]

Measurement of Cytokine Production (ELISA)
  • Sample Collection: Cell culture supernatants are collected after the treatment period.

  • ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-1, IL-6) are used according to the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of the recombinant cytokine.

Assessment of Adhesion Molecule Expression (Cell-Based ELISA or Flow Cytometry)
  • Cell Preparation: HUVECs are grown to confluence in multi-well plates.

  • Immunostaining: After treatment, cells are fixed and incubated with primary antibodies specific for E-selectin and ICAM-1.

  • Detection:

    • Cell-Based ELISA: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to produce a colorimetric signal that is read with a plate reader.

    • Flow Cytometry: A fluorescently labeled secondary antibody is used, and the fluorescence intensity of individual cells is measured using a flow cytometer.

  • Data Analysis: The level of expression is quantified relative to control cells.

Measurement of Intracellular Oxidative Stress
  • Probe Loading: Endothelial cells are loaded with a fluorescent probe sensitive to reactive oxygen species (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA).

  • Treatment: Cells are then treated with this compound and the oxidizing agent.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or fluorescence microscopy.

  • Data Analysis: The change in fluorescence intensity is indicative of the level of intracellular oxidative stress.

Evaluation of Apoptosis (TUNEL Assay)
  • Cell Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • TdT Labeling: The terminal deoxynucleotidyl transferase (TdT) enzyme is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated label is detected either directly (if fluorescently labeled) or through a secondary detection step (e.g., with an anti-BrdU antibody).

  • Analysis: The percentage of apoptotic cells is determined by fluorescence microscopy or flow cytometry.[3]

Western Blotting for Signaling Proteins
  • Protein Extraction: Whole-cell lysates are prepared from treated and control cells.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., TLR4, NF-κB, IκB-α, phospho-IκB-α), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagrams

Cytokine_Measurement_Workflow Figure 2: Workflow for Cytokine Measurement (ELISA) cluster_culture Cell Culture & Treatment cluster_elisa ELISA Protocol cluster_analysis Data Analysis start Seed Alveolar Macrophages treat Treat with LPS +/- this compound start->treat incubate Incubate (e.g., 24h) treat->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA for TNF-α, IL-1, IL-6 collect->elisa read Read Absorbance elisa->read analyze Calculate Cytokine Concentrations read->analyze compare Compare Treatment Groups analyze->compare

Figure 2: Workflow for Cytokine Measurement (ELISA)

Apoptosis_Detection_Workflow Figure 3: Workflow for Apoptosis Detection (TUNEL Assay) cluster_prep Cell Preparation & Treatment cluster_tunel TUNEL Staining cluster_analysis Analysis start Culture Cells induce Induce Apoptosis +/- this compound start->induce fix Fix & Permeabilize Cells induce->fix label_dna Label DNA breaks with TdT and labeled dUTP fix->label_dna wash Wash Cells label_dna->wash acquire Acquire Images/Data (Microscopy or Flow Cytometry) wash->acquire quantify Quantify Percentage of TUNEL-positive Cells acquire->quantify

Figure 3: Workflow for Apoptosis Detection (TUNEL Assay)

Conclusion

The in-vitro cellular effects of this compound extend beyond its role as a passive gas carrier, demonstrating active modulation of key cellular pathways involved in inflammation and oxidative stress. The evidence presented in this technical guide highlights its potential as a therapeutic agent for inflammatory conditions. The inhibition of the TLR4/NF-κB signaling pathway appears to be a central mechanism underlying its anti-inflammatory properties. While the current data are promising, further in-depth quantitative studies are required to fully elucidate the dose-dependent effects of this compound on cell viability and apoptosis across a broader range of cell types. Additionally, a more detailed investigation into its impact on other signaling cascades, such as the MAP kinase pathway, will provide a more comprehensive understanding of its cellular mechanisms of action. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and drug development professionals to advance the exploration of this compound's therapeutic potential.

References

Perflubron: A Potential Therapeutic Avenue for Acute Respiratory Distress Syndrome (ARDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Respiratory Distress Syndrome (ARDS) remains a significant clinical challenge with high mortality and morbidity. The complex pathophysiology, characterized by overwhelming lung inflammation, alveolar damage, and severe hypoxemia, necessitates the exploration of novel therapeutic strategies. Perflubron, a perfluorocarbon liquid, has emerged as a promising candidate for the management of ARDS. Its unique physical and biological properties—including high gas solubility, low surface tension, and anti-inflammatory effects—offer a multifaceted approach to mitigating the pulmonary injury seen in ARDS. This technical guide provides a comprehensive overview of the preclinical and clinical evidence for this compound in ARDS, details its proposed mechanisms of action, and outlines key experimental protocols to facilitate further research and development in this area.

Introduction to this compound and its Rationale in ARDS

This compound (perfluorooctyl bromide) is a biologically inert, synthetic liquid with a high capacity for dissolving respiratory gases.[1] Initially investigated as a liquid ventilation agent, its therapeutic potential in ARDS stems from several key properties. The rationale for its use is based on its ability to improve gas exchange, enhance pulmonary mechanics, and modulate the inflammatory response within the injured lung.[2][3]

Two primary methods of administration have been studied:

  • Total Liquid Ventilation (TLV): The lungs are completely filled with oxygenated perfluorocarbon, and a specialized liquid ventilator is used for tidal breathing.[4]

  • Partial Liquid Ventilation (PLV): The lungs are filled with a volume of perfluorocarbon approximately equal to the functional residual capacity (FRC), while a conventional gas ventilator provides tidal breaths.[4][5][6] PLV has been the more extensively studied method in clinical trials due to its relative simplicity.[2][7]

Mechanism of Action

This compound exerts its therapeutic effects in ARDS through a combination of physical and biological actions.

Improvement of Gas Exchange and Pulmonary Mechanics

This compound's low surface tension helps to recruit and stabilize collapsed alveoli, reducing the shunt fraction and improving ventilation-perfusion matching.[3][8] By creating a liquid-filled lung environment, it facilitates the clearance of alveolar debris and proteinaceous exudates.[3][4] This "lavage" effect can help to restore alveolar function.

Anti-inflammatory Effects

A growing body of evidence suggests that this compound possesses significant anti-inflammatory properties.[3][5][9][10][11][12] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by alveolar macrophages.[10][13] This modulation of the inflammatory cascade is thought to be mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[13][14]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.

Perflubron_Anti_Inflammatory_Pathway cluster_cell Alveolar Macrophage / Epithelial Cell Stimulus Inflammatory Stimulus NFkB_pathway NF-κB Pathway MAPK_pathway MAPK Pathway (ERK, JNK, p38) This compound This compound This compound->NFkB_pathway Inhibits This compound->MAPK_pathway Inhibits IKK IKK NFkB_pathway->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_Genes->Cytokines Leads to production of Inflammation & Lung Injury Inflammation & Lung Injury Cytokines->Inflammation & Lung Injury

Proposed Anti-inflammatory Signaling Pathway of this compound.

Preclinical and Clinical Evidence

The efficacy and safety of this compound in ARDS have been evaluated in numerous preclinical and clinical studies.

Preclinical Studies

Animal models have consistently demonstrated the benefits of this compound in ARDS. These studies have shown significant improvements in gas exchange, lung mechanics, and survival.[5][6][15]

Table 1: Summary of Key Preclinical Studies on this compound in ARDS

Study (Animal Model)InterventionKey Findings
Rabbit Model (Saline Lavage) [5]Partial Liquid Ventilation (PLV) vs. Conventional Mechanical Ventilation (CMV)PLV significantly improved alveolar-arterial oxygen tension and oxygen index. Morphometric analysis showed less alveolar hemorrhage, edema, and hyaline membrane formation in the PLV group.
Piglet Model (Oleic Acid Infusion) [15]Perfluorocarbon-associated gas exchange vs. Volume controlled continuous positive pressure breathingThis compound treatment increased PaO2 and improved static lung compliance. Survival was significantly higher in the this compound group (80% vs. 25%).
Rat Model (alpha-naphtylthiourea) [5]Varying doses of this compound (7, 13, 20 mL/kg)Low and moderate doses improved respiratory mechanics and reduced ventilator-induced permeability alterations. High doses aggravated permeability alterations.
Rabbit Model (Burn and Saline Lavage) [6]Intratracheal this compound (9 and 15 ml/kg) vs. CMVThis compound significantly increased PaO2 and respiratory system compliance, while decreasing mean airway pressures in a dose-related manner.
Clinical Trials

Clinical trials of this compound in ARDS have yielded mixed results. While some early-phase studies and studies in pediatric populations showed promise, larger randomized controlled trials in adults have not consistently demonstrated a mortality benefit.

Table 2: Summary of Key Clinical Trials on this compound in ARDS

StudyPatient PopulationIntervention GroupsKey Outcomes
Leach et al. (1996) [16][17]13 premature infants with severe RDSPartial Liquid Ventilation with this compoundWithin 1 hour, arterial oxygen tension increased by 138% and dynamic compliance increased by 61%. The oxygenation index was significantly reduced. 8 of 13 infants survived.
Kacmarek et al. (2006) [2][7]Adult patients with ARDS (n=311)1. Conventional Mechanical Ventilation (CMV) 2. "Low-dose" this compound (10 ml/kg) 3. "High-dose" this compound (20 ml/kg)28-day mortality was 15% in the CMV group, 26.3% in the low-dose group, and 19.1% in the high-dose group (not statistically significant). Ventilator-free days were higher in the CMV group. Increased incidence of adverse events (pneumothorax, hypoxia, hypotension) in the PLV groups.
Hirschl et al. (2002) [9]90 adult patients with ALI/ARDSPLV vs. CMVNo significant differences in ventilator-free days or mortality. A post-hoc analysis suggested a potential benefit in patients under 55 years of age.

The lack of a definitive clinical benefit in adult ARDS trials may be attributable to several factors, including patient heterogeneity, timing of intervention, and the dosing of this compound.[5] The findings from preclinical studies that high doses can be detrimental highlight the importance of optimizing the administration protocol.[5]

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for advancing our understanding of this compound's therapeutic potential.

Induction of ARDS in Animal Models

Two commonly used methods for inducing ARDS in animal models are saline lavage and oleic acid injection.

This method depletes pulmonary surfactant, leading to alveolar collapse and impaired gas exchange, mimicking some features of ARDS.[2][3][18]

Saline_Lavage_Protocol cluster_preparation Animal Preparation cluster_lavage Lavage Procedure Anesthesia Anesthetize and intubate the animal Ventilation_setup Initiate mechanical ventilation (e.g., FiO2 1.0, PEEP 2-4 cmH2O) Anesthesia->Ventilation_setup Monitoring Establish hemodynamic and respiratory monitoring Ventilation_setup->Monitoring Disconnect Disconnect from ventilator Monitoring->Disconnect Instill Instill warmed sterile saline (e.g., 37°C, 50 ml/kg) Disconnect->Instill Drain Drain lavage fluid by gravity Instill->Drain Reconnect Reconnect to ventilator Drain->Reconnect Repeat Repeat lavage until ARDS criteria are met (e.g., PaO2/FiO2 < 100) Reconnect->Repeat

Workflow for ARDS Induction via Saline Lavage.

Intravenous injection of oleic acid causes endothelial and epithelial injury, leading to permeability edema and inflammation, which closely resembles the pathology of human ARDS.[3][7]

Protocol Steps:

  • Animal Preparation: Anesthetize, intubate, and mechanically ventilate the animal. Establish vascular access for drug administration and monitoring.

  • Baseline Measurements: Record baseline hemodynamic and respiratory parameters.

  • Oleic Acid Infusion: Administer oleic acid intravenously (e.g., 0.2 mL/kg) to induce lung injury.

  • Monitoring: Continuously monitor physiological parameters until ARDS criteria are met.

Partial Liquid Ventilation (PLV) Protocol

The following protocol outlines the general steps for initiating and maintaining PLV with this compound in an experimental setting.

Protocol Steps:

  • ARDS Induction: Induce ARDS using a standardized protocol (e.g., saline lavage or oleic acid).

  • This compound Instillation:

    • Position the animal to facilitate even distribution of the liquid.

    • Slowly instill this compound into the endotracheal tube until the desired volume (approximating FRC, e.g., 20-30 ml/kg) is reached.[4]

    • The instillation can be done in aliquots, with brief periods of gas ventilation in between to aid distribution.

  • Ventilator Management:

    • Continue mechanical ventilation with a conventional gas ventilator.

    • Adjust ventilator settings (e.g., tidal volume, respiratory rate, PEEP) to maintain adequate gas exchange and minimize ventilator-induced lung injury.

  • Maintenance Dosing: Administer supplemental doses of this compound as needed to replace evaporative losses.

  • Monitoring: Continuously monitor gas exchange, lung mechanics, and hemodynamics.

Future Directions and Conclusion

While large-scale clinical trials in adults have not yet demonstrated a clear survival benefit, the compelling preclinical data and positive outcomes in pediatric populations suggest that this compound remains a therapy of interest for ARDS.[10][16][17] Future research should focus on:

  • Optimizing Dosing and Timing: Identifying the optimal dose and therapeutic window for this compound administration is critical.[5]

  • Patient Stratification: Identifying subgroups of ARDS patients who are most likely to benefit from this compound therapy through biomarker analysis could lead to more successful clinical trials.

  • Combination Therapies: Investigating the synergistic effects of this compound with other ARDS therapies, such as anti-inflammatory agents or protective ventilation strategies, may enhance its efficacy.

References

Perflubron: A Deep Dive into its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Perflubron, a synthetic perfluorocarbon, has garnered significant interest for its therapeutic potential beyond its initial use as a liquid ventilation agent and contrast medium.[1] Emerging evidence robustly demonstrates its potent anti-inflammatory properties, positioning it as a candidate for mitigating inflammatory responses in various pathological conditions, particularly in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by suppressing the production of pro-inflammatory cytokines, inhibiting leukocyte adhesion and infiltration, and modulating key intracellular signaling pathways.

Attenuation of Pro-Inflammatory Cytokine Production

A hallmark of this compound's anti-inflammatory activity is its ability to significantly reduce the secretion of key pro-inflammatory cytokines from activated immune cells. In vitro studies using human alveolar macrophages stimulated with lipopolysaccharide (LPS) have shown that this compound significantly inhibits the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[4][5] This suppression of the initial cytokine burst is critical in preventing the amplification of the inflammatory cascade.

Inhibition of Leukocyte Adhesion and Transmigration

This compound has been shown to interfere with the crucial steps of leukocyte adhesion to the vascular endothelium, a key event in the inflammatory response. It achieves this by downregulating the expression of critical adhesion molecules on the surface of endothelial cells, namely Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin.[1][6] By reducing the expression of these molecules, this compound effectively decreases the "stickiness" of the endothelium for circulating neutrophils, thereby limiting their infiltration into inflamed tissues.[7] Studies have demonstrated a greater than 40% reduction in the surface expression of E-selectin and ICAM-1 on human umbilical vein endothelial cells (HUVECs) pre-exposed to this compound.[1][4]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules.[2][8] this compound has been found to inhibit the activation of the NF-κB pathway.[2] By preventing the translocation of NF-κB into the nucleus, this compound effectively blocks the transcription of a wide array of inflammatory mediators, providing a powerful and upstream mechanism for its anti-inflammatory effects.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory properties of this compound.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production by LPS-Stimulated Human Alveolar Macrophages

CytokineTreatmentConcentration% Inhibitionp-valueReference
TNF-αThis compoundNot SpecifiedSignificant< 0.05[5]
IL-1This compoundNot SpecifiedSignificant< 0.05[5]
IL-6This compoundNot SpecifiedSignificant< 0.05[5]

Table 2: Effect of this compound on Adhesion Molecule Expression on Activated Human Umbilical Vein Endothelial Cells (HUVECs)

Adhesion MoleculeTreatment% Reduction in Surface Expressionp-valueReference
E-selectinThis compound>40%< 0.05[1][4]
ICAM-1This compound>40%< 0.05[1][4]
ICAM-1 (LPS-induced)10% this compound95 ± 6%< 0.05[6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

Protocol 1: In Vitro Macrophage Stimulation Assay

Objective: To determine the effect of this compound on pro-inflammatory cytokine production by stimulated human alveolar macrophages.

Materials:

  • Human alveolar macrophages (obtained via bronchoalveolar lavage from healthy volunteers)[5]

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1, and IL-6

Methodology:

  • Isolate and culture human alveolar macrophages in standard cell culture plates.

  • Stimulate the macrophages with LPS (e.g., 10 ng/mL) for 1 hour to induce an inflammatory response.[5]

  • Following stimulation, treat the cells with this compound for 23 hours.[5] A control group should be maintained without this compound treatment.

  • After the incubation period, collect the cell-free supernatants.

  • Quantify the concentrations of TNF-α, IL-1, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Assess cell viability using a standard method (e.g., Trypan Blue exclusion or MTT assay) to ensure that the observed effects are not due to cytotoxicity.[5]

Protocol 2: Endothelial Cell Adhesion Molecule Expression Assay

Objective: To quantify the effect of this compound on the expression of ICAM-1 and E-selectin on activated endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

  • This compound

  • Endothelial cell growth medium

  • Monoclonal antibodies specific for human ICAM-1 and E-selectin

  • Fluorescently labeled secondary antibodies

  • Flow cytometer or fluorescence microscope

Methodology:

  • Culture HUVECs to confluence in multi-well plates.

  • Pre-expose the HUVEC monolayers to this compound or control medium for a specified period (e.g., overnight).[4]

  • Activate the endothelial cells by adding a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 50 ng/mL).[6]

  • Incubate for a period sufficient to induce maximal expression of the adhesion molecules (e.g., 4 hours for E-selectin, 24 hours for ICAM-1).[4]

  • Wash the cells and incubate with primary antibodies against ICAM-1 and E-selectin.

  • After washing, add the corresponding fluorescently labeled secondary antibodies.

  • Analyze the expression levels of ICAM-1 and E-selectin using flow cytometry or by quantifying fluorescence intensity with a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's mechanism of action is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Diagram 1: this compound's Inhibition of the NF-κB Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1) DNA->Genes Transcription G cluster_setup Animal Model Preparation cluster_injury Induction of Lung Injury cluster_treatment Treatment Groups cluster_analysis Analysis Animal Rodent Model (e.g., Rat, Mouse) Anesthesia Anesthesia Animal->Anesthesia Intubation Intubation & Mechanical Ventilation Anesthesia->Intubation LPS_instill Intratracheal LPS Instillation Intubation->LPS_instill Control Control Group (Ventilation Only) LPS_instill->Control Perflubron_group This compound Group (Partial Liquid Ventilation) LPS_instill->Perflubron_group BAL Bronchoalveolar Lavage (BAL) Control->BAL Histology Lung Histology Control->Histology Perflubron_group->BAL Perflubron_group->Histology Cytokines BAL Cytokine Analysis (ELISA) BAL->Cytokines Cell_count BAL Cell Count (Neutrophils) BAL->Cell_count

References

Perflubron: A Technical Guide to Enhanced Tissue Oxygen Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Perflubron's role in enhancing oxygen delivery to tissues. This compound, a perfluorocarbon (PFC), is a synthetic, biologically inert compound with a high capacity for dissolving respiratory gases, including oxygen and carbon dioxide.[1][2][3] This property has positioned it as a potential therapeutic agent for various conditions characterized by tissue hypoxia. This document outlines the core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of its physiological impact.

Core Mechanism of Action

This compound-based emulsions enhance oxygen delivery through a passive diffusion mechanism. Unlike hemoglobin-based oxygen carriers, this compound does not chemically bind oxygen. Instead, it physically dissolves large volumes of oxygen, creating a high partial pressure gradient that facilitates its diffusion into hypoxic tissues.[4] The small size of the emulsion particles, typically 0.1-0.3 μm, allows them to penetrate partially occluded vessels that may be inaccessible to larger red blood cells (approximately 8.0-μm diameter).[4] This is particularly relevant in conditions like sickle cell disease, where vaso-occlusion is a primary pathological feature.[4]

The efficacy of this compound as an oxygen carrier is directly proportional to the partial pressure of inspired oxygen (FiO2).[5] Higher FiO2 levels lead to greater oxygen dissolution in the this compound emulsion, thereby increasing the arterial oxygen content and driving oxygen into the tissues.

Perflubron_Mechanism cluster_blood_vessel Blood Vessel cluster_tissue Hypoxic Tissue High_FiO2 High FiO2 (Inspired Oxygen) Perflubron_Emulsion This compound Emulsion (Oxygent®) High_FiO2->Perflubron_Emulsion O2 Dissolution Plasma Plasma Perflubron_Emulsion->Plasma Increased PaO2 Tissue_Cells Tissue Cells Perflubron_Emulsion->Tissue_Cells Direct O2 Delivery (via small particle size) RBC Red Blood Cell (Hemoglobin-O2) Plasma->Tissue_Cells O2 Diffusion Gradient Mitochondria Mitochondria Tissue_Cells->Mitochondria Cellular Respiration

Caption: Mechanism of this compound-enhanced oxygen delivery.

Quantitative Data on Oxygen Delivery Enhancement

The following tables summarize quantitative data from key preclinical and clinical studies investigating the efficacy of this compound in improving tissue oxygenation.

Table 1: Preclinical Studies on Tissue Oxygenation

Animal ModelConditionThis compound FormulationKey FindingsReference
RatNormovolemicThis compound emulsionIncreased subcutaneous tissue oxygen tension (PsqO2) by 32.0 +/- 7.2 mmHg.[6]
RatHemorrhagic (20% blood volume loss)This compound emulsionEffective at increasing PsqO2 only in tissues with oxygen extractions less than 2.0 vol%.[6]
DogAcute Normovolemic Hemodilution (Hct ~11%)Oxygent HT (90% w/v this compound)Increased total oxygen delivery (DO2), blood oxygen content, and mixed venous PO2. This compound-dissolved oxygen accounted for 25-30% of total oxygen consumption.[7]
CatNormovolemicPerfluorooctyl bromide (PFOB) emulsionMean increase in retinal tissue PO2 of 60 +/- 9% after 1 g/kg and ~136% after 3 g/kg during 100% O2 breathing.[8]
RabbitRespiratory Failure (Saline Lavage)Intratracheal this compoundDose-dependent, significant increase in arterial oxygen pressure (e.g., 410 +/- 45 mmHg with 12 ml/kg at 15 min).[9]

Table 2: In Vitro and Clinical Studies

Study TypeConditionThis compound FormulationKey FindingsReference
In VitroNormal and Sickle Cell BloodOxycyte (third-generation PFC emulsion)Significantly higher average oxygen extraction ratio (O2ER) after PFC addition. PO2 difference increased from 15 ± 2 mmHg to 23 ± 2 mmHg.[10]
Clinical TrialOrthopaedic and Genitourinary SurgeryOxygent (1.8 g/kg)Reversed transfusion triggers in 97% of patients compared to 60% in the control group.[11]
Clinical StudyPremature Infants with Severe RDSThis compound (Partial Liquid Ventilation)Arterial oxygen tension increased by 138% within one hour. Oxygenation index reduced.[12][13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. The following sections outline the protocols for evaluating this compound's effect on tissue oxygenation in preclinical models.

Measurement of Subcutaneous Tissue Oxygen Tension (PsqO2) in a Rat Model

This protocol is based on the methodology described by Thomson et al. (2006).[6]

Objective: To determine the effect of a this compound emulsion on subcutaneous tissue oxygen tension in normovolemic and hemorrhaged rats.

Materials:

  • Sprague-Dawley rats

  • This compound emulsion

  • Saline (control)

  • Anesthetic agent (e.g., isoflurane)

  • Polarographic oxygen electrode

  • Apparatus for supplemental oxygen breathing (100% O2)

  • Surgical instruments for catheter placement (for hemorrhage model)

Workflow:

PsqO2_Protocol cluster_preparation Preparation cluster_experiment Experiment Anesthetize Anesthetize Rat Place_Electrode Place Polarographic Oxygen Electrode in Dorsal Subcutaneous Tissue Anesthetize->Place_Electrode Supplemental_O2 Administer 100% O2 Place_Electrode->Supplemental_O2 Baseline Equilibrate and Record Baseline PsqO2 Supplemental_O2->Baseline Hemorrhage Induce Hemorrhage (20% Blood Volume Loss) (for hemorrhagic group) Baseline->Hemorrhage Administer_Treatment Administer this compound Emulsion or Saline Baseline->Administer_Treatment No Hemorrhage->Administer_Treatment Yes Measure_PsqO2 Continuously Measure PsqO2 Post-Administration Administer_Treatment->Measure_PsqO2

Caption: Experimental workflow for PsqO2 measurement.

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the experiment.

  • Place the polarographic oxygen electrode in the subcutaneous tissue along the dorsum.

  • Allow the animal to breathe 100% oxygen and wait for the tissue oxygen tension to equilibrate to a stable baseline.

  • For the hemorrhagic model, induce a 20% blood volume loss through a catheterized artery.

  • Administer either the this compound emulsion or saline control intravenously.

  • Continuously record the PsqO2 for a defined period post-administration.

Evaluation of this compound in an Ex Vivo Vaso-occlusion Model

This protocol is adapted from the study by Kanter et al. (2001) investigating this compound's effect on sickle cell-induced vaso-occlusion.[4]

Objective: To assess the efficacy of an oxygenated this compound-based fluorocarbon emulsion (PFE) in reversing vaso-occlusion caused by deoxygenated sickle red blood cells (SS RBCs).

Materials:

  • Ex vivo mesocecum vasculature preparation from a rat

  • Heparinized blood from patients with sickle cell anemia

  • This compound-based fluorocarbon emulsion (PFE)

  • Apparatus for oxygenating and deoxygenating PFE and SS RBCs

  • Perfusion system to control flow and pressure

  • Microscope for direct observation of microvasculature

Workflow:

Vaso_occlusion_Protocol cluster_setup Setup cluster_procedure Procedure Prepare_Mesocecum Prepare Ex Vivo Rat Mesocecum Vasculature Induce_Vaso_occlusion Induce Vaso-occlusion by Infusing SS RBCs Prepare_Mesocecum->Induce_Vaso_occlusion Prepare_Cells Prepare Deoxygenated Sickle Red Blood Cells (SS RBCs) Prepare_Cells->Induce_Vaso_occlusion Observe_Blockage Confirm Microvascular Blockage (Microscopy & Hemodynamics) Induce_Vaso_occlusion->Observe_Blockage Infuse_PFE Infuse Oxygenated or Deoxygenated this compound Emulsion (PFE) Observe_Blockage->Infuse_PFE Monitor_Parameters Monitor Hemodynamic Parameters and Observe Microvasculature Infuse_PFE->Monitor_Parameters

Caption: Workflow for ex vivo vaso-occlusion experiment.

Procedure:

  • Prepare the ex vivo mesocecum vasculature from a rat and establish a baseline perfusion.

  • Prepare deoxygenated sickle red blood cells.

  • Induce vaso-occlusion by infusing the deoxygenated SS RBCs into the vasculature.

  • Confirm microvascular blockage through direct microscopic observation and by monitoring hemodynamic parameters (e.g., perfusion pressure).

  • Infuse either oxygenated or deoxygenated (control) this compound emulsion.

  • Continuously monitor hemodynamic parameters and observe the microvasculature for changes in blood flow and reversal of occlusion.

Signaling Pathways and Logical Relationships

This compound's action is primarily a physicochemical process rather than a receptor-mediated signaling pathway. The logical relationship of its effect on oxygen transport is illustrated below.

Logical_Relationship High_FiO2 Increased FiO2 Increased_O2_Dissolution Increased O2 Dissolution in Plasma High_FiO2->Increased_O2_Dissolution Perflubron_Admin This compound Emulsion Administration Perflubron_Admin->Increased_O2_Dissolution Increased_PaO2 Increased Arterial Partial Pressure of O2 (PaO2) Increased_O2_Dissolution->Increased_PaO2 Steeper_Gradient Steeper O2 Diffusion Gradient to Tissues Increased_PaO2->Steeper_Gradient Enhanced_Tissue_O2 Enhanced Tissue Oxygenation Steeper_Gradient->Enhanced_Tissue_O2 Improved_Cell_Function Improved Cellular Metabolism and Function Enhanced_Tissue_O2->Improved_Cell_Function

Caption: Logical flow of this compound's effect on oxygenation.

Conclusion and Future Directions

This compound has demonstrated significant potential in enhancing tissue oxygen delivery in a variety of preclinical and clinical settings.[3][11] Its unique mechanism of action, which relies on the physical dissolution of oxygen, offers a distinct advantage in situations of compromised microcirculation.[4] However, the clinical development of this compound has faced challenges, including adverse events in some trials, which were later attributed to inappropriate study protocols.[5][14]

Future research should focus on optimizing dosing strategies, identifying specific patient populations that would benefit most from this therapy, and further elucidating its anti-inflammatory properties.[15][16] Continued investigation into second and third-generation perfluorocarbon emulsions may lead to improved safety and efficacy profiles, potentially revitalizing this therapeutic approach for managing tissue hypoxia.[5][10]

References

The Potential of Perflubron in Organ Preservation for Transplantation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The success of organ transplantation is critically dependent on the quality of the preserved organ. The period between organ retrieval and transplantation, known as the preservation phase, is characterized by ischemia, which can lead to significant cellular injury and subsequent graft dysfunction. Standard practice often involves static cold storage (SCS) in a preservation solution, which lowers the organ's metabolic rate but does not completely halt cellular processes, leading to a time-dependent decline in organ viability. The introduction of oxygen-carrying solutions, particularly those containing Perflubron (perfluorooctyl bromide, C8F17Br), represents a significant advancement in mitigating ischemic injury and improving post-transplant outcomes.

This compound is a biologically inert perfluorocarbon (PFC) with a high capacity for dissolving respiratory gases like oxygen and carbon dioxide.[1][2] Unlike hemoglobin-based oxygen carriers, the oxygen-dissolving capacity of this compound is linearly dependent on the partial pressure of oxygen (Henry's Law) and is only slightly affected by temperature, making it an ideal candidate for organ preservation under hypothermic conditions.[3] This technical guide provides an in-depth overview of this compound's application in organ preservation, summarizing key experimental data, detailing methodologies, and illustrating its mechanisms of action.

Mechanism of Action

This compound's primary benefit in organ preservation stems from its ability to deliver oxygen to tissues, thereby maintaining aerobic metabolism during the preservation period.[3] This prevents the metabolic shift to anaerobic glycolysis, which leads to lactate accumulation, a drop in intracellular pH, and the depletion of adenosine triphosphate (ATP) reserves. By ensuring a continuous oxygen supply, this compound helps maintain cellular energy stores (high-energy phosphates) and ionic gradients, which are crucial for cell integrity.[4][5]

Beyond simple oxygen transport, evidence suggests that this compound-based solutions exert direct cytoprotective effects by modulating key signaling pathways involved in inflammation and apoptosis. Studies have shown that its use is associated with the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), a reduction in the expression of inducible nitric oxide synthase (iNOS), and inhibition of the NF-κB inflammatory pathway.[6][7][8] Concurrently, this compound preservation has been shown to upregulate the expression of protective enzymes like heme oxygenase-1 (HO-1), which has anti-inflammatory and anti-apoptotic properties.[6][7] This modulation of cellular pathways helps to reduce ischemia-reperfusion injury (IRI), a major cause of primary graft dysfunction following transplantation.

PFC This compound (PFC) + Oxygen O2_Delivery Enhanced O2 Delivery to Tissue PFC->O2_Delivery Inflammation Inflammation PFC->Inflammation Inhibits Apoptosis Apoptosis PFC->Apoptosis Inhibits Aerobic_Metabolism Maintained Aerobic Metabolism O2_Delivery->Aerobic_Metabolism ATP ATP Levels Sustained Aerobic_Metabolism->ATP Cell_Integrity Cellular Integrity Preserved ATP->Cell_Integrity Ischemia Ischemia-Reperfusion Injury (IRI) Cell_Integrity->Ischemia Reduces Cytokines ↓ TNF-α, IL-6, iNOS ↓ NF-κB Activity Inflammation->Cytokines HO1 ↑ Heme Oxygenase-1 (HO-1) Apoptosis->HO1 Cytokines->Ischemia HO1->Ischemia Protects cluster_retrieval Organ Retrieval cluster_preservation Preservation Phase (2 Methods) cluster_tlm Two-Layer Method (TLM) cluster_perfusion Perfusion Method cluster_transplant Transplantation & Analysis Start Donor Organ (e.g., Kidney, Liver) Flush Flush with Cold Preservation Solution Start->Flush PFC_Layer 1. Add Oxygenated This compound Layer Flush->PFC_Layer Prepare_Emulsion 1. Prepare Oxygenated PFC Emulsion Flush->Prepare_Emulsion UW_Layer 2. Add UW Solution Layer on Top PFC_Layer->UW_Layer Place_Organ 3. Place Organ at Interface UW_Layer->Place_Organ Store Static Cold Storage (e.g., 4°C for 6-24h) Place_Organ->Store Perfuse 2. Perfuse Organ (Hypo- or Normothermic) Prepare_Emulsion->Perfuse Perfuse->Store Transplant Transplant into Recipient Store->Transplant Analyze Post-Op Analysis: - Survival Rate - Function Markers - Histology Transplant->Analyze

References

Methodological & Application

Protocol for preparing Perflubron emulsion for in-vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

This document provides a comprehensive protocol for the preparation of a sterile Perflubron (perfluorooctyl bromide, PFOB) nanoemulsion suitable for in-vivo research applications. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound emulsions are stable dispersions of this compound in an aqueous medium, stabilized by surfactants. Due to their high oxygen-dissolving capacity, chemical inertness, and biocompatibility, these emulsions are extensively investigated as oxygen therapeutics, contrast agents for medical imaging, and drug delivery vehicles.[1][2][3] The particle size of the emulsion is a critical quality attribute for in-vivo applications, as it significantly influences the emulsion's blood half-life and potential for adverse effects.[4][5] Smaller particle sizes (ideally below 0.2 µm) are associated with longer intravascular retention and a reduced febrile response.[4][5] This protocol details a robust method for producing a sterile this compound nanoemulsion with a controlled particle size.

Materials and Equipment

Material/EquipmentSupplier/Grade
This compound (Perfluorooctyl bromide)Pharmaceutical Grade
Egg Yolk Phospholipid (EYP)High Purity
GlycerolUSP Grade
Water for Injection (WFI)USP Grade
High-Shear Mixere.g., Silverson, IKA
High-Pressure Homogenizere.g., Microfluidics, Avestin
Dynamic Light Scattering (DLS) Particle Size Analyzere.g., Malvern, Beckman Coulter
Zeta Potential Analyzere.g., Malvern, Anton Paar
pH MeterCalibrated
AutoclaveValidated
0.22 µm Sterile FilterSyringe or capsule filter

Quantitative Data Summary

The following table summarizes a typical formulation for a this compound emulsion and the expected characterization parameters. This formulation is based on a commercially developed emulsion, Oxygent™.[2]

Component/ParameterValueUnit
Formulation
This compound (PFOB)58% (w/v)
Egg Yolk Phospholipid (EYP)3.6% (w/v)
Perfluorodecyl Bromide (PFDB)3% (w/v)
Glycerolq.s. to isotonicity
Water for Injection (WFI)q.s. to 100mL
Processing Parameters
High-Pressure Homogenization10,000 - 15,000psi
Homogenization Cycles5 - 10
Characterization
Mean Particle Diameter< 0.2µm
Polydispersity Index (PDI)< 0.2
Zeta Potential< -30mV
pH6.8 - 7.4

Experimental Protocol

This protocol describes the preparation of a sterile this compound nanoemulsion.

Aqueous Phase Preparation
  • Dissolve glycerol in Water for Injection (WFI) to create an isotonic solution. The exact amount of glycerol should be calculated to achieve an osmolality compatible with blood.

  • Buffer the aqueous phase to a pH between 6.8 and 7.4.

Lipid Dispersion
  • Disperse the egg yolk phospholipid in the aqueous glycerol solution with gentle heating and stirring until a uniform suspension is formed.

Pre-emulsification
  • Add the this compound and Perfluorodecyl Bromide to the lipid dispersion while mixing at high speed using a high-shear mixer.

  • Continue mixing until a coarse emulsion is formed.

Homogenization
  • Pass the coarse emulsion through a high-pressure homogenizer at a pressure of 10,000-15,000 psi.[6]

  • Repeat the homogenization for 5-10 cycles.[6]

  • Monitor the particle size distribution after each cycle using dynamic light scattering. The target mean particle diameter is below 0.2 µm.[4]

Sterilization
  • Sterilize the final emulsion by autoclaving at 121°C for 15 minutes.[6] Alternatively, for heat-sensitive components, sterile filtration through a 0.22 µm filter can be performed if the particle size of the emulsion is sufficiently small.

Quality Control
  • After sterilization, perform final quality control checks.

  • Measure the final particle size and polydispersity index (PDI) to ensure they meet the required specifications.

  • Measure the zeta potential to assess the emulsion's stability. A value more negative than -30 mV is generally indicative of good stability.

  • Measure the pH of the final emulsion.

  • Perform sterility testing to confirm the absence of microbial contamination.

Visualizations

Emulsion_Preparation_Workflow Workflow for this compound Emulsion Preparation cluster_prep Preparation cluster_emulsification Emulsification cluster_final Final Processing & QC Aqueous_Phase Aqueous Phase (WFI + Glycerol) Lipid_Dispersion Lipid Dispersion (Aqueous Phase + EYP) Aqueous_Phase->Lipid_Dispersion Pre_Emulsion Pre-emulsification (High-Shear Mixing) Lipid_Dispersion->Pre_Emulsion PFOB_Phase This compound Phase (PFOB + PFDB) PFOB_Phase->Pre_Emulsion Homogenization Homogenization (High-Pressure) Pre_Emulsion->Homogenization Sterilization Sterilization (Autoclaving) Homogenization->Sterilization QC Quality Control (Particle Size, Zeta, pH, Sterility) Sterilization->QC Final_Product Sterile this compound Nanoemulsion QC->Final_Product

Caption: Workflow for the preparation of a sterile this compound nanoemulsion.

Signaling_Pathway Factors Influencing Emulsion Stability and In-Vivo Performance cluster_formulation Formulation cluster_process Processing cluster_properties Emulsion Properties cluster_invivo In-Vivo Performance PFOB_Conc This compound Concentration Particle_Size Particle Size PFOB_Conc->Particle_Size Emulsifier Emulsifier Type & Concentration Zeta_Potential Zeta Potential Emulsifier->Zeta_Potential Aqueous_Phase Aqueous Phase Composition Stability Stability Aqueous_Phase->Stability Homogenization_P Homogenization Pressure Homogenization_P->Particle_Size Homogenization_C Homogenization Cycles Homogenization_C->Particle_Size Blood_HalfLife Blood Half-Life Particle_Size->Blood_HalfLife Adverse_Effects Adverse Effects Particle_Size->Adverse_Effects Zeta_Potential->Stability Stability->Blood_HalfLife

Caption: Key factors influencing the properties and in-vivo performance of this compound emulsions.

References

Application Notes and Protocols for Inducing Partial Liquid Ventilation with Perflubron in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partial liquid ventilation (PLV) is an experimental therapeutic strategy for acute respiratory distress syndrome (ARDS) that involves filling the lungs to functional residual capacity (FRC) with a perfluorocarbon (PFC) liquid, such as perflubron, while continuing mechanical ventilation.[1][2] This approach aims to improve gas exchange, reduce lung inflammation, and protect the lungs from ventilator-induced injury.[3][4] this compound is a dense, inert liquid with high solubility for oxygen and carbon dioxide, making it a suitable candidate for this application.[5] These application notes provide a detailed, step-by-step guide for inducing PLV with this compound in various animal models, based on established experimental protocols.

Core Principles of Partial Liquid Ventilation

PLV leverages the unique properties of perfluorocarbons to recruit collapsed alveoli, acting as a "liquid positive end-expiratory pressure (PEEP)".[2] By filling the lungs with a liquid that has a low surface tension, PLV can help to open up atelectatic lung regions and improve the matching of ventilation to perfusion.[2] Studies in animal models of lung injury have demonstrated that PLV can lead to significant improvements in oxygenation and lung compliance.[6][7][8]

Experimental Protocols

The following protocols are synthesized from multiple studies and provide a general framework for inducing PLV in animal models. Specific parameters may need to be adjusted based on the animal model, the nature of the induced lung injury, and the specific research questions.

Animal Preparation and Anesthesia
  • Animal Models: Common animal models for PLV studies include rabbits, sheep, and pigs.[9][10][11]

  • Anesthesia: Anesthesia is typically induced and maintained throughout the experiment. The specific anesthetic regimen should be chosen based on institutional guidelines and the animal model.

  • Surgical Preparation:

    • Perform a tracheotomy for secure airway access and connection to a mechanical ventilator.[12][13]

    • Place arterial and central venous catheters for continuous monitoring of blood pressure, blood gases, and for administration of fluids and medications.[11][14]

    • A pulmonary artery catheter may be placed to monitor cardiac output and other hemodynamic parameters.[14]

Induction of Lung Injury (Model Dependent)

To study the therapeutic effects of PLV, acute lung injury is often induced. Common methods include:

  • Saline Lavage: Repeated washing of the lungs with saline to deplete surfactant.[4][7][15] This is a common method to induce a surfactant-deficiency model of ARDS.

  • Oleic Acid Injection: Intravenous injection of oleic acid to induce a permeability edema model of ARDS.[6][10][11]

  • Meconium Aspiration: Instillation of a meconium solution into the trachea to simulate meconium aspiration syndrome.[16]

The severity of lung injury should be confirmed by a significant decrease in the PaO2/FiO2 ratio (e.g., <150) before initiating PLV.[11][15]

Initiation of Partial Liquid Ventilation
  • This compound Preparation: Warm the this compound to body temperature (approximately 37-39°C) before instillation.[17] Pre-oxygenation of the this compound is also recommended.[17]

  • Dosage: The dose of this compound is critical and can influence the outcome. Doses are typically calculated based on the animal's body weight.

    • Initial Dose: A common starting dose is around the animal's functional residual capacity (FRC), which is often estimated to be between 20-30 mL/kg.[2][17][18][19]

    • Incremental Dosing: Some protocols utilize sequential intratracheal dosing, for example, 10 mL/kg every 30 minutes, up to a cumulative dose of 40-50 mL/kg.[6][10]

    • Low-Dose Strategy: Some studies suggest that lower doses of this compound (e.g., 5-10 mL/kg) may be effective in improving oxygenation without the negative effects associated with higher doses.[3][9][11][20][21]

  • Instillation:

    • Position the animal to ensure even distribution of the this compound.

    • Slowly instill the warmed this compound into the lungs via the endotracheal tube over a period of 15-30 minutes.[17]

    • Continue mechanical ventilation during the instillation process.

Ventilator Management during PLV
  • Ventilation Mode: Both volume-controlled and pressure-controlled ventilation modes have been used during PLV.[13][15]

  • Tidal Volume (VT): Tidal volumes are typically set between 10-15 mL/kg.[10][15][22] Some studies have investigated the combination of PLV with a low tidal volume strategy to further minimize ventilator-induced lung injury.[9][20][21]

  • Positive End-Expiratory Pressure (PEEP): PEEP levels are often adjusted based on the severity of lung injury and the desired physiological response. Levels between 5-12 cmH2O are commonly reported.[15][17][22]

  • Respiratory Rate: The respiratory rate is adjusted to maintain normocapnia (PaCO2 between 35-45 mmHg).[15]

  • Fraction of Inspired Oxygen (FiO2): The FiO2 is adjusted to maintain adequate arterial oxygen saturation.[15]

Physiological Monitoring

Continuous monitoring of physiological parameters is crucial to assess the animal's response to PLV. Key parameters include:

  • Respiratory Mechanics: Lung compliance and airway resistance.[7][8]

  • Gas Exchange: Arterial blood gases (PaO2, PaCO2, pH).[6][10]

  • Hemodynamics: Mean arterial pressure, central venous pressure, heart rate, and cardiac output.[8][18]

  • Oxygenation Index (OI): Calculated as (Mean Airway Pressure x FiO2 x 100) / PaO2.[7]

Data Presentation

The following tables summarize key quantitative data from various studies on PLV with this compound in different animal models.

Table 1: this compound Dosing and Ventilator Settings in Rabbit Models

StudyLung Injury ModelThis compound DoseTidal Volume (VT)PEEP (cmH₂O)
Nakamura et al.[9][20][21]Surfactant DepletionLow DoseModerate or HighHigh or Low
Mrozek et al.[22]-15 mL/kg10 mL/kg2
Tütüncü et al.[7]Saline Lavage18.6 +/- 1.5 mL/kg (FRC)--
Gauger et al.[15]Saline Lavage-10 mL/kg6

Table 2: this compound Dosing and Ventilator Settings in Sheep Models

StudyLung Injury ModelThis compound DoseTidal Volume (VT)PEEP (cmH₂O)
Hirschl et al.[10]Oleic Acid10-50 mL/kg (incremental)15 mL/kg or 10-30 mL/kg-
Leach et al.[6]Oleic Acid10-50 mL/kg (sequential)--
Richman et al.[13][14]Oleic Acid30 mL/kg15 mL/kg5-7

Table 3: this compound Dosing and Ventilator Settings in Pig Models

StudyLung Injury ModelThis compound DoseTidal Volume (VT)PEEP (cmH₂O)
Michelet et al.[11]Oleic Acid5 mL/kg, 10 mL/kg, 15 mL/kg-"Best PEEP"
Enrione et al.[18]Oleic Acid30 mL/kg--
Meinhardt et al.[17]Oleic Acid & Saline Lavage30 mL/kg>12.5 mL/kg or 9 mL/kg6 or 12

Visualization of Experimental Workflow

The following diagrams illustrate the key steps involved in inducing partial liquid ventilation in an animal model.

PLV_Workflow cluster_prep Animal Preparation cluster_injury Lung Injury Induction cluster_plv Partial Liquid Ventilation cluster_monitoring Monitoring & Data Collection anesthesia Anesthesia instrumentation Surgical Instrumentation (Tracheotomy, Catheters) anesthesia->instrumentation injury_model Select Injury Model (e.g., Saline Lavage, Oleic Acid) instrumentation->injury_model induce_injury Induce Lung Injury injury_model->induce_injury prepare_pfb Prepare this compound (Warm, Oxygenate) induce_injury->prepare_pfb instill_pfb Instill this compound prepare_pfb->instill_pfb ventilate Mechanical Ventilation (Adjust Settings) instill_pfb->ventilate monitoring Continuous Physiological Monitoring (Blood Gases, Hemodynamics, etc.) ventilate->monitoring

Caption: Experimental workflow for inducing partial liquid ventilation.

PLV_Decision_Logic start Start Experiment prep Animal Preparation & Instrumentation start->prep induce_injury Induce Acute Lung Injury prep->induce_injury confirm_injury Confirm Lung Injury (e.g., PaO2/FiO2 < 150) induce_injury->confirm_injury initiate_plv Initiate PLV Protocol confirm_injury->initiate_plv Yes end End of Experiment confirm_injury->end No instill_pfb Instill this compound initiate_plv->instill_pfb Continue Monitoring adjust_vent Adjust Ventilator Settings instill_pfb->adjust_vent Continue Monitoring monitor Monitor Physiological Parameters adjust_vent->monitor Continue Monitoring data_collection Collect Data at Timepoints monitor->data_collection Continue Monitoring data_collection->monitor Continue Monitoring data_collection->end Final Timepoint

References

Application Notes and Protocols for Loading Therapeutic Agents into Perflubron Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the loading of therapeutic agents into Perflubron (perfluorooctylbromide, PFOB) nanoparticles. This compound nanoparticles are versatile nanocarriers, primarily utilized for their imaging capabilities and as a platform for targeted drug delivery. Their unique structure, consisting of a liquid perfluorocarbon core surrounded by a stabilizing lipid or polymer monolayer, allows for the encapsulation of a variety of therapeutic molecules.

Overview of Loading Techniques

The loading of therapeutic agents into this compound nanoparticles is primarily achieved through passive loading strategies. This involves the incorporation of the drug during the nanoparticle formulation process. The specific location of the drug within the nanoparticle depends on its physicochemical properties and the composition of the nanoparticle.

  • Lipophilic/Hydrophobic Drugs: These are the most common types of drugs loaded into this compound nanoparticles. They are incorporated into the surfactant or lipid monolayer that encapsulates the this compound core. This is because they are not soluble in the aqueous external phase or the fluorous core.[1]

  • Hydrophilic Drugs: Loading water-soluble drugs is more challenging. One approach is the use of double emulsions (water-in-oil-in-water, W/O/W), where the hydrophilic drug is encapsulated in an aqueous core within the this compound droplet.[2]

  • Biologics (Peptides, Proteins, siRNA): These larger molecules can be conjugated to the surface of the nanoparticles or incorporated into the encapsulating layer.[2]

The two predominant manufacturing techniques that facilitate this passive loading are high-pressure homogenization and sonication.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound nanoparticles loaded with various therapeutic agents. These values are influenced by the specific formulation and processing parameters.

Therapeutic AgentNanoparticle TypeLoading MethodParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Dexamethasone AcetatePhospholipid shellHigh-Pressure Homogenization236 ± 995.3 ± 1.3-[3]
Dexamethasone PhosphatePhospholipid shellHigh-Pressure Homogenization224 ± 666.4 ± 1.0-[3]
PaclitaxelPLGA-PEG shellEmulsion-Evaporation~120-Compatible with tumor treatment[4]
DoxorubicinLipid-basedMicrofluidic Mixing--3.8 ± 0.1[5]
Doxorubicin (hydrophobic)Lipid shellSelf-assembly300.7 ± 4.6-2-fold higher than Dox.HCl[6]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: Loading of a Lipophilic Drug (e.g., Paclitaxel) using High-Pressure Homogenization

This protocol describes the formulation of drug-loaded this compound nanoparticles with a phospholipid shell using a high-pressure homogenizer (microfluidizer).

Materials:

  • This compound (Perfluorooctylbromide, PFOB)

  • Lecithin (e.g., soy or egg-derived)

  • Cholesterol (optional, for membrane stabilization)

  • Lipophilic drug (e.g., Paclitaxel)

  • Glycerin

  • Deionized water

  • Chloroform or other suitable organic solvent for the drug and lipids

  • High-pressure homogenizer (e.g., Microfluidizer)

  • Rotary evaporator

  • Dialysis membrane (e.g., 10-14 kDa MWCO)

Procedure:

  • Preparation of the Lipid-Drug Film:

    • Dissolve the lecithin, cholesterol (if used), and the lipophilic drug (e.g., Paclitaxel) in a suitable organic solvent like chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid-drug film on the flask wall.

  • Hydration of the Lipid-Drug Film:

    • Add an aqueous solution containing glycerin and deionized water to the flask with the lipid-drug film.

    • Gently agitate the flask to hydrate the film, forming a coarse emulsion.

  • Addition of this compound:

    • Add the this compound to the coarse emulsion.

    • Pre-homogenize the mixture using a high-shear mixer for a few minutes to create a pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.[7]

    • Set the operating pressure between 10,000 and 20,000 psi.[1]

    • Perform multiple passes (typically 3-5) through the homogenizer to achieve a nanoemulsion with a uniform and small particle size.[1]

  • Purification:

    • To remove any unloaded drug, dialyze the resulting nanoemulsion against deionized water using a dialysis membrane for 24-48 hours, with frequent changes of the dialysis buffer.

  • Characterization:

    • Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the stability of the nanoparticle suspension.

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) after disrupting the nanoparticles with a suitable solvent.

Protocol 2: Loading of a Therapeutic Agent using Sonication

This protocol outlines the preparation of drug-loaded this compound nanoparticles using a probe sonicator.

Materials:

  • This compound (PFOB)

  • Surfactant (e.g., Pluronic series, lecithin)

  • Therapeutic agent

  • Deionized water

  • Probe sonicator

  • Filtration system (e.g., syringe filters)

Procedure:

  • Preparation of the Mixture:

    • In a suitable vessel, combine the this compound, surfactant, therapeutic agent, and deionized water. The therapeutic agent can be dissolved in either the aqueous or the this compound phase depending on its solubility. For lipophilic drugs, they are typically co-dissolved with the surfactant.

  • Sonication:

    • Immerse the tip of the probe sonicator into the mixture.

    • Apply high-energy sonication in pulsed mode to avoid excessive heating. Typical parameters would be 20-40% amplitude for several minutes. The exact parameters will need to be optimized for the specific formulation.

    • Keep the sample on ice during sonication to dissipate heat.

  • Purification:

    • Centrifuge the resulting nanoemulsion at a low speed to remove any large aggregates.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to sterilize and remove any remaining micro-aggregates.

  • Characterization:

    • Perform characterization of particle size, zeta potential, and drug loading as described in Protocol 1.

Visualizations

Experimental Workflow for Drug Loading via High-Pressure Homogenization

G cluster_prep Preparation of Lipid-Drug Film cluster_hydration Hydration and Emulsification cluster_homogenization Nanoparticle Formation cluster_purification Purification and Characterization A Dissolve Lipids and Drug in Organic Solvent B Rotary Evaporation A->B C Formation of Thin Film B->C D Add Aqueous Phase C->D E Add this compound D->E F Pre-homogenization E->F G High-Pressure Homogenization F->G H Dialysis G->H I Characterization (DLS, HPLC) H->I G cluster_nanoparticle NP cell Cell Membrane NP->cell 1. Targeting and Binding drug Drug fusion_label 2. Hemifusion and Lipid Mixing release_label 3. Drug Transfer to Cell Membrane

References

Perflubron Administration in Preclinical Lung Injury Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary administration routes for perflubron in preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Detailed protocols for intratracheal and intravenous administration are presented, along with a summary of comparative quantitative data and insights into the potential signaling pathways modulated by this compound.

Introduction

This compound, a perfluorocarbon, has been investigated as a therapeutic agent in ALI/ARDS due to its unique properties, including high gas solubility (oxygen and carbon dioxide), low surface tension, and anti-inflammatory effects.[1] The route of administration is a critical factor that can influence its efficacy, biodistribution, and overall therapeutic outcome. This document outlines the methodologies for the most common administration routes used in preclinical research.

Administration Routes: A Comparative Overview

The selection of an administration route for this compound in preclinical lung injury models depends on the specific research question, the desired therapeutic window, and the targeted biological effect. The most commonly explored routes are intratracheal, intravenous, and to a lesser extent, intraperitoneal.

  • Intratracheal (i.t.) Administration: This route delivers this compound directly to the site of injury in the lungs. It is the most common method for partial liquid ventilation (PLV) studies and allows for a high local concentration of the compound. Studies suggest that local administration via intratracheal instillation is superior for reducing lung inflammation compared to systemic routes.[2]

  • Intravenous (i.v.) Administration: Intravenous delivery of a this compound emulsion offers a less invasive alternative to intratracheal administration and may be more suitable for early-stage ALI.[3] This systemic route relies on the circulatory system to deliver this compound to the lungs.

  • Intraperitoneal (i.p.) Administration: While intraperitoneal injections are a common route for drug administration in preclinical models, specific protocols for the administration of this compound for the treatment of ALI are not well-documented in the available literature. Studies have utilized i.p. injections of other agents to induce or treat lung injury, but a detailed methodology for this compound via this route for ALI is lacking.[4] Therefore, this route is not detailed in the protocols below.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on this compound administration in lung injury models.

Table 1: Intratracheal this compound Administration in Preclinical Lung Injury Models

Animal ModelLung Injury InductionThis compound DoseKey Quantitative OutcomesReference
Male Wistar Ratsα-naphtylthiourea7 mL/kg (low), 13 mL/kg (moderate), 20 mL/kg (near FRC)Low and moderate doses significantly improved respiratory mechanics and reduced ventilator-induced permeability alterations. The near FRC dose aggravated permeability alterations.[5][6]
RatsVentilator-induced10 mL/kg (low), 20 mL/kg (high)High dose aggravated lung capillary leak without PEEP. Low dose with PEEP decreased capillary leak compared to controls.[7]

Table 2: Intravenous this compound Emulsion Administration in a Preclinical Lung Injury Model

| Animal Model | Lung Injury Induction | this compound Emulsion Dose | Key Quantitative Outcomes | Reference | | :--- | :--- | :--- | :--- | | Wistar Rats | Lipopolysaccharide (LPS) | Not specified | Significantly improved lung function (increased PaO2), reduced pulmonary injury (preserved lung structure), and decreased neutrophilic granulocyte infiltration. |[1] |

Experimental Protocols

Protocol 1: Intratracheal Administration of this compound in a Rodent Model of ALI

This protocol is based on methodologies for intratracheal instillation in rodents.[8][9]

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Small animal laryngoscope or otoscope

  • Light source

  • Syringe (1 mL) with a flexible catheter or gavage needle

  • Angled board for positioning the animal

Procedure:

  • Animal Preparation: Anesthetize the rodent using a pre-approved institutional protocol. Ensure a proper level of anesthesia is achieved by monitoring reflexes.

  • Positioning: Place the anesthetized animal in a supine position on an angled board, typically at a 45-degree angle, to improve visualization of the trachea.[7]

  • Visualization of the Trachea: Gently open the mouth and use a laryngoscope or otoscope to depress the tongue and visualize the vocal cords and the tracheal opening.

  • Instillation:

    • Draw the desired volume of this compound into the syringe. Typical volumes for mice are around 3 µL per gram of body weight.[8]

    • Carefully guide the catheter or gavage needle through the vocal cords and into the trachea.

    • Administer the this compound as a single bolus. To ensure the full volume is delivered, an air bolus can be drawn into the syringe behind the this compound.

  • Recovery: Remove the catheter and monitor the animal until it recovers from anesthesia. Keep the animal warm during the recovery period.

Protocol 2: Intravenous Administration of this compound Emulsion in a Rat Model of ALI

This protocol is based on a study investigating the therapeutic effect of intravenous this compound emulsion.[1][10]

Materials:

  • This compound emulsion (e.g., Oxygent™)

  • Anesthetic

  • Surgical instruments for vascular access

  • Catheter for femoral vein cannulation

  • Infusion pump

Procedure:

  • Animal Preparation: Anesthetize the rat according to your institution's approved protocol.

  • Surgical Procedure:

    • Make a small incision in the groin area to expose the femoral vein.

    • Carefully dissect the femoral vein from the surrounding tissue.

    • Insert a catheter into the femoral vein and secure it in place.

  • This compound Infusion:

    • Connect the catheter to an infusion pump.

    • Administer the this compound emulsion intravenously prior to the induction of lung injury. The specific dose and infusion rate should be determined based on the study design.

  • Induction of Lung Injury: Following the this compound infusion, induce acute lung injury (e.g., via intratracheal instillation of LPS).

  • Monitoring and Recovery: Monitor the animal's vital signs throughout the procedure. After the experimental period, euthanize the animal for tissue collection and analysis.

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its therapeutic effects in ALI/ARDS through multiple mechanisms, including the modulation of key inflammatory signaling pathways. The diagram below illustrates a potential mechanism of action.

Perflubron_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK inhibits IKK IKK This compound->IKK inhibits MyD88->PI3K MyD88->MAPK MyD88->IKK Akt Akt PI3K->Akt Lung_Injury Lung Injury MAPK->Lung_Injury IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Cytokines transcription Inflammatory_Cytokines->Lung_Injury Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) ALI_Induction Induce Acute Lung Injury (e.g., LPS, Acid Aspiration) Animal_Model->ALI_Induction Group_Assignment Randomly Assign to Groups (Control, Vehicle, this compound) ALI_Induction->Group_Assignment Perflubron_Admin This compound Administration (Intratracheal or Intravenous) Group_Assignment->Perflubron_Admin Monitoring Monitor Physiological Parameters (e.g., Blood Gases, Lung Mechanics) Perflubron_Admin->Monitoring Endpoint Experimental Endpoint (e.g., 6 hours, 24 hours) Monitoring->Endpoint Analysis Analysis Endpoint->Analysis BALF Bronchoalveolar Lavage Fluid (BALF) - Cell Count - Cytokines Analysis->BALF Histology Lung Histology - Injury Score - Edema Analysis->Histology Molecular Molecular Analysis - Western Blot (Signaling) - qPCR (Gene Expression) Analysis->Molecular

References

Application Notes and Protocols: Calculating the Appropriate Dosage of Perflubron for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Perfluorocarbons (PFCs) are synthetic, biologically inert compounds characterized by the replacement of all hydrogen atoms with fluorine.[1] This substitution imparts unique properties, most notably an exceptionally high capacity for dissolving respiratory gases like oxygen and carbon dioxide.[2][3][4][5] Perflubron (perfluorooctyl bromide), a specific type of PFC, is increasingly utilized in cell culture applications to enhance oxygen delivery, particularly in high-density cultures or systems with limited gas exchange.[4][6][7] The use of this compound emulsions has been shown to result in higher cell densities and improved productivity.[6][8]

Due to its hydrophobic nature, this compound is applied to aqueous cell culture media as a stable nanoemulsion.[1][9] The optimal dosage of this emulsion is critical; it must be sufficient to improve oxygenation without inducing cytotoxicity.[10] This document provides detailed protocols for preparing a this compound nanoemulsion and for systematically determining the appropriate dosage for your specific cell culture experiments.

Section 1: Preparation of this compound Nanoemulsion

A stable nanoemulsion is essential for the effective and non-toxic application of this compound in cell culture. The following protocol, adapted from established methodologies, describes the preparation of a sterile this compound nanoemulsion using a high-pressure homogenizer.[9]

Table 1: Example Composition of a this compound Emulsion
ComponentConcentration (w/v)Purpose
This compound (Perfluorooctyl bromide)58%Oxygen Carrier
Egg Yolk Phospholipid3.6%Surfactant/Emulsifying Agent
GlycerolVariesIsotonicity Agent
Water for Injection (WFI)q.s. to 100%Aqueous Phase

Note: This composition is provided as an example. The final formulation may require optimization.[9]

Protocol 1: this compound Nanoemulsion Preparation

Materials:

  • This compound

  • Egg Yolk Phospholipid

  • Glycerol

  • Water for Injection (WFI) or cell culture grade water

  • High-shear mixer

  • High-pressure homogenizer

  • Dynamic Light Scattering (DLS) system for particle size analysis

  • 0.22 µm sterile filter

  • Autoclave

Procedure:

  • Aqueous Phase Preparation: Dissolve glycerol in WFI to create an isotonic solution. The exact concentration of glycerol should be adjusted to match the osmolality of your target cell culture medium.

  • Lipid Dispersion: With gentle heating and stirring, disperse the egg yolk phospholipid in the aqueous glycerol solution until a uniform suspension is achieved.[9]

  • Pre-emulsification: Add the this compound to the lipid dispersion while mixing at high speed with a high-shear mixer. This will form a coarse emulsion.[9]

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. This is a critical step to reduce droplet size and create a stable nanoemulsion. Operate the homogenizer at 10,000-15,000 psi for 5-10 cycles.[9]

  • Quality Control (Particle Size): After each few cycles, measure the particle size distribution using DLS. The target mean particle diameter should be below 0.2 µm (200 nm) for optimal stability and biological interface.[9]

  • Sterilization: Sterilize the final nanoemulsion. This can be achieved either by autoclaving at 121°C for 15 minutes or by sterile filtration through a 0.22 µm filter, depending on the heat stability of the final formulation.[9][11]

  • Final Quality Control: After sterilization, perform final checks, including particle size analysis, pH measurement, and sterility testing to ensure the emulsion is suitable for cell culture use.[9][11]

G Workflow for this compound Emulsion Preparation A Aqueous Phase Prep: Dissolve Glycerol in WFI B Lipid Dispersion: Disperse Phospholipid in Aqueous Phase A->B C Pre-emulsification: Add this compound with High-Shear Mixing B->C D Homogenization: Process through High-Pressure Homogenizer (5-10 cycles) C->D E QC: Particle Size Analysis (Target < 0.2 µm) D->E E->D  Repeat Cycles  if > 0.2 µm F Sterilization: Autoclave or 0.22 µm Filter E->F  If Target Met G Final Emulsion Ready for Cell Culture Use F->G

Workflow for preparing a stable this compound nanoemulsion.

Section 2: Determining the Appropriate Dosage

The optimal concentration of this compound emulsion is highly dependent on the specific cell line and culture conditions.[12][13] Therefore, it is essential to perform a dose-response study to identify the concentration that enhances cell viability and function without causing cytotoxicity. The ISO 10993-5 standard suggests a cytotoxicity threshold of >30% reduction in cell viability.[10]

This process involves two main stages: a broad range-finding study followed by a more precise dose-response analysis.

Protocol 2: Cytotoxicity Dose-Response Assay (MTT-Based)

This protocol describes how to determine the cytotoxicity of the this compound emulsion on a specific cell line using a 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][14] This method can be adapted for other viability assays like Neutral Red Uptake (NRU) or commercial ATP-based assays.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound nanoemulsion (from Protocol 1)

  • 96-well tissue culture plates

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the end of the assay period (typically 24-72 hours). Incubate overnight to allow for cell attachment (for adherent cells).

  • Prepare Dilutions: Prepare a serial dilution of the this compound nanoemulsion in complete cell culture medium.

    • For Range-Finding: Use a wide range of concentrations with large spacing (e.g., 10-fold dilutions from 0.01% to 10% v/v).[15]

    • For Definitive Assay: Use a narrower range with tighter spacing (e.g., 2-fold dilutions) centered around the approximate non-toxic range identified in the range-finding study.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound emulsion. Include the following controls:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells in medium containing the highest concentration of the emulsion vehicle (the emulsion without this compound), if available.

    • Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., 1H-Perfluorooctane or DMSO).[14][16]

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[10]

    • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

    • Plot the % Viability against the this compound concentration to generate a dose-response curve.

    • Determine the maximum concentration that does not cause a significant drop in viability (e.g., maintains >70-80% viability). This is your working concentration range.

Table 2: Example Data Layout for Dose-Response Assay
This compound Conc. (% v/v)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
0 (Untreated Control)1.251.281.221.25100%
0.051.241.261.211.2499%
0.11.221.251.191.2298%
0.21.201.231.181.2096%
0.51.151.181.121.1592%
1.00.981.020.950.9878%
2.00.610.650.590.6250%

Note: Data is hypothetical and for illustrative purposes only.

G Logical Flow for Determining Optimal this compound Dosage Start Start: Need to Determine Optimal this compound Dose RangeFind 1. Range-Finding Study: Test broad concentration range (e.g., 0.01% to 10%) Start->RangeFind AssessToxicity Assess Cytotoxicity (e.g., MTT Assay) RangeFind->AssessToxicity IsToxic Is Viability < 70%? AssessToxicity->IsToxic DefinitiveStudy 2. Definitive Dose-Response Study: Test narrow range with more points around the non-toxic level IsToxic->DefinitiveStudy  Identify approximate  non-toxic range PlotCurve Plot Dose-Response Curve (% Viability vs. Concentration) DefinitiveStudy->PlotCurve SelectDose Select Highest Concentration with No Significant Cytotoxicity (e.g., >90% viability) PlotCurve->SelectDose End Optimal Dosage Range Identified for Efficacy Testing SelectDose->End

Decision-making workflow for dosage determination.

Section 3: Protocol for Efficacy Testing

Once a safe and appropriate dosage range is determined, the final step is to confirm the efficacy of the this compound emulsion in enhancing cell culture performance under your specific experimental conditions. This is typically measured by an increase in peak cell density or overall productivity.[6][8]

Protocol 3: Cell Growth and Viability Assessment

Procedure:

  • Set up Cultures: Prepare two sets of cultures for your cell line:

    • Control Group: Standard culture medium.

    • Treatment Group: Culture medium supplemented with the optimal, non-toxic concentration of this compound emulsion determined in Protocol 2.

  • Incubation: Incubate the cultures under your standard conditions.

  • Monitoring: At regular intervals (e.g., every 24 hours) for the duration of the culture (e.g., 5-7 days), take a sample from each group.

  • Cell Counting: Determine the total cell count and viable cell density for each sample using a hemocytometer with Trypan Blue exclusion or an automated cell counter.

  • Data Analysis:

    • Plot the viable cell density over time for both the control and treatment groups.

    • Compare the peak cell density and growth rate between the two groups to determine if the this compound supplement has a beneficial effect.

G Experimental Workflow for Efficacy Testing Start Initiate Parallel Cultures Control Control Group: Standard Culture Medium Start->Control Treatment Treatment Group: Medium + Optimal this compound Dose Start->Treatment Incubate Incubate Under Standard Conditions Control->Incubate Treatment->Incubate Monitor Sample Daily for Cell Counting Incubate->Monitor Analyze Analyze Data: Plot Growth Curves and Compare Peak Cell Density Monitor->Analyze Conclusion Determine Efficacy of This compound Supplementation Analyze->Conclusion

Workflow for testing the efficacy of this compound on cell growth.

By following these detailed protocols and workflows, researchers can confidently prepare a stable this compound nanoemulsion and systematically determine the optimal, non-toxic dosage required to enhance oxygen delivery and improve performance in their specific cell culture systems.

References

Application Notes & Protocols: A Methodology for Assessing Perflubron Distribution in Lung Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies for assessing the distribution of Perflubron (perfluorooctyl bromide, PFOB) within lung tissue. Accurate quantification and spatial localization of this compound are critical for preclinical and clinical studies involving partial or total liquid ventilation, as well as for its use as a drug delivery vehicle. The following sections detail both in vivo imaging techniques and ex vivo analytical methods, complete with detailed experimental protocols and representative data.

Methodologies for Assessing this compound Distribution

The assessment of this compound distribution in the lungs can be broadly categorized into non-invasive in vivo imaging and quantitative ex vivo analysis.

In Vivo Imaging Techniques

In vivo imaging allows for real-time or longitudinal assessment of this compound distribution without the need for tissue harvesting.

  • Computed Tomography (CT): Due to the bromine atom in its structure, this compound is radiopaque, making it easily distinguishable from soft tissue and air in CT scans. CT imaging provides a quantitative measure of lung aeration and this compound filling. The distribution is assessed by calculating the average in vivo chest CT attenuation number, measured in Hounsfield units (HU), across different lung segments. Air is typically rated at -1000 HU, soft tissue at 0 HU, and this compound at +2300 HU[1]. Studies have shown that during partial liquid ventilation (PLV), this compound is predominantly distributed to the dependent regions of the lung[1].

  • Fluoroscopy: This technique also leverages the radio-opacity of this compound to visualize its distribution in real-time. Lateral beam fluoroscopy can be used to record the initial lung filling and subsequent distribution over time[2][3][4]. Changes in radio-opacity, measured by mean gray value, can indicate the accumulation of this compound in different lung regions[2].

  • Electrical Impedance Tomography (EIT): EIT is a non-invasive monitoring technique that can assess changes in lung volume and the distribution of ventilation. While EIT cannot differentiate between air and this compound (as both have very low conductivity), it is a valuable complementary tool when used with fluoroscopy to understand the transition from gas to liquid ventilation, including dependent lung recruitment and air evacuation[2][3][4].

Ex Vivo Analytical Techniques

Ex vivo methods provide highly sensitive and specific quantification of this compound in harvested biological samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for the precise quantification of this compound in blood and tissue homogenates. The process involves a liquid-liquid extraction of this compound from the biological matrix, followed by chromatographic separation and detection. This method offers high precision and accuracy, with a limit of quantification reported to be as low as 9 µg/ml in rat blood[5].

  • Neutron Activation Analysis (NAA): NAA is a highly sensitive nuclear process used to determine the concentration of elements. It can be used to quantify the bromine in this compound without the need for chemical extraction, serving as a powerful tool to validate non-invasive methods like CT imaging[6].

Data Presentation

The following tables summarize quantitative data from studies assessing this compound distribution.

Table 1: Radiological Assessment of this compound Distribution in Lung

Assessment Method Lung Region Measurement Value Animal Model Reference
Computed Tomography Dependent Segments (6-10) HU (Expiration) 790 +/- 149 Sheep (lung-injured) [1]
Computed Tomography Non-dependent Segments (1-5) HU (Expiration) 579 +/- 338 Sheep (lung-injured) [1]
Radiographic Scoring Posterior (Dependent) 96-h Fill Score (5-point scale) 3.8 +/- 0.5 Human [7]

| Radiographic Scoring | Anterior (Non-dependent) | 96-h Fill Score (5-point scale) | 1.9 +/- 0.4 | Human |[7] |

Table 2: this compound Concentration in Biological Samples

Sample Type Analytical Method Mean Max Concentration Time Point Subject Reference
Serum Gas Chromatography 0.26 +/- 0.05 mg/dL 24h after last dose Human [7]
Blood Gas Chromatography Not specified Not specified Mice [8]
Liver Gas Chromatography Not specified 48h after dose Mice [8]
Spleen Gas Chromatography Not specified 48h after dose Mice [8]

| Lung | Gas Chromatography | Proportional to dose | 48h after dose | Mice |[8] |

Table 3: Parameters for GC-MS Analysis of this compound in Rat Blood

Parameter Value
Chromatographic Column CP-select 624 CB capillary column
Internal Standard bis(F-butyl)ethene
Retention Time (this compound) 3.22 min
Retention Time (Internal Standard) 2.32 min
Limit of Quantification 9 µg/ml
Extraction Efficiency (this compound) ~50%
Accuracy 91% to 109%

| Reference |[5] |

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound Distribution in a Lamb Model using EIT and Fluoroscopy

This protocol is adapted from studies assessing the transition from gas to total liquid ventilation (TLV)[2][3].

Objective: To assess the real-time distribution of this compound in the lungs of a neonatal lamb model.

Materials:

  • Neonatal lambs

  • Anesthesia and ventilation equipment

  • This compound (e.g., LiquiVent®)

  • Electrical Impedance Tomography (EIT) system with chest electrodes

  • Lateral beam fluoroscopy system (e.g., Philips BV Pulsera)

  • Saline for lung lavage

Procedure:

  • Animal Preparation: Anesthetize and intubate the neonatal lamb. Place the animal in a supine position.

  • Induce Lung Injury (Optional): To model respiratory distress, induce surfactant deficiency via saline lung lavage. Instill warmed saline (20 ml/kg) into the lung via the endotracheal tube, wait 10-15 minutes, and then remove the fluid. Repeat until the desired level of injury is achieved[9].

  • Instrumentation: Place EIT electrodes around the chest of the animal to record impedance data.

  • Baseline Measurements: Record baseline EIT and fluoroscopy data during conventional gas ventilation.

  • This compound Administration: Deflate the lungs. Administer a dose of 25 ml/kg of this compound into the lungs over approximately 18-20 seconds[2][3].

  • Initiate Liquid Ventilation: Immediately begin total liquid ventilation (TLV).

  • Data Acquisition:

    • Fluoroscopy: Perform continuous fluoroscopic recording (e.g., 15 frames/s) during the initial lung filling, and then capture sequences at 10 and 60 minutes of TLV[2][3].

    • EIT: Record EIT data continuously during the first 10 minutes of TLV and at subsequent time points (e.g., 120 minutes)[2][3].

  • Data Analysis:

    • Analyze fluoroscopic images for changes in radio-opacity (mean gray value) to determine this compound accumulation in different lung regions[2].

    • Analyze EIT data to assess changes in lung volume and the homogeneity of tidal volume distribution[2].

Protocol 2: Quantification of this compound in Rat Lung Tissue using GC-MS

This protocol is based on the methodology for analyzing this compound in blood, adapted for lung tissue[5].

Objective: To accurately quantify the concentration of this compound in harvested lung tissue.

Materials:

  • Harvested rat lung tissue

  • Homogenizer

  • Ethanol

  • 1,1,2-trichlorotrifluoroethane (extraction solvent)

  • bis(F-butyl)ethene (internal standard)

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • CP-select 624 CB capillary column (or equivalent)

  • Centrifuge and vials

Procedure:

  • Tissue Preparation:

    • Harvest lung tissue from the animal at the desired time point post-Perflubron administration.

    • Weigh a portion of the lung tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline).

  • Sample Preparation:

    • To a known volume of lung homogenate, add ethanol to destroy any emulsion structure.

    • Spike the sample with a known concentration of the internal standard (bis(F-butyl)ethene).

  • Liquid-Liquid Extraction:

    • Add the extraction solvent (1,1,2-trichlorotrifluoroethane) to the sample.

    • Vortex vigorously to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully collect the organic layer containing the this compound and internal standard.

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • Use a chromatographic method that effectively separates this compound from the internal standard and other matrix components (refer to Table 3 for example parameters).

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the lung tissue sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve. The final concentration should be expressed per gram of lung tissue.

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental and logical flows relevant to the assessment of this compound.

cluster_prep Phase 1: Preparation & Administration cluster_acq Phase 2: Data Acquisition cluster_invivo In Vivo Assessment cluster_exvivo Ex Vivo Assessment cluster_analysis Phase 3: Data Analysis Animal Animal Model Selection (Rat, Lamb, etc.) Injury Induce Lung Injury (Optional, e.g., Lavage) Animal->Injury Admin This compound Administration (Intratracheal / PLV / TLV) Injury->Admin CT CT Imaging Admin->CT Fluoro Fluoroscopy Admin->Fluoro EIT EIT Admin->EIT Harvest Tissue Harvesting (Lung, Blood) Admin->Harvest Quant Quantification of Distribution (HU, Scores, Concentration) CT->Quant Fluoro->Quant EIT->Quant GCMS GC-MS Analysis Harvest->GCMS GCMS->Quant Comp Comparative Analysis (Dependent vs. Non-dependent) Quant->Comp cluster_sample 1. Sample Preparation cluster_extract 2. Extraction cluster_analysis 3. Analysis cluster_quant 4. Quantification Harvest Harvest Lung Tissue Homog Homogenize Tissue Harvest->Homog Spike Add Internal Standard Homog->Spike Solvent Add Extraction Solvent Spike->Solvent Vortex Vortex & Centrifuge Solvent->Vortex Collect Collect Organic Layer Vortex->Collect Inject Inject into GC-MS Collect->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (SIM) Separate->Detect Calc Calculate Concentration (µg/g tissue) Detect->Calc Calib Generate Calibration Curve Calib->Calc PFC This compound (PFC) Administration NFKB_path NF-κB Activation PFC->NFKB_path inhibits IR Ischemia-Reperfusion Injury Stimulus IR->NFKB_path induces iNOS iNOS Expression NFKB_path->iNOS upregulates Casp3 Caspase-3 Activity NFKB_path->Casp3 upregulates effect_point Inflam Inflammatory Response iNOS->Inflam Apoptosis Apoptosis Casp3->Apoptosis Outcome Reduced Lung Injury & Preserved Alveolar Structure effect_point->Outcome leads to

References

Application of Perflubron in Sonography for Enhanced Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perflubron, a perfluorocarbon, has emerged as a versatile agent in the field of medical imaging, particularly in sonography. Its unique physical and acoustic properties, when formulated into emulsions, enable its use as a highly effective ultrasound contrast agent. These emulsions, composed of nanoscale or microscale droplets of this compound, significantly enhance the backscatter of ultrasound waves, leading to improved image quality and diagnostic capabilities. This document provides detailed application notes and protocols for the use of this compound in enhanced sonographic imaging, with a focus on preclinical research and its potential therapeutic applications.

This compound-based contrast agents offer distinct advantages over traditional microbubble agents. Their smaller size allows for extravasation into tumor tissues through the enhanced permeability and retention (EPR) effect, enabling targeted imaging and drug delivery. Furthermore, this compound emulsions can be designed as "phase-shift" agents. In their liquid state, these nanodroplets can circulate through the vasculature. Upon exposure to a focused ultrasound beam, they can be vaporized into highly echogenic microbubbles, a process known as acoustic droplet vaporization (ADV). This on-demand activation provides exceptional control over contrast generation and therapeutic delivery.

These notes will detail the preparation of this compound emulsions, protocols for their characterization, and their application in preclinical ultrasound imaging for both diagnostic enhancement and therapeutic monitoring.

Data Presentation

The following tables summarize quantitative data from various studies on the application of this compound and other perfluorocarbon-based contrast agents in sonography.

Table 1: Enhancement of Ultrasound Signal Intensity with Perfluorocarbon-Based Nanocapsules

Nanocapsule Formulation (Perfluorooctylbromide)Mean Gray Scale (In Vitro)Statistical Significance (vs. PLGA)
NCsPLGA105.25 ± 5.54-
NCs25% PLGA–PEG110.50 ± 6.81P > 0.05
NCs50% PLGA–PEG135.75 ± 7.50P < 0.001
NCs75% PLGA–PEG138.25 ± 8.54P < 0.001
NCs100% PLGA–PEG140.50 ± 9.57P < 0.001

Data adapted from a study on selective ultrasound contrast enhancement in tumors. The results show that increasing the proportion of PLGA-PEG in the nanocapsule shell significantly enhances the ultrasonic signal reflection intensity[1].

Table 2: Therapeutic Efficacy of Ultrasound-Mediated Paclitaxel Delivery using Perfluorocarbon Nanoemulsions in a Pancreatic Cancer Mouse Model

Treatment GroupMean Tumor Volume (Day 21)Standard Deviation% of ControlStatistical Significance (vs. Control)
Control (Saline)249.5 mm³± 63.0 mm³100%-
Infliximab72.1 mm³± 23.4 mm³28.9%p = 0.026
Peritoneal Carcinomatosis Model Mean Tumor Volume (Day 17) Standard Deviation % of Control Statistical Significance (vs. Control)
Control (Saline)187.7 mm³± 58.5 mm³100%-
Infliximab48.8 mm³± 16.7 mm³26.0%p = 0.052

This table demonstrates the therapeutic effect of an anti-inflammatory drug on tumor growth, monitored by sonographic volumetry[2]. While not directly using this compound, it showcases the utility of ultrasound in quantifying therapeutic response, a key application for this compound-enhanced imaging.

Table 3: Quantitative Ultrasound Backscatter Analysis for Characterizing Tumor Cell Death

Treatment ConditionIncrease in Backscatter Intensity (dB) vs. Control
2 Gy Radiation0.9 ± 2.0
8 Gy Radiation3.7 ± 1.8
8 µL/kg Microbubbles + 250 kPa Ultrasound + 2 Gy Radiation1.9 ± 1.6
1000 µL/kg Microbubbles + 750 kPa Ultrasound + 8 Gy Radiation7.0 ± 4.1

This data illustrates how quantitative ultrasound can detect changes in tissue microstructure associated with cell death, with increased backscatter intensity correlating with higher levels of treatment-induced damage[3][4].

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

This protocol describes a spontaneous emulsification method for preparing this compound nanodroplets.

Materials:

  • This compound (Perfluorooctylbromide - PFOB)

  • Lecithin (e.g., from soybean)

  • Ethanol, reagent grade

  • Deionized water

  • Vortex mixer or magnetic stirrer

  • Homogenizer (e.g., Polytron PT 3100)

Procedure:

  • Prepare the Organic Phase: Dissolve lecithin (e.g., 500 mg) in ethanol to create a stock solution. Add the desired amount of this compound (e.g., 4 mL) to this solution.

  • Prepare the Aqueous Phase: Use deionized water as the aqueous phase.

  • Emulsification:

    • Cool the aqueous phase in an ice bath.

    • Rapidly inject the organic phase (this compound/lecithin/ethanol solution) into the cold deionized water while vigorously vortexing or stirring. The sudden change in solvent quality will induce the spontaneous nucleation of this compound nanodroplets.

  • Homogenization: For a more uniform size distribution, further process the emulsion using a high-shear homogenizer. Homogenize the solution three times for 15 minutes at a high speed (e.g., 20,000-24,000 rpm), keeping the solution cool in an ice bath between cycles[5].

  • Characterization: Characterize the resulting nanoemulsion for particle size, size distribution, and concentration using dynamic light scattering (DLS) and nanoparticle tracking analysis (NTA).

Protocol 2: In Vitro Characterization of Acoustic Droplet Vaporization (ADV)

This protocol outlines the steps to determine the acoustic activation threshold of phase-shift this compound nanodroplets.

Materials:

  • This compound nanoemulsion

  • Tissue-mimicking phantom

  • High-intensity focused ultrasound (HIFU) transducer (for activation)

  • Diagnostic ultrasound imaging transducer

  • Hydrophone for pressure calibration

  • Degassed water or saline

Procedure:

  • Sample Preparation: Dilute the this compound nanoemulsion to the desired concentration in degassed water or saline within a tissue-mimicking phantom.

  • System Setup:

    • Position the HIFU transducer to focus on a specific region of interest (ROI) within the phantom.

    • Calibrate the acoustic pressure of the HIFU transducer using a hydrophone.

    • Position the diagnostic ultrasound transducer to image the ROI.

  • Baseline Imaging: Acquire baseline B-mode or contrast-specific images of the ROI before HIFU activation.

  • Acoustic Activation:

    • Deliver a focused acoustic pulse from the HIFU transducer to the ROI.

    • Incrementally increase the acoustic pressure of the HIFU pulse.

  • Imaging and Analysis:

    • Acquire diagnostic ultrasound images of the ROI during and after each HIFU pulse.

    • Observe the images for the appearance of bright, echogenic signals, indicating the vaporization of nanodroplets into microbubbles.

    • The acoustic pressure at which consistent microbubble formation is observed is the acoustic droplet vaporization (ADV) threshold.

    • Quantify the contrast enhancement by measuring the change in signal intensity in the ROI.

Protocol 3: In Vivo Enhanced Sonography of Tumors in a Mouse Model

This protocol details the procedure for using this compound nanoemulsions for enhanced tumor imaging in a preclinical mouse model.

Materials:

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • This compound nanoemulsion

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection (e.g., tail vein catheter)

  • High-frequency ultrasound imaging system with a linear array transducer

  • Animal handling and monitoring equipment (e.g., heating pad)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane and maintain anesthesia throughout the procedure.

    • Maintain the mouse's body temperature using a heating pad.

    • Place a catheter in the tail vein for the administration of the contrast agent.

    • Remove fur from the imaging area using a depilatory cream and clean the skin.

  • Pre-contrast Imaging:

    • Apply ultrasound gel to the imaging area.

    • Acquire baseline B-mode and Doppler ultrasound images of the tumor and surrounding tissues.

  • Contrast Agent Administration:

    • Inject a bolus of the this compound nanoemulsion intravenously through the tail vein catheter. The typical dose may range from 50 to 200 µL, depending on the emulsion concentration and animal weight.

    • Follow the injection with a saline flush (e.g., 50 µL).

  • Post-contrast Imaging:

    • Immediately after injection, begin acquiring a time-series of ultrasound images of the tumor for several minutes to observe the wash-in and wash-out kinetics of the contrast agent.

    • Use a low mechanical index (MI) setting on the ultrasound machine to minimize the destruction of the this compound droplets/microbubbles[6].

    • Acquire both B-mode images to assess anatomical enhancement and Doppler images to evaluate changes in blood flow signals.

  • Data Analysis:

    • Quantify the change in signal intensity within the tumor over time by drawing regions of interest (ROIs) on the images.

    • Analyze the Doppler signal enhancement to assess changes in tumor perfusion.

    • If applicable, monitor changes in tumor volume over time in longitudinal studies assessing therapeutic response.

Mandatory Visualizations

Experimental_Workflow_for_Perflubron_Enhanced_Sonography cluster_prep Phase 1: Preparation & Characterization cluster_invivo Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Analysis prep Prepare this compound Nanoemulsion char Characterize Emulsion (Size, Concentration) prep->char animal_prep Animal Preparation (Anesthesia, Catheterization) char->animal_prep pre_scan Pre-Contrast Ultrasound Scan animal_prep->pre_scan injection IV Injection of This compound Emulsion pre_scan->injection post_scan Post-Contrast Ultrasound Scan injection->post_scan quantify Quantify Signal Enhancement post_scan->quantify assess Assess Tumor Perfusion &/or Therapeutic Response quantify->assess

Caption: Workflow for this compound-enhanced sonography.

Acoustic_Droplet_Vaporization_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis sample Prepare this compound Sample in Phantom us_setup Position HIFU and Imaging Transducers baseline Acquire Baseline Image us_setup->baseline activate Apply Focused Ultrasound Pulse baseline->activate image Image During/After Activation activate->image increase_p Increase Acoustic Pressure image->increase_p observe Observe for Microbubble Formation image->observe increase_p->activate determine Determine ADV Threshold observe->determine

Caption: Workflow for Acoustic Droplet Vaporization.

Logical_Relationship_Perflubron_Sonography This compound This compound (PFOB) emulsion Nanoemulsion This compound->emulsion iv_admin IV Administration emulsion->iv_admin circulation Systemic Circulation iv_admin->circulation tumor_acc Tumor Accumulation (EPR) circulation->tumor_acc us_imaging Ultrasound Imaging circulation->us_imaging tumor_acc->us_imaging adv Acoustic Droplet Vaporization (ADV) tumor_acc->adv enhancement Signal Enhancement us_imaging->enhancement diagnosis Enhanced Diagnosis enhancement->diagnosis therapy Image-Guided Therapy adv->therapy microbubbles Microbubble Formation adv->microbubbles microbubbles->enhancement

Caption: Logical relationships in this compound sonography.

References

Application Notes and Protocols for Perflubron-Enhanced Gene Delivery in Respiratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing perflubron as a vehicle to enhance gene delivery to the lungs. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing experiments for respiratory gene therapy research.

Introduction

Gene therapy for respiratory diseases presents a promising frontier, yet efficient delivery of genetic material to the lung epithelium remains a significant hurdle. This compound, a biocompatible and chemically inert perfluorochemical liquid, has emerged as a valuable tool to augment both viral and non-viral gene delivery to the respiratory tract. Its unique physical properties, including high density and low surface tension, facilitate a more uniform distribution of gene vectors throughout the airways, particularly to the distal and alveolar regions which are often difficult to reach. Furthermore, studies have demonstrated that this compound transiently increases the permeability of the lung epithelium by modulating tight junctions, thereby enhancing vector penetration to target cells. This dual mechanism of action leads to a significant increase in transgene expression, making this compound a valuable adjuvant in respiratory gene therapy research.

Key Advantages of Using this compound for Gene Delivery:

  • Enhanced Vector Distribution: this compound's physical properties ensure a more homogenous delivery of the gene vector throughout the lung architecture, including the smaller airways and alveoli.

  • Increased Transgene Expression: By improving vector distribution and transiently opening epithelial tight junctions, this compound can significantly increase the levels of transgene expression. Studies have reported up to a 26-fold increase in adeno-associated virus (AAV)-mediated gene expression in rodent lungs.

  • Compatibility with Viral and Non-Viral Vectors: this compound has been successfully used to enhance gene delivery with both adenoviral and AAV vectors, as well as with liposomal formulations.

  • Safety Profile: this compound is biologically inert and has a good safety profile in preclinical models. It is cleared from the lungs primarily through evaporation.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key studies investigating this compound-enhanced gene delivery in the lungs.

Vector TypeAnimal ModelThis compound (Dose)Gene Vector (Dose)Reporter GeneFold Increase in Gene ExpressionReference
AdenovirusMice (GM-CSF knockout)10 ml/kgAdlac-Zβ-galactosidaseIncreased activity (specific fold-change not stated)
AdenovirusRabbits15 ml/kgAdCBlacZ (10¹¹ particles/kg)β-galactosidase2 to 3-fold
Adeno-Associated Virus (AAV)Rodents10 cc/kg (FC-75)CWRAP and ARAP4 (2-5 x 10⁸ FFU/animal)Alkaline PhosphataseUp to 26-fold
AdenovirusA549 cells (in vitro)N/ArAd-CMVLacZβ-galactosidase4-fold increase in transduction efficiency

Experimental Protocols

The following are detailed protocols for in vivo gene delivery using this compound in a rodent model, followed by histological analysis and quantitative assessment of transgene expression.

Protocol 1: In Vivo this compound-Enhanced Gene Delivery in Mice

Materials:

  • This compound (e.g., LiquiVent®)

  • Gene vector (Adenovirus or AAV) expressing the desired transgene (e.g., LacZ, Luciferase)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Sterile saline

  • Animal preparation tools (clippers, antiseptic solution)

  • Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer)

  • Animal monitoring equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a pre-approved institutional protocol.

    • Ensure a surgical plane of anesthesia is reached by monitoring reflexes.

    • Position the animal in a supine position on a heated surgical board.

    • Remove fur from the neck area using clippers and disinfect the skin.

    • Make a small midline incision in the neck to expose the trachea.

  • Vector and this compound Administration:

    • Prepare the gene vector solution in sterile saline at the desired concentration. A typical volume for intratracheal instillation in mice is 25-50 µl.

    • Draw the vector solution into a syringe attached to the intratracheal instillation device.

    • Carefully insert the tip of the instillation device into the trachea through the mouth or via the surgical incision.

    • Instill the vector solution into the lungs with a steady plunge of the syringe.

    • Immediately following the vector instillation, administer this compound (typically 10 ml/kg body weight) intratracheally using a separate syringe.

    • Alternatively, a PFC-adenovirus suspension can be prepared and administered as a single dose.

  • Post-Administration Monitoring and Recovery:

    • Monitor the animal's breathing and vital signs until it has fully recovered from anesthesia.

    • Provide post-operative care as per institutional guidelines, including analgesics if necessary.

    • House the animals in a clean, warm environment.

Protocol 2: Histological Analysis of Transgene Expression (β-galactosidase)

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • X-gal staining solution

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Mounting medium

  • Microscope

Procedure:

  • Tissue Harvest and Fixation:

    • At the desired time point post-gene delivery, euthanize the mouse using an approved method.

    • Perform a thoracotomy to expose the lungs.

    • Perfuse the lungs with cold PBS via the right ventricle to remove blood.

    • Inflate the lungs with fixative solution through the trachea and then immerse the entire lung block in fixative for 4-6 hours at 4°C.

  • Cryoprotection and Embedding:

    • Wash the fixed lungs with PBS.

    • Immerse the lungs in 15% sucrose in PBS at 4°C until they sink, then transfer to 30% sucrose in PBS at 4°C overnight.

    • Embed the cryoprotected lungs in OCT compound in a cryomold and freeze on dry ice or in liquid nitrogen.

  • Sectioning and Staining:

    • Cut 10-12 µm thick sections using a cryostat and mount them on microscope slides.

    • Wash the sections with PBS.

    • Incubate the sections in X-gal staining solution overnight at 37°C in a humidified chamber.

    • The pH of the staining solution can be adjusted to pH 8.0-8.5 to minimize endogenous β-galactosidase activity.

  • Imaging:

    • Wash the stained sections with PBS.

    • Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red) if desired.

    • Dehydrate the sections through a series of ethanol washes and clear with xylene.

    • Mount with a permanent mounting medium and coverslip.

    • Image the sections using a bright-field microscope to visualize the blue-stained, transgene-expressing cells.

Protocol 3: Quantitative Analysis of Transgene Expression by RT-qPCR

Materials:

  • Lung tissue homogenizer

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers specific for the transgene and a reference gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest lung tissue at the desired time point and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.

    • Homogenize the lung tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription:

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reaction with the cDNA template, transgene-specific primers, reference gene primers, and qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the transgene and the reference gene.

    • Calculate the relative expression of the transgene using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated group to the control group (vector alone).

Visualizations

G cluster_0 Gene Delivery without this compound cluster_1 Gene Delivery with this compound Vector Instillation Vector Instillation Uneven Distribution Uneven Distribution Vector Instillation->Uneven Distribution Leads to Limited Penetration Limited Penetration Uneven Distribution->Limited Penetration Results in Low Transgene Expression Low Transgene Expression Limited Penetration->Low Transgene Expression Causes Vector + this compound Co-instillation Vector + this compound Co-instillation Improved Distribution Improved Distribution Vector + this compound Co-instillation->Improved Distribution Facilitates Transient TJ Opening Transient Tight Junction Opening Vector + this compound Co-instillation->Transient TJ Opening Induces Enhanced Vector Penetration Enhanced Vector Penetration Improved Distribution->Enhanced Vector Penetration Contributes to Transient TJ Opening->Enhanced Vector Penetration Allows High Transgene Expression High Transgene Expression Enhanced Vector Penetration->High Transgene Expression Results in

Caption: Workflow of this compound-Enhanced Gene Delivery.

G cluster_analysis Downstream Analysis Start Start Animal Preparation Animal Preparation (Anesthesia, Tracheal Exposure) Start->Animal Preparation Intratracheal Instillation Intratracheal Instillation (Vector followed by this compound) Animal Preparation->Intratracheal Instillation Post-Procedure Monitoring Post-Procedure Monitoring & Recovery Intratracheal Instillation->Post-Procedure Monitoring Tissue Harvest Tissue Harvest (Euthanasia, Lung Perfusion & Inflation) Post-Procedure Monitoring->Tissue Harvest Histology Histological Analysis (e.g., X-gal staining) Tissue Harvest->Histology qPCR Quantitative RT-PCR (Transgene Expression) Tissue Harvest->qPCR Imaging In Vivo Imaging (e.g., Luciferase) Tissue Harvest->Imaging Analysis Analysis Histology->Analysis qPCR->Analysis Imaging->Analysis

Caption: Experimental Workflow for In Vivo Studies.

G EpithelialCells Apical Surface Epithelial Cells Tight Junctions (ZO-1, Claudins) Basolateral Surface This compound This compound This compound->EpithelialCells:f2 Acts on Vector Vector Vector->EpithelialCells:f3 Paracellular Access Mechanism This compound induces a transient, reversible opening of tight junctions, allowing paracellular transport of the vector.

Caption: Mechanism of Enhanced Vector Penetration.

Troubleshooting & Optimization

How to overcome instability issues in Perflubron emulsions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perflubron emulsions. Our goal is to help you overcome common instability issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound emulsions?

A1: this compound emulsions are susceptible to several instability mechanisms. The most common are:

  • Ostwald Ripening: This is the primary degradation mechanism for nanoemulsions, where smaller droplets dissolve and redeposit onto larger ones, leading to an increase in the average particle size over time.[1][2]

  • Coalescence: This irreversible process involves the merging of two or more droplets to form a larger one. It can be exacerbated by elevated temperatures.[1][3]

  • Flocculation: This is the reversible aggregation of droplets into clusters without the rupture of the interfacial film. Flocculation can be a precursor to coalescence.[4][5][6]

  • Creaming or Sedimentation: Due to the density difference between the this compound and the aqueous phase, droplets may rise (creaming) or settle (sedimentation). This is a reversible process.[5][6]

Q2: What is the ideal particle size for a stable this compound emulsion for in vivo applications?

A2: For intravenous applications, a mean particle diameter of less than 0.2 µm is generally targeted.[7] Emulsions with particle sizes in the range of 0.2-0.3 µm have been associated with febrile responses in animal studies.[8][9] Smaller particles tend to have a longer blood half-life as they can better evade the reticuloendothelial system.[8][9]

Q3: What are the recommended storage conditions for this compound emulsions?

A3: To maintain stability, this compound emulsions should typically be stored under refrigerated conditions, between 4-8°C.[1] Freezing should be avoided as it can cause irreversible damage to the emulsion.[5]

Q4: Which surfactants are commonly used to stabilize this compound emulsions?

A4: Historically, egg yolk phospholipids (EYP) and Pluronic F-68 have been widely used.[10][11] However, research has also focused on novel surfactants to improve biocompatibility and stability, including fluoroalkylated polyethylene glycols and other block copolymers.[10][12][13]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Increase in average particle size over time. Ostwald Ripening, Coalescence* Optimize Surfactant: Ensure adequate surfactant concentration and appropriate type. Consider using a combination of surfactants or a more robust fluorinated surfactant.[2] * Add a Second Fluorocarbon: Incorporate a small amount of a higher molecular weight, less water-soluble fluorocarbon into the oil phase to inhibit molecular diffusion.[14] * Storage Temperature: Store the emulsion at the recommended refrigerated temperature (4-8°C) to slow down kinetic processes.[1]
Visible aggregation or clumping of particles (Flocculation). Insufficient repulsive forces between droplets.* Increase Surface Charge: Add a negatively charged surfactant to the formulation to enhance electrostatic repulsion between droplets.[4] * Steric Hindrance: Utilize surfactants with large hydrophilic head groups (e.g., PEGylated surfactants) to create a steric barrier.[12] * Modify Continuous Phase: Using a saccharide solution as the continuous phase can also help prevent flocculation through hydration forces.[4]
Separation of the emulsion into distinct layers (Creaming/Sedimentation). Density difference between the dispersed and continuous phases.* Gentle Agitation: Before use, gently invert the container to redisperse the emulsion. Avoid vigorous shaking, which can induce coalescence. * Reduce Particle Size: Smaller particles are less affected by gravitational forces. Optimize the homogenization process to achieve a smaller mean particle size.[6]
Emulsion appears broken or completely separated (Cracking). Irreversible coalescence of droplets.* Review Formulation: The surfactant system may be inadequate. Re-evaluate the type and concentration of the emulsifier.[5] * Check for Contamination: Incompatible substances or changes in pH can destabilize the emulsion. * Avoid Temperature Extremes: Both high temperatures and freeze-thaw cycles can lead to irreversible breaking.[5]

Quantitative Data Summary

Table 1: Representative Composition of a this compound Emulsion (Oxygent™)

ComponentConcentration (w/v)Purpose
Perfluorooctyl bromide (this compound)58%Oxygen Carrier
Perfluorodecyl bromide2%Stabilizer (Reduces Ostwald Ripening)
Egg Yolk Phospholipid3.6%Surfactant
GlycerolVariesIsotonicity Agent
Water for Injectionq.s. to 100%Continuous Phase

Data sourced from Benchchem[7]

Table 2: Effect of Particle Size on Blood Half-Life in Rats

Mean Particle Size (µm)Blood Half-Life
≤ 0.12Significantly longer
≤ 0.23 to 4-fold longer than larger particles
0.2 - 0.3Shorter half-life, associated with febrile response

Data interpretation from studies on the influence of particle size.[8][9]

Table 3: Influence of Temperature on Anesthetic Partition Coefficients in Oxygent™

Temperature (°C)Isoflurane Partition CoefficientSevoflurane Partition Coefficient
485.30 ± 5.6091.54 ± 5.40
2240.48 ± 1.0942.50 ± 0.91
3724.66 ± 1.0328.05 ± 1.74

An inverse linear relationship was observed between temperature and the partition coefficient.[15]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol describes a general method for preparing a sterile this compound nanoemulsion suitable for preclinical research.

Materials:

  • Perfluorooctyl bromide (this compound)

  • Egg Yolk Phospholipid (or other suitable surfactant)

  • Glycerol

  • Water for Injection (WFI)

  • High-shear mixer

  • High-pressure homogenizer

  • 0.22 µm sterile filter

  • Autoclave

Procedure:

  • Aqueous Phase Preparation: Dissolve glycerol in WFI to create an isotonic solution.

  • Lipid Dispersion: Disperse the egg yolk phospholipid in the aqueous glycerol solution. Gentle heating and stirring can be applied until a uniform suspension is formed.

  • Pre-emulsification: While mixing at high speed with a high-shear mixer, add the this compound to the lipid dispersion to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. This is a critical step for achieving a small and uniform particle size. Typical parameters are 10,000-15,000 psi for 5-10 cycles.[7]

  • Particle Size Analysis: After each homogenization cycle, monitor the particle size distribution using a technique like dynamic light scattering. The target mean particle diameter should be below 0.2 µm.[7]

  • Sterilization: Sterilize the final emulsion. Autoclaving at 121°C for 15 minutes is a common method.[1][7] Note that the formulation must be robust enough to withstand heat sterilization.

  • Quality Control: After sterilization, perform final quality control checks, including particle size analysis, pH measurement, and sterility testing.

Visualizations

Emulsion_Instability_Pathways cluster_reversible Reversible Processes cluster_irreversible Irreversible Processes Flocculation Flocculation (Droplet Aggregation) Coalescence Coalescence (Droplet Merging) Flocculation->Coalescence Prolonged Contact Creaming Creaming / Sedimentation (Density Separation) Breaking Breaking (Phase Separation) Coalescence->Breaking Ostwald Ostwald Ripening (Molecular Diffusion) Ostwald->Breaking Stable Stable Emulsion Stable->Flocculation Insufficient Repulsion Stable->Creaming Density Difference Stable->Ostwald Solubility Differences

Caption: Pathways of this compound emulsion instability.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_process Processing & Sterilization cluster_qc Quality Control A 1. Aqueous Phase Prep (Glycerol in WFI) B 2. Lipid Dispersion (Surfactant in Aqueous Phase) A->B C 3. Pre-emulsification (Add this compound with High Shear) B->C D 4. High-Pressure Homogenization C->D E 5. Sterilization (Autoclaving) D->E F 6. Particle Size Analysis (Dynamic Light Scattering) E->F G 7. Final QC Checks (pH, Sterility) F->G H H G->H Stable Emulsion for Experimentation

Caption: Workflow for preparing a stable this compound nanoemulsion.

Stabilization_Logic cluster_formulation Formulation Strategies cluster_processing Processing & Storage Goal Achieve Long-Term Stability Surfactant Optimize Surfactant System (e.g., EYP, PEGylated) Goal->Surfactant Reduces Interfacial Tension Prevents Coalescence Fluorocarbon Add High MW Fluorocarbon Goal->Fluorocarbon Inhibits Ostwald Ripening AqueousPhase Modify Aqueous Phase (e.g., Saccharides) Goal->AqueousPhase Prevents Flocculation Homogenization Control Particle Size (<0.2 µm via Homogenization) Goal->Homogenization Reduces Creaming Improves in vivo tolerance Temperature Refrigerated Storage (4-8°C) Goal->Temperature Slows Degradation Kinetics

Caption: Key strategies for stabilizing this compound emulsions.

References

Common challenges in the delivery of Perflubron to deep lung tissue.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the delivery of Perflubron to deep lung tissue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for pulmonary delivery?

This compound (perfluorooctyl bromide, PFOB) is a synthetic, radiopaque liquid perfluorocarbon (PFC).[1] It possesses several unique properties that make it suitable for respiratory applications, including high solubility for oxygen and carbon dioxide, low surface tension, high density, and chemical inertness.[2][3] These characteristics allow it to improve gas exchange and lung compliance, particularly in injured lungs.[1] It is investigated for use in partial liquid ventilation (PLV) and as a vehicle for delivering drugs to the deep lungs.[2][4]

Q2: What are the primary challenges in delivering this compound as an aerosol to the deep lung?

The main challenges include:

  • Low Aerosolization Efficiency: The amount of this compound that can be successfully aerosolized and delivered to the lung is often very small.[5]

  • Formulation Complexity: this compound is immiscible with aqueous solutions, which complicates formulation. Techniques like creating nanocrystal suspensions or reverse emulsions are often required to carry aqueous drugs.[2][6]

  • Achieving Optimal Particle Size: For deep lung deposition, aerosol particles must generally be less than 5 µm.[7][8] Generating particles in this size range with this compound can be difficult.

  • Ensuring Uniform Distribution: While this compound has a positive spreading coefficient that promotes even distribution, achieving this in a diseased or obstructed lung remains a challenge.[3][9]

  • Interaction with Lung Surfactant: this compound can alter the properties of natural lung surfactant, which is a complex interaction that can affect overall lung function.[10][11]

Q3: How does particle size affect this compound deposition in the lungs?

Particle size is a critical factor determining where an inhaled aerosol deposits in the respiratory tract.[8][12]

  • Particles > 5 µm: Tend to deposit in the upper airways (oropharynx) due to inertial impaction and are less likely to reach the deep lung.[7][12]

  • Particles 2-5 µm: Have a higher probability of depositing in the central and small airways.[7]

  • Particles < 2 µm: Are most likely to reach the alveolar region, the primary target for deep lung delivery.[7][8]

Achieving a narrow particle size distribution within the optimal range is essential for maximizing therapeutic effect and minimizing off-target deposition.[12]

Q4: Can this compound be used to deliver other drugs to the lungs?

Yes, this compound's properties make it a promising vehicle for delivering other therapeutic agents. Because many drugs are not soluble in PFCs, they must be formulated as suspensions, such as nanocrystals, or within reverse-phase emulsions.[2][6] This approach has been used successfully to deliver antibiotics like gentamicin and tobramycin in preclinical models, resulting in higher lung tissue concentrations compared to other administration routes.[2][6]

Q5: How is the quantity and distribution of this compound in the lungs measured?

Measuring lung deposition is technically complex.[13] The primary methods include:

  • Gamma Scintigraphy: This is a common method where the drug or vehicle (this compound) is radiolabeled. After inhalation, a gamma camera images the radiation, allowing for quantification of total and regional deposition.[7][14]

  • Pharmacokinetic Methods: These are indirect methods that measure drug concentrations in blood or urine over time to estimate the amount absorbed from the lungs.[7]

  • Radiopacity: Because this compound is radiopaque, chest radiographs can be used to qualitatively assess its distribution in the lungs.[3][15]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving the aerosolization of this compound.

Problem 1: Low or No Mist Output from Nebulizer

  • Possible Cause 1: Clogged Nebulizer.

    • Solution: this compound formulations, especially emulsions or suspensions, can clog the fine mesh or nozzle of a nebulizer.[16][17] Disassemble and thoroughly clean the nebulizer cup and components according to the manufacturer's instructions. Soaking in warm, soapy water followed by a thorough rinse can be effective.[16] For persistent clogs, a vinegar solution may be used.[16]

  • Possible Cause 2: Incorrect Nebulizer/Formulation Pairing.

    • Solution: The viscosity of the this compound formulation can significantly impact nebulizer performance.[18] High-viscosity fluids may require specialized nebulizers (e.g., vibrating mesh or specific jet nebulizers) capable of handling them. Ensure your device is rated for the viscosity of your formulation.

  • Possible Cause 3: Inadequate Airflow/Pressure from Compressor.

    • Solution: Check that the compressor is functioning correctly and that the tubing is securely connected without any kinks or blockages.[19] The vibration from the compressor can sometimes loosen the tubing connection.[19] Check and clean or replace the compressor's air filter regularly.[16]

Problem 2: Inconsistent Aerosol Delivery and Sputtering

  • Possible Cause 1: Formulation Instability.

    • Solution: If using an emulsion or suspension, it may be separating over time. Ensure the formulation is homogenous before and during nebulization. Gentle agitation may be required, but vigorous shaking can sometimes damage the formulation.

  • Possible Cause 2: Incorrect Filling Volume.

    • Solution: Overfilling or underfilling the nebulizer cup can lead to inconsistent misting.[20] Adhere to the volume recommendations provided by the device manufacturer.

  • Possible Cause 3: Condensation in Tubing.

    • Solution: Moisture can build up inside the delivery tubing, which can obstruct airflow and lead to inconsistent output.[19] Periodically check the tubing and clear any condensation.

Problem 3: Poor Deep Lung Deposition

  • Possible Cause 1: Suboptimal Particle Size.

    • Solution: The generated aerosol may have a Mass Median Aerodynamic Diameter (MMAD) that is too large (>5 µm). This can be influenced by the nebulizer type, the formulation's physicochemical properties (viscosity, surface tension), and the compressor's flow rate.[5][18] Characterize your aerosol's particle size distribution (see Experimental Protocols). You may need to adjust formulation properties or use a different nebulizer designed to produce smaller particles.

  • Possible Cause 2: Inefficient Ventilator Settings.

    • Solution: When delivering aerosol during mechanical ventilation, settings such as respiratory rate and tidal volume significantly influence delivery efficiency.[5] Lower minute ventilation can decrease the amount of aerosol delivered.[5] Experiment with different ventilator parameters in an in vitro setup to optimize delivery.

  • Possible Cause 3: Endotracheal Tube Size.

    • Solution: Smaller diameter endotracheal tubes can significantly reduce the amount of aerosol that reaches the lungs.[5] If possible, use the largest appropriate tube size for the experimental model.

Data Presentation

Table 1: Key Physicochemical Properties of this compound and Formulations

Property This compound (Neat) This compound Emulsion (2.5% aqueous) Significance for Delivery
Density ~1.9 mg/mL[3] N/A High density helps it move into dependent lung regions, potentially opening collapsed alveoli.[3]
Viscosity (Pa·s) ~1.22 x 10⁻³[6] ~1.22 x 10⁻³[6] Low viscosity aids in spreading and aerosol generation, though formulation additives can increase it.[2][18]
Surface Tension (N/m) ~15.0 x 10⁻³[6] ~14.6 x 10⁻³[6] Low surface tension helps reduce the work of breathing and prevents alveolar collapse.[2][3]
O₂ Solubility (ml/dl) ~50[2] N/A High gas solubility is fundamental to its use in liquid ventilation for gas exchange.[2][3]

| CO₂ Solubility (ml/dl) | ~210[2][3] | N/A | Very high CO₂ carrying capacity facilitates its removal from the lungs.[2][3] |

Table 2: Factors Influencing this compound Aerosol Delivery Rate (in vitro) Data adapted from an in vitro study using a jet nebulizer.[5]

Perfluorocarbon (Vapor Pressure) Endotracheal Tube Adsorption Rate (ml/min)
PF 5080 (51 mmHg) No Tube 1.45 ± 0.03
PF 5080 (51 mmHg) 3.0 mm ID Not Reported
PF 5080 (51 mmHg) 2.0 mm ID 0.93 ± 0.03
This compound (PFOB) (11 mmHg) No Tube 0.49 ± 0.06
This compound (PFOB) (11 mmHg) 3.0 mm ID Not Reported
This compound (PFOB) (11 mmHg) 2.0 mm ID 0.32 ± 0.04
This compound (PFOB) (11 mmHg) Ventilator Circuit 0.16 ± 0.02

Note: The study demonstrated that higher vapor pressure PFCs aerosolize more efficiently, and smaller tube diameters significantly reduce the delivery rate.[5]

Experimental Protocols

Protocol 1: Measurement of Aerosol Particle Size Distribution

This protocol describes the use of a cascade impactor to determine the aerodynamic particle size distribution of a this compound aerosol.

  • Apparatus Setup:

    • Assemble a multi-stage cascade impactor (e.g., Andersen Cascade Impactor or Marple-Miller Impactor) according to the manufacturer's specifications.

    • Place collection plates or filters at each stage of the impactor.

    • Connect the nebulizer system to the impactor's inlet via an induction port that mimics the human throat.

    • Connect the impactor's outlet to a vacuum pump calibrated to a specific, constant flow rate (e.g., 28.3 L/min).

  • Sample Generation:

    • Load the this compound formulation into the nebulizer.

    • Activate the nebulizer and the vacuum pump simultaneously.

    • Run the system for a predetermined duration to ensure a quantifiable amount of drug is deposited on each stage.

  • Quantification:

    • Carefully disassemble the impactor and retrieve the collection plates/filters from each stage.

    • Extract the deposited this compound from each plate using a suitable solvent.

    • Quantify the amount of this compound on each stage using an appropriate analytical method (e.g., HPLC, GC-MS).

  • Data Analysis:

    • Each stage of the impactor corresponds to a specific particle size cut-off point.

    • Calculate the mass of this compound deposited on each stage.

    • Use this data to calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD), which characterize the particle size distribution.

Protocol 2: Quantification of Lung Deposition via Gamma Scintigraphy

This protocol provides a general workflow for assessing this compound lung deposition in vivo.

  • Radiolabeling:

    • Incorporate a gamma-emitting radionuclide (e.g., Technetium-99m, ⁹⁹ᵐTc) into the this compound formulation. This typically involves chelating the radionuclide to a molecule that can be stably incorporated into the formulation (e.g., ⁹⁹ᵐTc-DTPA).

    • Perform quality control checks to ensure the radiolabel is stable and does not detach from the formulation during aerosolization.

  • Administration:

    • Administer the radiolabeled this compound aerosol to the subject (animal or human) using the selected delivery device and protocol.

    • Simultaneously, record the subject's breathing pattern if possible.

  • Imaging:

    • Immediately following administration, position the subject in front of a gamma camera.

    • Acquire anterior and posterior static images of the thoracic region for a set duration.

    • Image any components of the delivery system (nebulizer, tubing) to quantify residual drug.

  • Data Analysis:

    • Define regions of interest (ROIs) on the scintigraphic images, corresponding to the whole lung, specific lung regions (central, peripheral), and the oropharynx.[7]

    • Correct the counts in each ROI for background radiation and radionuclide decay.

    • Calculate the percentage of the total dose delivered that deposited in each region. This provides a quantitative measure of lung deposition and distribution.[7]

Visualizations

TroubleshootingWorkflow start Start: Low/No Aerosol Output check_power Is the compressor plugged in and turned on? start->check_power check_connections Are all tubing connections secure and unkinked? check_neb_cup Is the nebulizer cup assembled correctly? check_connections->check_neb_cup Yes fix_connections Action: Secure all connections. Straighten tubing. check_connections->fix_connections No check_power->check_connections Yes fix_power Action: Plug in and turn on the compressor. check_power->fix_power No check_clog Is the nozzle/mesh clogged? check_neb_cup->check_clog Yes fix_assembly Action: Re-assemble the nebulizer cup. check_neb_cup->fix_assembly No check_formulation Is the formulation homogenous and at the correct viscosity? check_clog->check_formulation No clean_neb Action: Disassemble and clean the nebulizer cup. check_clog->clean_neb Yes reformulate Action: Remix formulation. Consider a different nebulizer for high viscosity. check_formulation->reformulate No success Problem Resolved check_formulation->success Yes fix_connections->check_connections fix_power->check_power fix_assembly->check_neb_cup clean_neb->check_clog reformulate->check_formulation

Caption: Troubleshooting workflow for low aerosol output.

FactorsAffectingDeposition cluster_formulation Formulation Properties cluster_device Delivery System cluster_patient Patient Factors viscosity Viscosity aerosol_gen Aerosol Generation (MMAD & GSD) viscosity->aerosol_gen surface_tension Surface Tension surface_tension->aerosol_gen particle_properties Drug Particle Properties (Suspension) particle_properties->aerosol_gen formulation_group Formulation neb_type Nebulizer Type (Jet vs. Mesh) neb_type->aerosol_gen flow_rate Ventilator Flow Rate flow_rate->aerosol_gen tidal_volume Tidal Volume tidal_volume->aerosol_gen device_group Device breathing_pattern Breathing Pattern deposition Deep Lung Deposition Efficiency breathing_pattern->deposition airway_geometry Airway Geometry airway_geometry->deposition disease_state Lung Disease State disease_state->deposition patient_group Patient aerosol_gen->deposition

Caption: Key factors influencing deep lung deposition.

MechanismOfAction cluster_input Delivery cluster_effects Physical Effects in Alveoli cluster_outcomes Physiological Outcomes This compound This compound Delivery to Alveoli replace_interface Replaces Air-Liquid Interface with a Liquid-Liquid Interface This compound->replace_interface spreading Spreads into Dependent/Collapsed Lung Regions This compound->spreading lavage Lavage Effect on Debris and Exudate This compound->lavage reduce_st Reduces Alveolar Surface Tension replace_interface->reduce_st recruit Recruits/Re-opens Collapsed Alveoli spreading->recruit clearance Facilitates Clearance of Debris lavage->clearance final_outcome Improved Gas Exchange and Lung Compliance reduce_st->final_outcome recruit->final_outcome clearance->final_outcome

Caption: Conceptual mechanism of this compound in the alveoli.

References

How to improve the biocompatibility of Perflubron-based nanoparticles.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the biocompatibility of Perflubron-based nanoparticles during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is biocompatibility, and why is it critical for this compound-based nanoparticles?

A1: Biocompatibility refers to the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host. For this compound-based nanoparticles, which are often intended for biomedical applications like drug delivery and medical imaging, good biocompatibility is essential to ensure they are safe and effective. Poor biocompatibility can lead to adverse reactions such as inflammation, immune responses, toxicity, and rapid clearance from the body, which can compromise the therapeutic or diagnostic goal.

Q2: What are the primary biocompatibility challenges encountered with this compound nanoparticles?

A2: Like many nanomaterials, unmodified this compound nanoparticles can face several biocompatibility challenges:

  • Protein Adsorption (Corona Formation): When introduced into biological fluids, proteins rapidly adsorb to the nanoparticle surface, forming a "protein corona." This corona alters the nanoparticle's size, charge, and surface chemistry, which can lead to recognition by the immune system and rapid clearance by the mononuclear phagocyte system (MPS).

  • Complement System Activation: The complement system, a key part of the innate immune system, can be activated by certain nanoparticle surfaces.[1] This activation leads to opsonization (tagging for destruction) and inflammation, potentially causing adverse infusion reactions.[1]

  • Hemotoxicity: If administered intravenously, nanoparticles can interact with red blood cells, causing hemolysis (rupture of red blood cells). This can lead to anemia and jaundice.[2]

  • Cytotoxicity: The nanoparticles may be toxic to cells, leading to decreased cell viability, membrane damage, or apoptosis.

Q3: What is the most common strategy to improve the biocompatibility of this compound nanoparticles?

A3: The most prevalent and effective strategy is surface modification.[3][4] By coating the nanoparticle with biocompatible materials, you can mask its original surface properties, reducing interactions with proteins and immune cells.[4] This process creates a "stealth" nanoparticle that can circulate longer in the bloodstream, increasing its chances of reaching the target tissue.[3]

Q4: How does PEGylation enhance the biocompatibility of nanoparticles?

A4: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the nanoparticle surface, is a widely used method to improve biocompatibility. The hydrophilic and flexible PEG chains create a protective layer with several benefits:

  • Reduced Protein Adsorption: The PEG layer sterically hinders the adsorption of plasma proteins, preventing the formation of a significant protein corona.[5]

  • Immune Evasion: By minimizing protein adsorption, PEGylated nanoparticles are less likely to be recognized and cleared by macrophages of the mononuclear phagocyte system (MPS), leading to significantly longer circulation times in the bloodstream.[6]

  • Increased Colloidal Stability: The hydrophilic nature of PEG prevents the nanoparticles from aggregating in biological fluids.[7]

  • Improved Solubility: PEGylation enhances the solubility of nanoparticles in aqueous solutions.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results After Surface Modification

Q: I performed a PEGylation reaction, but my this compound nanoparticles are aggregating or showing poor biocompatibility. What went wrong?

A: This is a common issue that can stem from several factors related to the PEGylation process itself. Here are some troubleshooting steps:

  • Check PEG Density and Conformation: The density of PEG chains on the surface is critical. A low density may result in a "mushroom" conformation, which offers incomplete protection. A higher density leads to a "brush" conformation, which provides a much better steric barrier against protein adsorption.[9][10] You may need to adjust the ratio of PEG-to-nanoparticle in your reaction.

  • Verify Covalent Attachment: Ensure that your conjugation chemistry is efficient and that the PEG is covalently attached, not just physically adsorbed. Unstable linkages can lead to the PEG shield being shed in vivo.

  • Characterize Your Nanoparticles Post-Modification: Always re-characterize your nanoparticles after PEGylation.

    • Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to confirm that the hydrodynamic diameter has increased as expected and that the PDI remains low, indicating a monodisperse sample.

    • Zeta Potential: The surface charge should shift towards neutral (closer to 0 mV) after successful PEGylation.[6] A significant remaining charge may indicate incomplete surface coverage.

  • Purify the Final Product: Ensure all unreacted PEG and coupling agents are removed. Residual reagents can cause toxicity or interfere with subsequent assays.

Issue 2: Artifacts and Interference in Cytotoxicity Assays (MTT & LDH)

Q: My MTT assay shows increased "viability" with higher nanoparticle concentrations, or my LDH results are unexpectedly low. How do I get reliable data?

A: this compound nanoparticles can interfere with common colorimetric and enzymatic assays, leading to false results.[9][11] It is crucial to run a set of nanoparticle-only controls.

Common Interferences:

  • MTT Assay: Some nanoparticles can directly reduce the MTT reagent to its formazan product in the absence of cells, leading to a false-positive signal (increased viability).[9] Others can absorb light at the same wavelength as the formazan product, leading to a false-negative signal.[11]

  • LDH Assay: Nanoparticles can adsorb the LDH enzyme released from cells, preventing it from reacting with the assay substrate and leading to an underestimation of cytotoxicity (a false-negative result).[9][12] Some nanoparticles may also directly interfere with the assay's enzymatic reaction.[12]

Troubleshooting & Essential Controls:

  • Nanoparticle-Only Control (Assay Reagent Interference):

    • Setup: Add your nanoparticles at all test concentrations to cell-free culture medium. Add the MTT or LDH assay reagents as you would for the cell-based experiment.

    • Purpose: This control checks if the nanoparticles themselves react with the assay reagents or have optical properties that interfere with the absorbance reading.[11] If you see a signal here, it must be subtracted from your experimental values.

  • Nanoparticle + Lysed Cell Control (Enzyme Adsorption/Inactivation):

    • Setup: Lyse a known number of untreated cells to release all their LDH. Add your nanoparticles to this lysate and then perform the LDH assay.

    • Purpose: This control determines if your nanoparticles are adsorbing or inactivating the LDH enzyme.[11] A lower-than-expected LDH reading indicates interference.

  • Consider Alternative Assays: If interference is significant and cannot be corrected, consider using a different viability assay, such as a Trypan Blue exclusion assay, which relies on direct cell counting and is less prone to chemical interference.[13]

Issue 3: High Variability in Hemolysis Assay Results

Q: I am testing for hemocompatibility, but my hemolysis assay gives inconsistent results. What could be the cause?

A: The standard hemolysis assay can be prone to nanoparticle interference. High variability often points to interactions beyond simple red blood cell lysis.

Common Interferences:

  • Optical Interference: this compound nanoemulsions can be turbid and may absorb light near the 540 nm wavelength used to measure hemoglobin, leading to a false-positive result.[2]

  • Nanoparticle Sedimentation: If nanoparticles are not fully removed by centrifugation, they can remain in the supernatant and interfere with the absorbance reading.[2]

  • Hemoglobin Adsorption: Nanoparticles can adsorb the hemoglobin that is released, removing it from the supernatant during the centrifugation step and causing a false-negative result.[2]

Troubleshooting & Essential Controls:

  • Nanoparticle-Only Control (Optical Interference):

    • Setup: Add your nanoparticles to a cell-free buffer (like PBS) instead of blood. Process it exactly like a real sample (incubate, centrifuge, add hemoglobin detection reagent).

    • Purpose: This measures the intrinsic absorbance of your nanoparticles under assay conditions. This value should be subtracted from your experimental readings.

  • Positive Control Spike:

    • Setup: Create a sample with 100% hemolysis (using a reagent like Triton X-100). Spike this sample with your nanoparticles at various concentrations.

    • Purpose: This checks for hemoglobin adsorption. If the absorbance is lower in the nanoparticle-spiked samples compared to the positive control alone, it indicates that your nanoparticles are removing hemoglobin from the solution.

  • Visual Inspection: Always visually inspect your samples. Look for nanoparticle aggregation, incomplete pelleting after centrifugation, or discoloration of the nanoparticle pellet (indicating hemoglobin adsorption).[2]

Quantitative Data Summary

Surface modification significantly alters the physicochemical properties of this compound-based nanoparticles, which in turn improves their biocompatibility.

Table 1: Representative Physicochemical Properties of this compound-Based Nanoparticles

Parameter Unmodified Nanoparticles PEGylated Nanoparticles Rationale for Improvement
Hydrodynamic Diameter (nm) ~103 nm[11] ~120 - 230 nm[11] The increase in size confirms the presence of the PEG layer on the surface.
Polydispersity Index (PDI) < 0.25 < 0.25 A low PDI (<0.3) indicates a homogenous and monodisperse particle population, which is crucial for reproducible results.

| Zeta Potential (mV) | -23 mV[11] | +44.7 mV (with Folate-PEG-Chitosan) or closer to neutral | A shift towards neutral indicates the masking of the original surface charge by the PEG layer, reducing electrostatic interactions with proteins.[6] |

Table 2: Representative Effect of PEG Density on Protein Adsorption

Nanoparticle Surface PEG Density (PEG/nm²) Protein Adsorption (mg/m²) Implication for Biocompatibility
Non-PEGylated 0 ~1.8 High protein adsorption leads to rapid immune recognition and clearance.
PEGylated (Mushroom Conf.) 0.028 ~0.8 Reduced protein adsorption improves circulation time over non-PEGylated particles.
PEGylated (Brush Conf.) 0.083 ~0.5 A dense PEG brush offers the best protection, minimizing the protein corona and maximizing "stealth" properties.[9]

(Data is representative, based on trends observed for PEGylated nanoparticles)[9]

Table 3: Representative Cell Viability Data from MTT Assay

Nanoparticle Type Concentration (µg/mL) Cell Viability (%) vs. Control Interpretation
Unmodified Nanoparticles 100 65% Unmodified nanoparticles show moderate cytotoxicity at higher concentrations.
Unmodified Nanoparticles 250 40% Cytotoxicity increases in a dose-dependent manner.
PEGylated Nanoparticles 100 95% PEGylation significantly reduces the cytotoxic effects of the nanoparticle core.
PEGylated Nanoparticles 250 88% PEGylated nanoparticles maintain high cell viability even at higher concentrations, indicating improved biocompatibility.[2]

(Data is representative, based on typical outcomes of cytotoxicity assays for unmodified vs. PEGylated nanoparticles)[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_peg PEGylation Reaction cluster_purify Purification & Characterization NP_core 1. Prepare this compound Nanoemulsion Core NP_functionalize 2. Introduce Surface Functional Groups (e.g., -NH2) NP_core->NP_functionalize React 4. React Nanoparticles with Activated PEG NP_functionalize->React PEG_activate 3. Activate PEG (e.g., NHS-PEG-Maleimide) PEG_activate->React Purify 5. Purify via Dialysis or Centrifugation React->Purify Characterize 6. Characterize Final Product (DLS, Zeta, TEM) Purify->Characterize

Caption: Workflow for surface modification of nanoparticles via PEGylation.

Signaling Pathway

G cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway (Amplification Loop) cluster_common Common Pathway NP Nanoparticle Surface Antibody Antibody (IgG, IgM) NP->Antibody MBL Mannose-Binding Lectin (MBL) NP->MBL C1 C1 Complex Antibody->C1 C4C2 C4, C2 C1->C4C2 C3_Conv_C C3 Convertase (C4b2a) C4C2->C3_Conv_C C3 C3 C3_Conv_C->C3 MASP MASPs MBL->MASP C4C2_L C4, C2 MASP->C4C2_L C3_Conv_L C3 Convertase (C4b2a) C4C2_L->C3_Conv_L C3_Conv_L->C3 C3H2O Spontaneous C3 Hydrolysis FactorB Factor B, Factor D C3H2O->FactorB C3_Conv_A C3 Convertase (C3bBb) FactorB->C3_Conv_A C3_Conv_A->C3 C5_Conv C5 Convertase C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C3b->C5_Conv C5 C5 C5_Conv->C5 C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (C5b-9) (Lysis) C5b->MAC

Caption: Nanoparticle-induced activation of the complement system.

Detailed Experimental Protocols

Protocol 1: In Vitro Hemolysis Assay

This protocol is adapted from standard methods for determining the hemolytic properties of nanoparticles.

Objective: To quantify the percentage of red blood cell (RBC) lysis caused by this compound-based nanoparticles.

Materials:

  • Freshly collected whole blood with anticoagulant (e.g., heparin).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Triton X-100 (1% v/v in deionized water) as the positive control.

  • Deionized water.

  • Nanoparticle stock suspension.

  • Microcentrifuge tubes, 96-well plate.

Procedure:

  • Prepare RBC Suspension: Centrifuge whole blood at 800 x g for 10 minutes. Discard the supernatant (plasma and buffy coat). Wash the RBC pellet three times with cold PBS, centrifuging and discarding the supernatant each time. Resuspend the final RBC pellet in PBS to achieve a 2% (v/v) RBC suspension.

  • Prepare Samples: In microcentrifuge tubes, prepare the following in triplicate:

    • Test Samples: Mix your nanoparticles at various final concentrations with the 2% RBC suspension.

    • Positive Control: Mix the 2% RBC suspension with Triton X-100 (final concentration 0.1%). This induces 100% hemolysis.

    • Negative Control: Mix the 2% RBC suspension with an equal volume of PBS. This represents 0% hemolysis.

  • Incubation: Incubate all tubes at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge all tubes at 1000 x g for 5 minutes to pellet intact RBCs and nanoparticles.

  • Measure Absorbance: Carefully transfer 100 µL of the supernatant from each tube to a 96-well plate. Measure the absorbance at 540 nm using a plate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

  • Calculation:

    • % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Nanoparticle-Specific Controls (Crucial):

  • NP Optical Interference Control: Prepare a set of tubes with nanoparticles at all test concentrations in PBS (no RBCs). Process them alongside the experimental samples. Subtract the absorbance of this control from your Abs_sample reading before calculation.

  • NP + Hemoglobin Control: Lyse RBCs with Triton X-100 to get a 100% hemolysate. Add nanoparticles to this supernatant. A decrease in absorbance compared to the positive control indicates hemoglobin adsorption by the nanoparticles.[2]

Protocol 2: MTT Cytotoxicity Assay

This protocol outlines the use of the MTT assay to assess changes in cell metabolic activity after exposure to nanoparticles.

Objective: To determine the effect of this compound-based nanoparticles on cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, A549) in culture medium.

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.

  • Dimethyl sulfoxide (DMSO) or other suitable solvent.

  • Nanoparticle stock suspension.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Nanoparticle Treatment: Remove the medium and replace it with fresh medium containing various concentrations of your nanoparticles. Include an untreated cell group as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Remove the nanoparticle-containing medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measure Absorbance: Read the absorbance at 570 nm.

  • Calculation:

    • % Cell Viability = (Abs_treated / Abs_untreated_control) * 100

Nanoparticle-Specific Controls (Crucial):

  • NP Interference with MTT Reagent: In a cell-free plate, add nanoparticles at all test concentrations to the culture medium, followed by the MTT reagent. Incubate and process as above. A purple color indicates a direct reaction between the nanoparticles and MTT.[9]

  • NP Interference with Absorbance: In a cell-free plate, add nanoparticles to the medium. After the incubation period, add the solubilizing agent (DMSO). Measure the absorbance at 570 nm. This will show if the nanoparticles themselves absorb light at this wavelength.[11] The values from these controls must be used to correct the final data.

Protocol 3: LDH Cytotoxicity Assay

This protocol uses the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

Objective: To quantify cytotoxicity by measuring cell membrane integrity.

Materials:

  • Cell line of interest in culture medium.

  • 96-well cell culture plates.

  • Commercially available LDH cytotoxicity assay kit (contains substrate, catalyst, and stop solution).

  • Lysis buffer (provided in kit or 1% Triton X-100) for positive control.

  • Nanoparticle stock suspension.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional wells for controls.

  • Prepare Controls:

    • Maximum LDH Release Control: Add Lysis Buffer to untreated cells 45 minutes before the end of the incubation.

    • Spontaneous LDH Release Control: Use untreated cells.

  • Collect Supernatant: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. This pellets the cells and any heavy nanoparticles.

  • LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (substrate + catalyst) to each well.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.

  • Calculation:

    • First, subtract the background absorbance from all readings.

    • % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_max_release - Abs_spontaneous)] * 100

Nanoparticle-Specific Controls (Crucial):

  • NP Interference with LDH Activity: Prepare a sample of maximum LDH release (using lysed cells). Spike this sample with your nanoparticles at all test concentrations. A decrease in the LDH signal indicates that your nanoparticles are either adsorbing or inactivating the enzyme.[12]

  • NP Optical Interference: Add nanoparticles to cell-free medium and process as a normal sample. This checks for any intrinsic absorbance of the nanoparticles at 490 nm.[9]

References

Technical Support Center: Perflubron Handling & Evaporation Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the evaporation of Perflubron during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its evaporation a concern in experiments?

A1: this compound (perfluorooctyl bromide) is a dense, chemically inert, and biocompatible fluorocarbon liquid. Its volatility, characterized by a boiling point of 142-144°C and a vapor pressure of 10.4 mmHg at 37°C, can lead to significant evaporative loss during experiments.[1][2] This evaporation can alter the concentration of dissolved substances, affect cellular environments in in vitro assays, and lead to inconsistent and unreliable experimental results.

Q2: What are the primary factors that influence the rate of this compound evaporation?

A2: The primary factors influencing this compound evaporation are:

  • Temperature: Higher temperatures increase the vapor pressure of this compound, leading to a higher rate of evaporation.

  • Surface Area: A larger exposed surface area of this compound allows for a greater rate of evaporation.

  • Airflow: Increased airflow over the surface of this compound will accelerate the removal of its vapor, thus promoting further evaporation.

  • Humidity: While this compound is immiscible with water, a highly humid environment can help to reduce the evaporation of aqueous components in co-culture systems, which can indirectly affect the experimental conditions. For pure this compound, the partial pressure of this compound in the surrounding atmosphere is the key factor.

  • Container Type and Sealing: Open or poorly sealed containers will exhibit the highest rates of evaporation.

Q3: How can I store this compound to minimize evaporation before use?

A3: this compound should be stored in a tightly sealed container in a cool, well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended to reduce its vapor pressure and minimize loss. Ensure the container cap is securely fastened and consider using a secondary seal like Parafilm® for added protection.

Q4: Can I reuse this compound that has been part of an experiment?

A4: Due to the potential for contamination and changes in purity from evaporation and interaction with experimental components, reusing this compound is generally not recommended for sensitive applications. If reuse is necessary, the purity of the this compound should be verified using appropriate analytical techniques.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Noticeable decrease in this compound volume during a multi-day experiment. High rate of evaporation due to inadequate sealing or high incubation temperature.1. Ensure all culture plates or containers are securely sealed with appropriate lids or adhesive films. 2. For long-term experiments, consider applying a sterile silicone oil overlay. 3. If possible, lower the incubation temperature. 4. Use a humidified incubator to maintain a stable environment.
Inconsistent results between wells in a microplate assay. "Edge effect" caused by differential evaporation rates between the outer and central wells.1. Fill the outer wells of the microplate with a buffer or sterile water to create a moisture barrier. 2. Use microplate seals (adhesive or heat-seals) to cover the entire plate. 3. For highly sensitive assays, consider using only the inner wells for experimental samples.
Cells in culture appear stressed or show signs of toxicity. Increased concentration of media components due to this compound evaporation.1. Implement stricter evaporation control measures as outlined above. 2. Monitor the osmolality of the culture medium throughout the experiment. 3. Replenish with fresh media more frequently if evaporation cannot be completely eliminated.
Difficulty in handling and pipetting this compound due to its high density and volatility. Inappropriate labware and technique.1. Use positive displacement pipettes for accurate dispensing of dense liquids like this compound. 2. Pre-wet the pipette tip with this compound before dispensing. 3. Work in a draft-free environment, such as a fume hood with the sash lowered, to minimize airflow-induced evaporation.

Data Presentation

Table 1: Physical Properties of this compound and Comparative Evaporation Data

PropertyValueReference
Chemical Formula C₈BrF₁₇
Molecular Weight 498.96 g/mol
Density (at 25°C) 1.93 g/mL[2]
Boiling Point 142-144 °C
Vapor Pressure (at 25°C) 6.54 mmHg[2]
Vapor Pressure (at 37°C) 10.4 mmHg[1]
Evaporative Loss Rate (in vivo, partial liquid ventilation) 1.18 ± 0.05 mL/kg/h[1]

Experimental Protocols

Protocol 1: Minimizing this compound Evaporation in Microplate-Based Assays
  • Plate Preparation:

    • Dispense this compound and any aqueous media or cell suspensions into the central wells of a microplate.

    • Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or sterile deionized water to act as a humidity buffer.

  • Sealing the Plate:

    • Option A (Short-term incubation < 24 hours): Use a standard plastic lid and wrap the edges of the plate with Parafilm® M, ensuring a tight seal.

    • Option B (Long-term incubation > 24 hours): Apply a sterile, adhesive plate seal (e.g., breathable or optically clear, depending on the assay requirements). Ensure the seal is firmly applied across all wells to prevent any gaps.

  • Incubation:

    • Place the sealed plate in a humidified incubator at the desired temperature.

    • Minimize the frequency of opening the incubator door to maintain a stable, humid environment.

Protocol 2: Using a Silicone Oil Overlay to Prevent this compound Evaporation
  • Materials:

    • Sterile, cell-culture compatible silicone oil.

    • This compound.

    • Experimental vessel (e.g., petri dish, multi-well plate).

  • Procedure:

    • Aseptically dispense the required volume of this compound into the experimental vessel.

    • If applicable, add the aqueous phase (e.g., cell culture medium) gently on top of the this compound layer.

    • Carefully add a layer of sterile silicone oil over the entire surface of the liquid. The volume of oil should be sufficient to form a continuous layer (e.g., 30 µL for a well in a 96-well plate containing 200 µL of medium).[3]

    • To avoid disrupting the liquid layers, dispense the oil slowly against the side of the vessel.

  • Incubation:

    • Place the vessel in the incubator. The oil layer will act as a physical barrier to evaporation while still allowing for gas exchange.

Mandatory Visualizations

Evaporation_Prevention_Workflow cluster_setup Experimental Setup cluster_prevention Evaporation Prevention Strategy cluster_execution Execution & Monitoring start Start Experiment with this compound container_type Select Container Type (e.g., Microplate, Petri Dish) start->container_type exp_duration Assess Experiment Duration short_term Short-Term (< 24h) exp_duration->short_term < 24h long_term Long-Term (> 24h) exp_duration->long_term > 24h container_type->exp_duration seal_plate Seal with Lid and Parafilm® or Adhesive Seal short_term->seal_plate oil_overlay Apply Silicone Oil Overlay long_term->oil_overlay humidify Use Humidified Incubator seal_plate->humidify oil_overlay->humidify incubate Incubate at Desired Temperature humidify->incubate monitor Monitor for Volume Loss and Condensation incubate->monitor monitor->exp_duration Issues Detected end End of Experiment monitor->end No Issues

Caption: Workflow for selecting an appropriate this compound evaporation prevention strategy.

Factors_Influencing_Evaporation Evaporation This compound Evaporation Rate Temperature Temperature Temperature->Evaporation Increases SurfaceArea Surface Area SurfaceArea->Evaporation Increases Airflow Airflow Airflow->Evaporation Increases Sealing Container Sealing Sealing->Evaporation Decreases

Caption: Key factors influencing the rate of this compound evaporation.

References

Addressing variability in results from Perflubron-based studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in results from studies utilizing Perflubron. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and reproducibility in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, also known as perfluorooctyl bromide (PFOB), is a radiopaque, biologically inert perfluorocarbon liquid.[1] Its unique properties, including high gas solubility (oxygen and carbon dioxide), low surface tension, and chemical inertness, make it a valuable tool in various research applications.[2] Common uses include:

  • Medical Imaging: As a contrast agent for magnetic resonance imaging (MRI), computed tomography (CT), and sonography.[1]

  • Liquid Ventilation: In experimental models of acute respiratory distress syndrome (ARDS) for both partial and total liquid ventilation to improve gas exchange.[2][3]

  • Drug Delivery: As a vehicle for delivering therapeutic agents, often in the form of nanoemulsions.[4][5]

  • Oxygen Therapeutics: As an artificial oxygen carrier in the form of emulsions (e.g., Oxygent™) to deliver oxygen to tissues.[6]

Q2: We are observing high variability in our cell-based assays when using a this compound emulsion. What could be the primary cause?

The most likely culprit for variability in cell-based assays is the stability of the this compound emulsion . An unstable emulsion can have inconsistent particle sizes and may release this compound at variable rates, leading to unpredictable interactions with cells. Key factors influencing emulsion stability include the type and concentration of the emulsifier, the manufacturing process (e.g., homogenization pressure and cycles), and storage conditions.[7] It is crucial to characterize the emulsion for particle size, polydispersity index (PDI), and zeta potential before each experiment.

Q3: Can this compound itself affect cellular signaling pathways?

Yes, this compound has been shown to have direct biological effects, most notably anti-inflammatory properties.[8] Studies have demonstrated that this compound can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) by stimulated alveolar macrophages.[8] This effect is, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[9][10] Therefore, it is essential to include appropriate controls to distinguish the effects of the drug from the effects of the this compound vehicle.

Troubleshooting Guides

Emulsion Instability and Inconsistent Particle Size

Problem: You are observing inconsistent results in your experiments, and you suspect issues with your this compound emulsion.

Potential Cause Troubleshooting Steps
Improper Formulation Review the composition of your emulsion. Ensure the emulsifier (e.g., egg yolk phospholipid, Pluronics) concentration is optimal. The ratio of this compound to the aqueous phase and emulsifier is critical.
Suboptimal Homogenization Verify your homogenization parameters. For high-pressure homogenization, ensure you are using adequate pressure (e.g., 10,000-15,000 psi) and a sufficient number of cycles (e.g., 5-10).[11] Monitor particle size between cycles to determine the optimal number.
Inadequate Storage Store emulsions at the recommended temperature (typically 4°C). Avoid repeated freeze-thaw cycles as this can disrupt the emulsion structure.[11] Prepare fresh emulsions if stability is a concern.
Contamination Ensure all glassware and reagents are sterile. Bacterial or other microbial contamination can destabilize emulsions.

Characterization of Emulsion Stability:

Parameter Method Acceptable Range (Typical)
Mean Particle Size (Z-average) Dynamic Light Scattering (DLS)< 200 nm for intravenous applications[11]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2 indicates a narrow size distribution[12]
Zeta Potential Electrophoretic Light Scattering> |30 mV| suggests good colloidal stability
Visual Inspection Macroscopic observationNo phase separation, creaming, or aggregation
Microscopy Cryo-Transmission Electron Microscopy (Cryo-TEM)Visualization of droplet morphology and size distribution[13][14]
Variability in Animal Studies (Liquid Ventilation)

Problem: Inconsistent physiological responses (e.g., oxygenation, lung compliance) are observed in animal models of partial liquid ventilation (PLV).

Potential Cause Troubleshooting Steps
Incorrect this compound Dose The dose of this compound is critical. A typical starting dose for PLV is around the functional residual capacity (FRC) of the lungs (~30 mL/kg).[2][3] Both too low and too high doses can lead to suboptimal outcomes. Titrate the dose based on the specific animal model and experimental goals.
Improper Instillation Technique Instill this compound slowly (e.g., 1 mL/kg/min) through a side port of the endotracheal tube to ensure even distribution.[2][3] Maintaining positive end-expiratory pressure (PEEP) during instillation can help prevent alveolar collapse.
Ventilator Settings After this compound instillation, ventilator settings must be adjusted. Tidal volumes and respiratory rates may need to be modified to effectively ventilate the liquid-filled lungs.[1]
Animal Positioning This compound is denser than tissue and will preferentially fill dependent lung regions.[3] Consider rotating the animal to improve the homogeneity of this compound distribution.

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion for Drug Delivery

This protocol describes the preparation of a sterile this compound nanoemulsion using high-pressure homogenization.

Materials:

  • This compound (Perfluorooctyl bromide)

  • Egg Yolk Phospholipid (Emulsifier)

  • Glycerol

  • Water for Injection (WFI)

  • High-shear mixer

  • High-pressure homogenizer

  • 0.22 µm sterile filter

  • Autoclave

Procedure:

  • Aqueous Phase Preparation: Dissolve glycerol in WFI to create an isotonic solution.

  • Lipid Dispersion: Disperse the egg yolk phospholipid in the aqueous glycerol solution with gentle heating and stirring until a uniform suspension is formed.

  • Pre-emulsification: While mixing at high speed with a high-shear mixer, slowly add the this compound to the lipid dispersion to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 10,000-15,000 psi for 5-10 cycles.[11] After each cycle, take a sample to measure the particle size distribution using Dynamic Light Scattering (DLS). The target mean particle diameter should be below 0.2 µm.[11]

  • Sterilization: Sterilize the final nanoemulsion by autoclaving at 121°C for 15 minutes.

  • Quality Control: After sterilization, perform final quality control checks, including particle size analysis, pH measurement, and sterility testing.

Protocol 2: In Vivo Evaluation of this compound-Enhanced MRI in a Small Animal Tumor Model

This protocol outlines a general procedure for using a this compound emulsion as a contrast agent for MRI in a rodent tumor model.

Materials:

  • Tumor-bearing rodent model (e.g., mouse, rat)

  • Sterile this compound nanoemulsion (prepared as in Protocol 1)

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection

  • Small animal MRI scanner and appropriate coils

  • Physiological monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane. Place a catheter in the tail vein for intravenous administration of the contrast agent. Position the animal in the MRI scanner, ensuring the tumor is within the imaging field of view.

  • Pre-Contrast Imaging: Acquire baseline T1-weighted and T2-weighted MR images of the tumor and surrounding tissue.

  • Contrast Administration: Slowly inject the this compound nanoemulsion intravenously through the catheter. The dose will depend on the specific emulsion formulation and imaging goals.

  • Post-Contrast Imaging: Immediately following injection, and at various time points thereafter (e.g., 15 min, 30 min, 1 hr, 24 hr), acquire post-contrast T1-weighted and T2-weighted images.

  • Image Analysis: Analyze the signal enhancement in the tumor and other tissues to assess the biodistribution and tumor-targeting efficacy of the this compound nanoemulsion.

Mandatory Visualizations

experimental_workflow cluster_prep Nanoemulsion Preparation cluster_qc Quality Control cluster_invivo In Vivo Imaging prep1 Aqueous Phase Preparation prep2 Lipid Dispersion prep1->prep2 prep3 Pre-emulsification prep2->prep3 prep4 High-Pressure Homogenization prep3->prep4 prep5 Sterilization prep4->prep5 qc1 Particle Size (DLS) prep5->qc1 invivo1 Animal Preparation qc1->invivo1 qc2 PDI qc3 Zeta Potential qc4 Sterility Testing invivo2 Pre-Contrast MRI invivo1->invivo2 invivo3 Emulsion Injection invivo2->invivo3 invivo4 Post-Contrast MRI invivo3->invivo4 invivo5 Image Analysis invivo4->invivo5

Caption: Experimental workflow for this compound nanoemulsion preparation, quality control, and in vivo imaging.

nfkb_pathway cluster_nucleus LPS LPS (Stimulus) IKK IKK Complex LPS->IKK This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IkB Degradation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB_nuc->cytokines Gene Transcription nucleus Nucleus

Caption: this compound's inhibitory effect on the NF-κB signaling pathway, reducing pro-inflammatory cytokine production.

References

Technical Support Center: Accurate Measurement of Perflubron in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring Perflubron concentrations in biological samples. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in biological samples?

A1: The primary methods for accurate quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be adapted for this purpose, although it is less common.

Q2: Which method is most suitable for my specific research needs?

A2: The choice of method depends on several factors, including the biological matrix, the required sensitivity, the availability of equipment, and the desired throughput.

  • GC-MS offers high sensitivity and specificity, making it ideal for detecting low concentrations of this compound in complex matrices like blood and tissue.[1]

  • ¹⁹F NMR is a non-destructive technique that provides excellent specificity for fluorinated compounds. It is particularly useful for quantifying higher concentrations of this compound in tissue homogenates and can provide information about the local chemical environment.[2][3][4]

  • HPLC can be a viable option, especially when coupled with a suitable detector, but may require derivatization to enhance sensitivity for this compound.

Q3: What are the critical sample preparation steps for this compound analysis?

A3: Proper sample preparation is crucial for accurate results and varies depending on the biological matrix and the analytical method.

  • For Blood/Plasma (GC-MS): The emulsion must first be broken, typically with an alcohol like ethanol. This is followed by a liquid-liquid extraction using a solvent such as 1,1,2-trichlorotrifluoroethane to isolate the this compound.[1]

  • For Tissue (NMR): Tissues are typically homogenized in a suitable buffer. For quantitative analysis, it is important to ensure complete extraction of this compound from the tissue matrix.

  • For HPLC: Protein precipitation is a common first step for plasma or serum samples, followed by extraction.[5][6][7][8]

Q4: What are the expected challenges when analyzing a volatile compound like this compound?

A4: The high volatility of this compound can lead to sample loss during preparation and analysis. To mitigate this, it is important to use tightly sealed vials, minimize sample heating, and use appropriate injection techniques in GC-MS to prevent backflash.

Analytical Method Performance

The following table summarizes the quantitative performance of different analytical methods for this compound determination.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)¹⁹F Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Linearity Range 0.009 to 13.5 mg/mL (in rat blood)[1]Dependent on instrument and acquisition parameters; generally suitable for higher concentrations.0.25–200.00 μg/mL (for a similar fluorinated compound)[8]
Accuracy 91 to 109% (in rat blood)[1]High accuracy achievable with proper calibration and experimental setup.[3]98.3–101.60% (for a similar compound)
Precision 0.7 to 14% (in rat blood)[1]Intraday and interday RSD of 0.9% and 1.2% respectively (for a fluorinated pharmaceutical).[3]Intraday and interday precision ≤2.56% (for a similar compound)
Limit of Quantification (LOQ) 9 µg/mL (in rat blood)[1]Generally in the low µg/mL to mg/mL range, dependent on the instrument's field strength and probe.[9][10]0.5 µg/mL (for a similar compound)[11]
Limit of Detection (LOD) Not explicitly reported, but lower than LOQ.Average of 0.06 g/100g (for fluorinated pharmaceuticals).[3]Not explicitly reported, but lower than LOQ.

Experimental Protocols

Protocol 1: Quantification of this compound in Blood by GC-MS

This protocol is adapted from a validated method for the analysis of this compound in rat blood.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of whole blood in a glass tube, add 100 µL of ethanol to break the emulsion. Vortex for 30 seconds.
  • Add a known amount of an appropriate internal standard (e.g., bis(F-butyl)ethene).
  • Add 500 µL of 1,1,2-trichlorotrifluoroethane.
  • Vortex for 2 minutes.
  • Centrifuge at 2000 x g for 10 minutes.
  • Transfer the lower organic layer to a clean vial for GC-MS analysis.

2. GC-MS Conditions:

  • Column: CP-select 624 CB capillary column (or equivalent).
  • Injection Mode: Split.
  • Injector Temperature: 200°C.
  • Oven Temperature Program: Isothermal at 80°C for 1 min, then ramp to 180°C at 20°C/min.
  • Carrier Gas: Helium.
  • MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound and the internal standard.

3. Quantification:

  • Generate a calibration curve by spiking blank blood with known concentrations of this compound and the internal standard and processing them as described above.
  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound in Tissue by ¹⁹F NMR

This protocol provides a general framework for the quantification of this compound in tissue homogenates.

1. Sample Preparation:

  • Accurately weigh a portion of the tissue sample.
  • Homogenize the tissue in a known volume of a suitable buffer (e.g., phosphate-buffered saline) on ice.
  • Transfer the homogenate to an NMR tube.
  • Add a known concentration of a fluorinated reference standard (e.g., trifluoroacetic acid) for quantification.

2. ¹⁹F NMR Acquisition:

  • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
  • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
  • Acquisition Parameters:
  • Set the spectral width to encompass all expected ¹⁹F signals.
  • Use a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation and accurate integration.
  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio for the peaks of interest.[9]

3. Data Processing and Quantification:

  • Apply appropriate window function (e.g., exponential multiplication) to improve signal-to-noise.
  • Perform Fourier transformation, phasing, and baseline correction.
  • Integrate the peaks corresponding to this compound and the reference standard.
  • Calculate the concentration of this compound using the following formula: Concentration_this compound = (Integral_this compound / N_F_this compound) * (N_F_Reference / Integral_Reference) * Concentration_Reference where N_F is the number of fluorine atoms contributing to the integrated signal.

Troubleshooting Guides

GC-MS Troubleshooting
ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column. - Improper column installation. - Sample overload.- Use a deactivated liner and/or trim the first few cm of the column. - Ensure the column is installed at the correct depth in the injector and detector. - Dilute the sample or use a split injection with a higher split ratio.[12]
Low or No Signal - Leak in the system. - Syringe issue. - Inappropriate injector temperature.- Perform a leak check of the injector, column fittings, and gas lines. - Check the syringe for blockage or damage. - Optimize the injector temperature to ensure complete volatilization of this compound without causing degradation.
Ghost Peaks - Carryover from a previous injection. - Contaminated syringe or injector.- Run a blank solvent injection to check for carryover. - Clean the syringe and the injector port.
Baseline Drift - Column bleed. - Contaminated carrier gas.- Condition the column according to the manufacturer's instructions. - Ensure high-purity carrier gas and use appropriate gas purifiers.
¹⁹F NMR Troubleshooting
ProblemPossible CausesRecommended Solutions
Low Signal-to-Noise Ratio - Insufficient number of scans. - Low sample concentration. - Improper probe tuning.- Increase the number of scans. - Concentrate the sample if possible. - Ensure the probe is properly tuned and matched.
Broad Peaks - Poor shimming. - High sample viscosity. - Chemical exchange.- Carefully shim the magnet to improve field homogeneity. - Dilute the sample or increase the temperature to reduce viscosity. - Adjust the temperature to see if the peak shape changes, which may indicate a chemical exchange process.
Inaccurate Integration - Incomplete T1 relaxation. - Poor baseline correction. - Overlapping peaks.- Increase the relaxation delay to at least 5 times the longest T1. - Carefully perform baseline correction to ensure accurate integration. - Adjust acquisition parameters (e.g., temperature) or use a higher field instrument to resolve overlapping peaks.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing start Biological Sample (Blood) emulsion_break Break Emulsion (Ethanol) start->emulsion_break add_is Add Internal Standard emulsion_break->add_is extraction Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge collect Collect Organic Layer centrifuge->collect inject Inject into GC-MS collect->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (SIM) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify decision_tree_method_selection start Start: Need to Quantify this compound concentration Expected Concentration? start->concentration matrix Biological Matrix? concentration->matrix Low (<10 µg/mL) concentration->matrix High (≥10 µg/mL) equipment Equipment Availability? matrix->equipment Blood/Plasma matrix->equipment Tissue gcms Use GC-MS equipment->gcms GC-MS Available nmr Use ¹⁹F NMR equipment->nmr NMR Available hplc Consider HPLC equipment->hplc HPLC Available

References

Optimizing ventilation parameters during partial liquid ventilation with Perflubron.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing ventilation parameters during partial liquid ventilation (PLV) with Perflubron.

Troubleshooting Guide

This section addresses specific issues that may arise during PLV experiments.

Question: Oxygenation (PaO₂) is not improving or is worsening after initiating PLV. What are the potential causes and solutions?

Answer:

Failure to improve oxygenation is a critical issue during PLV. The following steps can help troubleshoot this problem:

  • Verify this compound Dose and Distribution:

    • Problem: An inadequate volume of this compound may not be sufficient to recruit collapsed alveoli. The typical starting dose is a volume that approximates the functional residual capacity (FRC), often around 20-30 ml/kg.[1][2]

    • Solution: Ensure the initial dose was calculated correctly. This compound is denser than water and will fill dependent lung regions first.[3] To improve distribution, consider rotating the subject's position (e.g., from supine to prone) during or after instillation.[1][3]

  • Assess for Airway Obstruction:

    • Problem: A meniscus of this compound can form in the endotracheal tube, creating an obstruction and increasing airway resistance.

    • Solution: Briefly disconnect from the ventilator and suction the endotracheal tube to clear excess liquid. Ensure the meniscus level is appropriate, often targeted at the level of the anterior chest wall at end-expiration.[2]

  • Adjust Ventilator Settings:

    • Problem: Conventional gas ventilation settings may not be optimal for a liquid-filled lung. Inadequate Positive End-Expiratory Pressure (PEEP) can lead to the collapse of non-Perflubron-filled alveoli.[3]

    • Solution: Increase PEEP to help recruit and stabilize alveoli. A PEEP of at least 6 cm H₂O has been used in rabbit models of acute lung injury.[2] Adjust the peak inspiratory pressure to maintain a target tidal volume (e.g., 10 ml/kg), as lung compliance is expected to change.[2]

Question: The subject is experiencing hypotension and/or bradycardia after this compound instillation. What should I do?

Answer:

Hemodynamic instability can occur during PLV. Clinical studies have noted that hypotension and bradycardia can be adverse events associated with the procedure.[4][5]

  • Slow the Instillation Rate:

    • Problem: Rapid instillation of a large volume of dense liquid can acutely affect cardiac preload and afterload.

    • Solution: If instability occurs during instillation, pause the procedure and allow hemodynamic parameters to stabilize. Resume at a slower rate (e.g., 1 ml/kg/min) while closely monitoring vital signs.[3][6]

  • Ensure Adequate Anesthesia and Sedation:

    • Problem: The sensation of liquid filling the lungs can cause a significant vagal response or distress if the subject is not adequately anesthetized.

    • Solution: Verify the depth of anesthesia and administer additional agents as required by your experimental protocol.

  • Fluid and Vasoactive Support:

    • Problem: The procedure may induce a transient hypotensive state.

    • Solution: As per your institution's animal care guidelines, administer intravenous fluids or vasoactive drugs to support blood pressure if it falls below critical thresholds.

Question: I am observing a rapid loss of this compound from the lungs. How can I minimize evaporative loss?

Answer:

This compound is eliminated from the lungs primarily through evaporation.[7] The rate of loss is influenced by ventilator settings.

  • Modify Ventilator Parameters:

    • Problem: High respiratory rates and large tidal volumes increase the gas flow through the lungs, accelerating the evaporation of this compound.[7]

    • Solution: If clinically feasible, reduce the respiratory rate and/or tidal volume. Conversely, increasing the PEEP can help reduce the rate of evaporation.[7]

  • Implement a Topping-Up Strategy:

    • Problem: Evaporative loss will inevitably occur over time, reducing the therapeutic volume of this compound in the lungs.

    • Solution: Plan for periodic redosing or a continuous low-rate infusion of this compound to replace the amount lost to evaporation. In some rabbit studies, a replacement rate of approximately 2 ml/kg/h was required.[2]

Frequently Asked Questions (FAQs)

What is the recommended initial dose of this compound?

The goal is to instill a volume that approximates the functional residual capacity (FRC) of the lungs. This is typically in the range of 20-30 ml/kg in animal models and human infants.[1][2]

What are typical starting ventilator settings for PLV?

While settings must be optimized for each model, common starting points from animal studies include:

  • Mode: Pressure-controlled or volume-controlled ventilation.[2]

  • Tidal Volume (VT): 10 ml/kg.[2]

  • PEEP: 5-6 cm H₂O.[2][7]

  • Respiratory Rate (RR): 30-35 breaths/min, adjusted to maintain normocarbia (PaCO₂ of 35-45 mm Hg).[2][7]

  • Fraction of Inspired Oxygen (FiO₂): Adjusted to maintain adequate oxygen saturation (e.g., >85-90%).[2]

How do I wean a subject from PLV back to conventional gas ventilation?

The transition involves removing the this compound and adjusting ventilator support.

  • Positioning: Place the subject in a position that facilitates gravitational drainage of the liquid (e.g., Trendelenburg with side positioning).

  • Suctioning: Gently suction the this compound from the endotracheal tube.

  • Ventilator Adjustments: As the liquid is removed, lung compliance will change. It is crucial to adjust ventilator settings (e.g., decrease peak pressures, adjust PEEP) to accommodate the return to a gas-filled lung and prevent barotrauma. The process is typically carried out over several hours.[1]

Data Presentation: Ventilation Parameters in Experimental Models

The following table summarizes ventilation parameters used in various experimental studies on PLV with this compound.

ParameterRabbit Model (Acute Lung Injury)[2]Rabbit Model (Evaporation Study)[7]Neonatal Baboon Model[1]
This compound Dose 20-25 ml/kg (initial)2-15 ml/kg30 ml/kg
Ventilation Mode Pressure ControlNot SpecifiedConventional Mechanical Ventilation
Tidal Volume (VT) 10 ml/kg3.3-10.0 ml/kgModerate (not specified)
PEEP 6 cm H₂O0-10 cm H₂OModerate (not specified)
Respiratory Rate 35 breaths/min15-60 breaths/minModerate (not specified)
FiO₂ Adjusted for SaO₂ ≥ 85%Not SpecifiedLow concentrations
I:E Ratio 1:1Not SpecifiedNot Specified

Experimental Protocols

Protocol: Initiation and Management of Partial Liquid Ventilation

This protocol provides a generalized methodology based on published animal studies.[1][2][3]

  • Preparation:

    • Ensure the subject is appropriately anesthetized, instrumented for monitoring (e.g., arterial line, pulse oximeter), and intubated.

    • Initiate conventional mechanical gas ventilation and establish a stable baseline.

    • Warm the this compound to body temperature (approximately 37°C) to prevent hypothermia.

  • This compound Instillation:

    • Position the subject (e.g., supine).

    • Through a side port on the endotracheal tube connector, slowly instill the calculated dose of this compound (e.g., 20-30 ml/kg).

    • The instillation can be done as a slow infusion (e.g., 1 ml/kg/min) while maintaining mechanical ventilation.[3][6]

    • Monitor hemodynamic parameters (heart rate, blood pressure) and oxygenation closely throughout the instillation.

    • To improve distribution, consider pausing midway and rotating the subject to a prone or lateral position before instilling the remainder of the dose.[3]

  • Ventilator Management during PLV:

    • Adjust ventilator settings to the target parameters for PLV (see table above).

    • Continuously monitor arterial blood gases and adjust the respiratory rate to manage PaCO₂ and FiO₂ to manage oxygenation.

    • Monitor for signs of airway obstruction (e.g., high peak pressures) and suction the endotracheal tube as needed.

  • Maintenance:

    • Account for evaporative loss by providing supplemental doses of this compound as needed to maintain the liquid FRC. This can be guided by radiographic appearance or by monitoring for a decline in oxygenation or compliance. A typical replacement rate is around 2 ml/kg/h.[2]

Visualizations

PLV_Troubleshooting_Workflow cluster_initiation PLV Initiation cluster_troubleshooting Troubleshooting start Initiate PLV (Instill this compound) monitor Monitor Oxygenation (SpO2/PaO2) & Hemodynamics start->monitor decision Oxygenation Improved? monitor->decision check_dose 1. Verify Dose & Distribution (Consider rotation) decision->check_dose No success Continue PLV & Maintenance Dosing decision->success Yes check_airway 2. Check for Obstruction (Suction ETT) check_dose->check_airway adjust_vent 3. Optimize Ventilator (Increase PEEP) check_airway->adjust_vent adjust_vent->monitor Re-assess

Caption: Workflow for troubleshooting poor oxygenation during PLV.

Ventilation_Parameter_Relationships cluster_inputs Ventilator Parameter Adjustments cluster_outputs Effects & Outcomes vt Tidal Volume (VT) evap This compound Evaporation vt->evap Increases rr Respiratory Rate (RR) rr->evap Increases peep PEEP peep->evap Reduces recruit Alveolar Recruitment peep->recruit Improves

Caption: Relationship between ventilator settings and key outcomes in PLV.

References

Troubleshooting poor cellular uptake of Perflubron-encapsulated drugs.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Perflubron-encapsulated drugs and experiencing poor cellular uptake.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing very low or no cellular uptake of my this compound-encapsulated drug. What are the potential causes and how can I troubleshoot this?

Answer:

Low cellular uptake is a common issue that can stem from several factors related to the nanoemulsion formulation, experimental conditions, or the cells themselves. A systematic approach to troubleshooting is recommended.

Initial Troubleshooting Steps:

  • Verify Nanoemulsion Integrity: Before assessing cellular uptake, ensure the integrity of your this compound nanoemulsion. Key parameters to check are particle size, polydispersity index (PDI), and zeta potential. Instability leading to aggregation can drastically reduce cellular uptake.

  • Optimize Incubation Time and Concentration: The kinetics of uptake can vary significantly. Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) and a dose-response experiment with varying concentrations of the nanoemulsion to identify the optimal conditions.[1]

  • Check for Cytotoxicity: High concentrations of the nanoemulsion or the encapsulated drug may be toxic to the cells, leading to cell death and an apparent decrease in uptake. Perform a cytotoxicity assay to determine the appropriate concentration range.

Below is a diagram illustrating a logical workflow for troubleshooting poor cellular uptake.

G Start Start: Poor Cellular Uptake Check_Formulation Step 1: Characterize Nanoemulsion (Size, PDI, Zeta Potential) Start->Check_Formulation Formulation_OK Formulation within Optimal Range? Check_Formulation->Formulation_OK Adjust_Formulation Action: Reformulate (Adjust surfactant, energy input) Formulation_OK->Adjust_Formulation No Check_Experimental Step 2: Evaluate Experimental Conditions (Concentration, Incubation Time) Formulation_OK->Check_Experimental Yes Adjust_Formulation->Check_Formulation Experimental_OK Conditions Optimized? Check_Experimental->Experimental_OK Optimize_Conditions Action: Perform Dose-Response & Time-Course Studies Experimental_OK->Optimize_Conditions No Check_Cellular Step 3: Assess Cell Health & Type (Cytotoxicity, Cell Line Specificity) Experimental_OK->Check_Cellular Yes Optimize_Conditions->Check_Experimental Cellular_OK No Cytotoxicity & Correct Cell Type? Check_Cellular->Cellular_OK Address_Cellular Action: Reduce Concentration, Select Different Cell Line Cellular_OK->Address_Cellular No End End: Improved Uptake Cellular_OK->End Yes Address_Cellular->Check_Cellular

Troubleshooting workflow for poor cellular uptake.

Question 2: My this compound nanoemulsion appears to be unstable and aggregates in the cell culture medium. How does this affect uptake and what can I do to prevent it?

Answer:

Nanoemulsion stability is critical for efficient cellular uptake. Aggregation increases the effective particle size, which can inhibit endocytosis, the primary uptake mechanism for these nanoparticles.[2][3] Furthermore, aggregation can lead to sedimentation, reducing the concentration of nanoparticles available to the cells.

Causes of Instability in Culture Medium:

  • Protein Corona Formation: Proteins in the serum of the culture medium can adsorb to the nanoparticle surface, forming a "protein corona." This can alter the surface charge and lead to aggregation.[4]

  • Ionic Strength: The high ionic strength of culture media can disrupt the electrostatic stabilization of the nanoemulsion, especially if the zeta potential is not sufficiently high (positive or negative).

  • pH Changes: The pH of the medium can influence the surface charge of the nanoemulsion and the stability of the surfactant layer.

Solutions:

  • Surface Modification: Incorporate a hydrophilic polymer like polyethylene glycol (PEG) into the surfactant layer. PEGylation creates a steric barrier that can reduce protein adsorption and improve stability in high ionic strength environments.[4][5]

  • Optimize Surfactant: The choice and concentration of surfactant are crucial for stability.[2][3] Ensure you are using an adequate concentration of a biocompatible surfactant.

  • Control pH and Ionic Strength: If possible, perform initial uptake studies in a simpler buffer (like PBS) to see if the culture medium is the primary cause of instability. While not a long-term solution for cell culture experiments, it can help diagnose the problem.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the cellular uptake of this compound nanoemulsions?

A1: The cellular uptake of this compound nanoemulsions is a multifactorial process. The primary factors can be categorized as nanoparticle properties and biological factors.

  • Nanoparticle Properties:

    • Size: Smaller nanoparticles generally show more efficient uptake.[6][7] For intravenous applications, a size of 200-400 nm is often considered optimal to balance vascular persistence and tissue retention.[8]

    • Surface Charge (Zeta Potential): A positive surface charge can enhance uptake due to electrostatic interactions with the negatively charged cell membrane.[5] However, highly cationic particles can also be more cytotoxic. A negative zeta potential of around -19 mV has been reported for PEG-coated this compound (PFOB) nanoemulsions.[9]

    • Surface Chemistry: The presence of targeting ligands (e.g., antibodies, peptides) can significantly increase uptake in specific cell types through receptor-mediated endocytosis.[10] Surface coatings like PEG can also influence how the nanoparticle interacts with cells.[4]

  • Biological Factors:

    • Cell Type: Different cell types have varying capacities for endocytosis. For example, phagocytic cells like macrophages will internalize nanoparticles more readily than non-phagocytic cells.[2][11]

    • Cellular State: The physiological state of the cells, such as being in an inflammatory state, can impact the rate of nanoparticle uptake.[12]

The interplay of these factors is illustrated in the diagram below.

G cluster_NP Nanoparticle Properties cluster_Bio Biological Factors NP_Size Size Uptake Cellular Uptake Efficiency NP_Size->Uptake NP_Charge Surface Charge (Zeta Potential) NP_Charge->Uptake NP_Surface Surface Chemistry (Coating, Ligands) NP_Surface->Uptake Cell_Type Cell Type Cell_Type->Uptake Cell_State Cellular State (e.g., Inflammation) Cell_State->Uptake

Key factors influencing cellular uptake.

Q2: What is the primary mechanism of cellular uptake for this compound nanoemulsions?

A2: The primary mechanism of cellular uptake for this compound nanoemulsions is endocytosis.[2][3] This is a process where the cell membrane engulfs the nanoparticle to form an intracellular vesicle. Depending on the nanoparticle's properties and the cell type, this can occur through several specific pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[11][13]

Q3: How can I visually confirm that my this compound nanoemulsion is being internalized by cells?

A3: Confocal microscopy is an excellent method for visualizing cellular uptake. To do this, you will need to label your nanoemulsion with a fluorescent dye. You can then co-stain cellular compartments, such as the nucleus (e.g., with DAPI) and the cell membrane, to confirm that the fluorescent signal from your nanoemulsion is located inside the cell.[10][14]

Q4: Can the this compound core itself be toxic to cells?

A4: Perfluorocarbons like this compound are generally considered to be biologically inert and have low toxicity.[15] However, impurities from the manufacturing process or degradation products can potentially be cytotoxic.[16] It is always advisable to perform a cytotoxicity assay on your specific formulation to ensure it is safe for the cells at the concentrations you plan to use.

Data Presentation

The following tables summarize key quantitative parameters for this compound nanoemulsions and their effect on biological interactions.

Table 1: Influence of Particle Size on In Vivo Behavior of this compound Emulsions

Mean Particle Size (microns)Blood Half-Life (T1/2)Febrile ResponseEvasion of Reticuloendothelial System (RES)
≤ 0.123-4 fold longerSignificantly decreasedMore effective
0.2 - 0.3ShorterPeak fever of 1-1.5°C above normalLess effective
> 0.3ShortestPronouncedLeast effective

Data adapted from a study on rats, which may not be directly transferable to in vitro cell culture but provides a strong indication of how size affects biological interactions.[7]

Table 2: Example Physicochemical Properties of a this compound (PFOB) Nanoemulsion

ParameterValueImplication for Cellular UptakeReference
Mean Diameter197.4 ± 12.3 nmSize is within a range generally suitable for endocytosis.[9]
Polydispersity Index (PDI)0.271 ± 0.008Indicates a relatively uniform particle size distribution, which is favorable for consistent uptake.[9]
Zeta Potential-19.1 ± 3.9 mVThe negative charge suggests some electrostatic repulsion from the cell membrane, but the PEG coating can facilitate uptake.[9]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cellular uptake and effects of your this compound-encapsulated drugs.

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of nanoparticle uptake in a cell population. It requires that the nanoemulsion or the encapsulated drug be fluorescently labeled.

Materials:

  • Fluorescently labeled this compound nanoemulsion

  • Target cells in suspension

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Incubation: Add the fluorescently labeled this compound nanoemulsion to the cells at the desired concentrations. Include a control group of cells with no nanoemulsion. Incubate for the desired amount of time (e.g., 4 or 24 hours) under standard cell culture conditions.

  • Cell Harvesting:

    • For suspension cells: Gently collect the cells and centrifuge at a low speed (e.g., 300 x g for 5 minutes).

    • For adherent cells: Wash the cells with PBS, then detach them using trypsin. Neutralize the trypsin with complete medium and centrifuge.

  • Washing: Resuspend the cell pellets in cold PBS and centrifuge again. Repeat this washing step twice to remove any nanoemulsions that are not internalized.

  • Sample Preparation: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA) and transfer to flow cytometry tubes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use the untreated cells to set the baseline fluorescence. The uptake can be quantified by measuring the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population.[17][18][19]

The general workflow for this experiment is depicted below.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Seed Cells B Incubate with Fluorescent Nanoemulsion A->B C Harvest & Wash Cells B->C D Resuspend for Analysis C->D E Run on Flow Cytometer D->E F Gate on Cell Population E->F G Quantify Fluorescence (MFI, % Positive) F->G

Experimental workflow for flow cytometry analysis.

Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy

This protocol is used to visually confirm the intracellular localization of the nanoemulsion.

Materials:

  • Fluorescently labeled this compound nanoemulsion

  • Target cells

  • Culture plates with glass bottoms or coverslips

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Membrane stain (optional, e.g., Wheat Germ Agglutinin)

  • Paraformaldehyde (PFA) for fixing

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or on coverslips in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorescently labeled nanoemulsion for the desired time and concentration.

  • Washing: Gently wash the cells three times with PBS to remove extracellular nanoemulsions.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining:

    • Wash the cells again with PBS.

    • Incubate with a nuclear stain (e.g., Hoechst 33342 at a 1:500 dilution) for 10-15 minutes.[20]

    • (Optional) You can also stain the cell membrane or other organelles as needed.

  • Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Acquire images using a confocal microscope. Take Z-stack images to reconstruct a 3D view of the cell, which can definitively show if the nanoemulsion is inside the cell or just on the surface.[14][21]

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. It is used to determine the concentration range at which your nanoemulsion is not toxic.

Materials:

  • This compound nanoemulsion

  • Target cells

  • 96-well cell culture plate

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS)[22][23]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[23]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[24]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of your this compound nanoemulsion. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period relevant to your uptake experiments (e.g., 24 or 48 hours).

  • Add MTT Reagent: Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[23] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]

  • Read Absorbance: Shake the plate for 15 minutes on an orbital shaker to ensure the crystals are fully dissolved.[22] Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.[22]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. This will help you determine the concentration of your nanoemulsion that results in a significant reduction in viability (e.g., the IC50).

References

Validation & Comparative

Perflubron vs. Other Oxygen Carriers: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Perflubron, a perfluorocarbon (PFC)-based oxygen carrier, with other alternatives such as hemoglobin-based oxygen carriers (HBOCs) and other PFC emulsions. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these oxygen therapeutics.

Executive Summary

This compound, an emulsion of perfluorooctyl bromide, functions as an artificial oxygen carrier by dissolving oxygen and transporting it through the bloodstream. Unlike hemoglobin in red blood cells which chemically binds oxygen, this compound's oxygen transport is directly proportional to the partial pressure of oxygen, necessitating administration with high concentrations of inspired oxygen for optimal efficacy. Clinical trials have demonstrated this compound's ability to reduce the need for allogeneic blood transfusions in surgical settings. However, its development has faced challenges, including the discontinuation of some clinical trials due to adverse events. In comparison, Hemoglobin-Based Oxygen Carriers (HBOCs) offer a higher oxygen-carrying capacity at lower oxygen partial pressures but have been associated with significant side effects such as vasoconstriction and oxidative stress. This guide will delve into the quantitative data, experimental methodologies, and relevant cellular signaling pathways to provide a comprehensive comparison.

Data Presentation: Quantitative Comparison of Oxygen Carriers

The following tables summarize the key performance indicators of this compound compared to other oxygen carriers.

Table 1: Oxygen-Carrying Capacity

Oxygen CarrierTypeOxygen Capacity (ml O₂/dL)Mechanism of O₂ TransportFiO₂ Requirement
This compound (Oxygent™) Perfluorocarbon~5-7 (at FiO₂ 1.0)DissolutionHigh
Hemoglobin (in Whole Blood) Natural~20Reversible BindingNormal
Polymerized Bovine Hb (HBOC) HBOC~10-15Reversible BindingNormal
Fluosol-DA Perfluorocarbon~2-3 (at FiO₂ 1.0)DissolutionHigh
Perfluorodecalin (PFD) Perfluorocarbon~4-6 (at FiO₂ 1.0)DissolutionHigh

Table 2: Clinical Efficacy of this compound (Oxygent™) in Non-Cardiac Surgery

EndpointThis compound (Oxygent™) GroupControl Groupp-valueCitation
Patients Avoiding Transfusion (24h) 53%43%< 0.05[1]
Median Units Transfused (24h) 010.013[1]
Reversal of Transfusion Triggers 97%60%-[2]
Duration of Trigger Reversal (min) 8030-55-[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of oxygen carriers are provided below.

Experimental Protocol 1: Isovolemic Hemodilution in a Rat Model

This protocol is a synthesized methodology based on established practices for evaluating the efficacy of oxygen carriers in maintaining tissue oxygenation during acute anemia.[3][4][5]

Objective: To assess the ability of an oxygen carrier to maintain cerebral blood flow and systemic oxygenation during progressive isovolemic hemodilution.

Animal Model: Male Sprague-Dawley rats (250-300g).

Materials:

  • Anesthesia (e.g., isoflurane)

  • Ventilator

  • Catheters (femoral artery and vein)

  • Laser Doppler flowmeter for regional cerebral blood flow (rCBF) measurement

  • Blood gas analyzer

  • Oxygen carrier solution (e.g., this compound emulsion)

  • Control solution (e.g., 5% albumin or 6% dextran 70)

  • Heparin

  • Phenylephrine (for blood pressure support if needed)

Procedure:

  • Anesthetize the rat and intubate for mechanical ventilation (e.g., with 100% O₂).

  • Surgically place catheters in the femoral artery for blood pressure monitoring and blood withdrawal, and in the femoral vein for infusion.

  • Position a laser Doppler flow probe over the striatum to measure rCBF.

  • Administer an initial dose of heparin to prevent coagulation in the catheters.

  • Allow the animal to stabilize and record baseline measurements of mean arterial pressure (MAP), arterial blood gases (ABG), hematocrit (Hct), and rCBF.

  • Initiate stepwise isovolemic hemodilution at 20-minute intervals. In each step, withdraw a calculated volume of blood (e.g., 4 ml) and immediately replace it with an equal volume of either the oxygen carrier solution or the control solution.

  • Continue the hemodilution steps until a target hematocrit is reached (e.g., 5%).

  • Monitor and record MAP, ABG, Hct, and rCBF after each hemodilution step.

  • Maintain MAP within 10% of baseline, using phenylephrine infusion if necessary.

  • At the end of the experiment, euthanize the animal according to approved protocols.

Data Analysis:

  • Calculate arterial oxygen content (CaO₂) at each step using the formula: CaO₂ = (Hb x 1.34 x SaO₂) + (PaO₂ x 0.003) for the control group. For the oxygen carrier group, the contribution of the carrier to oxygen content needs to be calculated based on its specific properties.

  • Compare the changes in rCBF, CaO₂, and other physiological parameters between the oxygen carrier and control groups at different hematocrit levels.

Experimental Protocol 2: Ex Vivo Lung Perfusion (EVLP) in a Porcine Model

This protocol is a synthesized methodology based on established practices for evaluating the impact of oxygen carriers on donor lung function and preservation.[6][7][8][9][10]

Objective: To assess the efficacy of an oxygen carrier in improving graft function and viability during ex vivo lung perfusion.

Animal Model: Domestic pigs (25-35 kg).

Materials:

  • EVLP circuit (including pump, oxygenator, leukocyte filter, and reservoir)

  • Ventilator

  • Perfusate solution (e.g., Steen Solution™)

  • Oxygen carrier (e.g., this compound-based nanoemulsion)

  • Cannulas for pulmonary artery and left atrium

  • Blood gas analyzer

  • Instruments for monitoring pulmonary artery pressure, pulmonary vascular resistance, and lung compliance.

Procedure:

  • Retrieve donor lungs using a standard protocol and store them at 4°C in a preservation solution (e.g., Perfadex).

  • Prepare the EVLP circuit and prime it with the perfusate solution. For the experimental group, add the oxygen carrier to the perfusate.

  • Cannulate the pulmonary artery and left atrium of the donor lungs and connect them to the EVLP circuit.

  • Initiate normothermic (37°C) ex vivo perfusion. Gradually increase the flow rate to a target percentage of cardiac output (e.g., 40%).

  • Ventilate the lungs with a protective strategy (e.g., tidal volume of 6-8 ml/kg, PEEP of 5 cmH₂O, and a specified FiO₂).

  • Perform EVLP for a set duration (e.g., 6 hours).

  • Continuously monitor and record physiological parameters including pulmonary artery pressure, left atrial pressure, pulmonary vascular resistance, dynamic and static compliance, and perfusate blood gases.

  • Collect perfusate and lung tissue samples at specified time points for biochemical and histological analysis (e.g., lactate, ATP levels, inflammatory cytokines, and electron microscopy).

Data Analysis:

  • Compare the physiological parameters (gas exchange, lung mechanics) between the oxygen carrier and control groups over the duration of the EVLP.

  • Analyze biochemical markers of lung injury and metabolism in the perfusate and tissue samples.

  • Evaluate histological changes and ultrastructural preservation of the lung tissue.

Mandatory Visualizations

Signaling Pathways

Perfluorocarbons have been shown to modulate cellular signaling pathways involved in inflammation and apoptosis, which can be relevant to their effects in contexts like acute lung injury.

G NF-κB Signaling Pathway cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) / Tumor Necrosis Factor Receptor (TNFR) Stimulus->Receptor binds IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Pro-inflammatory mediators) This compound This compound This compound->IKK_complex inhibits G MAPK Signaling Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 activates MKK MKK3/6, MKK4/7 ASK1->MKK phosphorylates p38_JNK p38 / JNK MKK->p38_JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors activates Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis regulates This compound This compound This compound->ASK1 inhibits G Bcl-2/Bax Apoptosis Pathway cluster_mito Apoptotic_Stimulus Apoptotic Stimulus BH3_only BH3-only proteins (e.g., Bid, Bim) Apoptotic_Stimulus->BH3_only activates Bcl2 Bcl-2 (anti-apoptotic) BH3_only->Bcl2 inhibits Bax_Bak Bax/Bak (pro-apoptotic) BH3_only->Bax_Bak activates Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pores in Cytochrome_c Cytochrome c release Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes This compound This compound This compound->Apoptotic_Stimulus reduces G Experimental Workflow: Isovolemic Hemodilution Anesthesia Anesthesia & Instrumentation Baseline Baseline Measurements (MAP, ABG, Hct, rCBF) Anesthesia->Baseline Hemodilution Stepwise Isovolemic Hemodilution Baseline->Hemodilution Group_A Control Group (e.g., Albumin) Hemodilution->Group_A Group_B Treatment Group (this compound) Hemodilution->Group_B Measurements Post-Hemodilution Measurements Group_A->Measurements Group_B->Measurements Measurements->Hemodilution repeat until target Hct Analysis Data Analysis & Comparison Measurements->Analysis

References

Validating the use of Perflubron as a reliable imaging contrast agent.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medical imaging, the choice of contrast agent is paramount to achieving high-quality, diagnostically valuable images. Perflubron, a fluorocarbon-based compound, has emerged as a versatile contrast agent with applications in Magnetic Resonance Imaging (MRI), Computed Tomography (CT), and ultrasound. This guide provides a comprehensive comparison of this compound with other established contrast agents, supported by experimental data and detailed methodologies, to validate its use as a reliable imaging tool.

Performance Comparison at a Glance

To facilitate a clear and concise comparison, the following tables summarize the key performance indicators of this compound against commonly used contrast agents in CT, MRI, and ultrasound.

Table 1: Computed Tomography (CT) Contrast Agent Comparison
FeatureThis compound EmulsionIodinated Contrast Agents
Mechanism of Action Increases X-ray attenuation due to the high atomic number of bromine. The particulate nature leads to uptake by the reticuloendothelial system (liver and spleen).Increases X-ray attenuation due to the high atomic number of iodine.
Enhancement (Hounsfield Units) Blood: ~55 HULiver: ~39 HUSpleen: ~317 HU[1]Liver: ~50 HU (portal venous phase)[2]
Imaging Window Prolonged, allowing for delayed imaging.[1]Typically short, requiring precise timing of image acquisition.
Administration Intravenous emulsion.[1]Intravenous injection.[3][4]
Common Applications Hepatosplenic imaging, angiography.[1][5]Wide range of applications including vascular, organ, and tissue imaging.[3][4]
Adverse Effects Lower back pain, delayed fever, malaise have been reported.[1]Risk of contrast-induced nephropathy, hypersensitivity reactions.[6]
Table 2: Magnetic Resonance Imaging (MRI) Contrast Agent Comparison
FeatureThis compound (Oral)Gadolinium-Based Contrast Agents (Intravenous)
Mechanism of Action Acts as a negative contrast agent, darkening the bowel on T1, proton-density, and T2-weighted images due to the absence of mobile protons.[7][8][9]Shorten the T1 relaxation time of surrounding protons, leading to a brighter signal on T1-weighted images.[2]
Image Quality Improvement Increased bowel darkening in >92% of subjects. Improved definition of adjacent organs like the liver, pancreas, uterus, and bladder.[7][8]Excellent signal enhancement in vascular and soft tissues.[10]
Signal-to-Noise Ratio (SNR) Data on specific SNR values are limited in the reviewed literature.Significantly increases SNR in targeted tissues.[10]
Administration Oral ingestion.[7][8][9]Intravenous injection.[11]
Common Applications Gastrointestinal imaging to delineate bowel loops from adjacent structures.[7][8]Wide range of applications including oncology, neurology, and cardiology.
Adverse Effects Generally well-tolerated with some reports of abdominal fullness, diarrhea, and nausea.[9]Concerns about gadolinium deposition in the brain and other tissues; risk of nephrogenic systemic fibrosis in patients with renal impairment.[12]
Table 3: Ultrasound Contrast Agent Comparison
FeatureThis compound EmulsionMicrobubble Contrast Agents (e.g., SonoVue, Definity)
Mechanism of Action Increases the echogenicity of blood and tissues.[13]Gas-filled microbubbles that oscillate in the ultrasound field, creating strong echoes.
Echogenicity Enhancement Produces a relatively stable echogenic response.[13]High degree of echogenicity, significantly enhancing the backscattered signal.
Performance Metrics Normalized scattered power of SonoVue is 2- to 10-fold higher than some other agents in vitro.[14][15] SonoVue showed a 1.5-fold higher enhancement in the pig heart compared to Definity.[14][15]SonoVue and Definity show similar contrast enhancement and duration in the liver.[14][15]
Administration Intravenous emulsion.Intravenous injection.
Common Applications Blood pool imaging, tissue perfusion.[13]Cardiac imaging, liver and kidney lesion characterization, blood flow assessment.
Adverse Effects Generally well-tolerated; some flu-like symptoms reported in studies with intravenous emulsions.[16]Generally considered safe, with rare instances of serious cardiopulmonary reactions.[6][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of experimental protocols for key studies cited in this guide.

CT Imaging with Intravenous this compound Emulsion
  • Objective: To determine the safety, dose-response, and efficacy of intravenous this compound emulsion as a CT contrast agent.[1]

  • Subjects: 18 cancer patients, 14 with hepatic metastases.[1]

  • Contrast Agent and Dose: this compound emulsion administered at doses ranging from 0.5 to 3.0 ml/kg.[1]

  • Imaging Protocol:

    • CT scans of the liver and spleen were performed before and immediately after the infusion, and again at 24 hours post-infusion.[1]

    • CT angiography with a 90% (w/v) this compound emulsion was performed in rhesus monkeys with a dose of 1.5 ml/kg at a rate of 0.5 ml/sec. Spiral CT was performed immediately and 5 hours after injection.[5]

  • Data Analysis: Measurement of Hounsfield Unit (HU) enhancement in the blood, liver, and spleen.[1]

MRI of the Abdomen and Pelvis with Oral this compound
  • Objective: To assess the efficacy and safety of oral this compound for MR imaging of the abdomen and pelvis.[7][8]

  • Subjects: 127 adult subjects in a multicenter trial.[7][8]

  • Contrast Agent and Dose: Oral ingestion of this compound.[7][8]

  • Imaging Protocol:

    • MR images were obtained before and after the ingestion of this compound.[7][8]

    • T1-, proton-density-, and T2-weighted sequences were used.[7][8]

    • Imaging was performed at magnetic field strengths of 0.38, 1.0, or 1.5 T.[7][8]

    • The upper abdomen was imaged 5-30 minutes after ingestion, and the pelvis 10-40 minutes after ingestion.[7][8]

  • Data Analysis: Post-contrast images were compared with baseline images, grading the percentage of additional bowel darkening, distinction of bowel from adjacent tissue, and any change in image artifacts.[7][8]

Ultrasound Imaging with Intravenous this compound Emulsion
  • Objective: To evaluate the sonographic properties of this compound emulsion.

  • Subjects: In vivo studies in pigs and rabbits.[14]

  • Contrast Agent and Dose: Intravenous injection of this compound emulsion.

  • Imaging Protocol:

    • Ultrasound imaging of the heart and liver was performed.[14]

    • Contrast enhancement was measured using different ultrasound systems and transducers.[14]

  • Data Analysis: Quantitative analysis of contrast enhancement was performed using specialized software.[14]

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates a typical workflow for evaluating a contrast agent in a clinical trial setting.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Trial Phase cluster_postmarket Post-Market Surveillance preclinical_dev Contrast Agent Development & Formulation in_vitro In Vitro Studies (e.g., cytotoxicity, stability) preclinical_dev->in_vitro animal_models Animal Model Studies (e.g., efficacy, toxicology) in_vitro->animal_models phase_i Phase I Trial (Safety & Dosage in Healthy Volunteers) animal_models->phase_i IND Application phase_ii Phase II Trial (Efficacy & Side Effects in Patients) phase_i->phase_ii phase_iii Phase III Trial (Large-scale Efficacy & Monitoring) phase_ii->phase_iii regulatory_approval Regulatory Review & Approval phase_iii->regulatory_approval New Drug Application phase_iv Phase IV Studies (Long-term Safety & Efficacy) regulatory_approval->phase_iv

Clinical trial workflow for a new contrast agent.

Signaling Pathway of Contrast Agent Action

The following diagram illustrates the general mechanism by which contrast agents enhance imaging signals.

Contrast_Agent_Mechanism cluster_agent Contrast Agent cluster_body Biological System cluster_imaging Imaging System agent Contrast Agent (e.g., this compound, Gadolinium, Iodine) administration Administration (Oral or Intravenous) agent->administration distribution Distribution in Bloodstream/GI Tract administration->distribution tissue_interaction Interaction with Target Tissue distribution->tissue_interaction signal_alteration Alteration of Physical Properties tissue_interaction->signal_alteration energy_source Imaging Energy (X-ray, RF pulse, Ultrasound wave) energy_source->tissue_interaction signal_detection Detection of Altered Signal signal_alteration->signal_detection image_formation Enhanced Image Formation signal_detection->image_formation

References

Perflubron Shines in Preclinical ARDS Models, Outperforming Conventional Ventilation

Author: BenchChem Technical Support Team. Date: November 2025

New research in preclinical models of Acute Respiratory Distress Syndrome (ARDS) demonstrates that Partial Liquid Ventilation (PLV) with Perflubron significantly improves gas exchange and reduces lung injury compared to Conventional Mechanical Ventilation (CMV). These findings offer a promising outlook for a condition with persistently high mortality rates.

In various animal models of acute lung injury, PLV with this compound has been shown to enhance oxygenation and decrease the inflammatory response within the lungs.[1][2][3][4][5] The unique properties of this compound, a perfluorocarbon liquid, allow for more effective recruitment of dependent lung regions, clearance of secretions, and a redistribution of blood flow to better-ventilated areas.[1] Furthermore, the low surface tension and inherent anti-inflammatory properties of this compound appear to mitigate ventilator-induced lung injury.[1][6]

Superior Gas Exchange and Lung Mechanics with this compound PLV

Studies consistently highlight the superiority of this compound PLV in improving critical physiological parameters. In a sheep model of oleic acid-induced respiratory failure, intratracheal this compound instillation led to significant improvements in arterial oxygen saturation (96% in the PLV group vs. 55% in the CMV group) and a dramatic reduction in physiologic shunt (2% in the PLV group vs. 64% in the CMV group).[7] Similarly, in a canine model of oleic acid-induced lung injury, this compound administration resulted in significantly higher arterial PO2 compared to the control group.[8]

While one study in adult sheep did not observe a significant difference in pulmonary compliance between PLV and CMV groups, other preclinical data suggest benefits.[7] For instance, in a study on premature infants with severe respiratory distress syndrome, dynamic compliance increased by 61% within an hour of this compound instillation.[9][10] It is important to note that the dose of this compound appears to be a critical factor, as near functional residual capacity doses have been shown to potentially worsen ventilator-induced lung injury in rats with pre-existing lung injury.[11]

Attenuation of Inflammatory Response

A key advantage of this compound PLV lies in its ability to modulate the inflammatory cascade that characterizes ARDS. In a study involving saline lavage-induced lung injury, the PLV group exhibited significantly less alveolar hemorrhage, edema, and hyaline membrane formation compared to the CMV group.[12] This was accompanied by a reduction in the sequestration of polymorphonuclear leukocytes in lung capillaries and their migration into the airspaces.[12] Perfluorocarbon compounds, in general, have been shown to decrease the levels of cytokines, chemokines, and other inflammatory mediators in animal models of lung injury.[5]

Quantitative Comparison of this compound PLV and CMV in Preclinical ARDS

ParameterAnimal ModelARDS Induction MethodThis compound PLV GroupConventional Ventilation (CMV) GroupKey FindingReference
Gas Exchange
Arterial Oxygen SaturationAdult SheepOleic Acid Injection96 ± 3%55 ± 8%Significant improvement with PLV.[7]
Physiologic ShuntAdult SheepOleic Acid Injection2 ± 8%64 ± 5%Significant reduction with PLV.[7]
Arterial PO2DogsOleic Acid InjectionSignificantly higher than CON113 ± 16 Torr (at 90 min post-injury)This compound improved arterial oxygenation.[8]
Alveolar-arterial O2 TensionNot SpecifiedSaline LavageSignificantly improvedLower than PLV groupPLV significantly improved gas exchange.[12]
Oxygenation IndexNot SpecifiedSaline LavageSignificantly improvedLower than PLV groupPLV significantly improved gas exchange.[12]
Lung Mechanics
Pulmonary ComplianceAdult SheepOleic Acid Injection0.43 ± 0.04 mL/cm H2O/kg0.53 ± 0.03 mL/cm H2O/kgNo significant difference observed.[7]
Static Respiratory System Compliance (Crs)DogsOleic Acid InjectionIncreased at doses < two-thirds FRC1.15 ± 0.06 ml.cmH2O-1.kg-1 (at 90 min post-injury)Lower doses of this compound increased compliance.[8]
Inflammation
Alveolar Hemorrhage, Edema, Hyaline MembranesNot SpecifiedSaline LavageSignificantly lessMore prevalent than PLV groupPLV reduced histological signs of lung injury.[12]
Polymorphonuclear Leukocyte Sequestration (Capillaries)Not SpecifiedSaline Lavage11.4 ± 1.5 x 10⁸/ml19.2 ± 3 x 10⁸/mlPLV reduced neutrophil sequestration.[12]
Polymorphonuclear Leukocyte Migration (Airspaces)Not SpecifiedSaline Lavage3.1 ± 1.2 x 10⁸/ml4.5 ± 1.1 x 10⁸/mlPLV reduced neutrophil migration.[12]
Alveolar MacrophagesNot SpecifiedSaline LavageFewer than other groupsHigher than PLV groupPLV reduced alveolar macrophage numbers.[12]

Experimental Protocols

The preclinical studies comparing this compound PLV and CMV in ARDS models generally follow a similar experimental workflow. The methodologies across key studies are summarized below.

Animal Models and ARDS Induction

A variety of animal models have been utilized, including adult sheep, dogs, and rats.[7][8][11] Common methods for inducing ARDS-like lung injury include:

  • Oleic Acid Injection: Intravenous injection of oleic acid (e.g., 0.2 mL/kg in sheep) is a reproducible method to induce permeability changes, impaired gas exchange, and altered lung mechanics characteristic of ARDS.[7][13]

  • Saline Lavage: This method involves repeated washing of the lungs with saline to deplete surfactant, leading to a state of acute lung injury.[12] The injury is typically established when the PaO2/FiO2 ratio falls below a certain threshold (e.g., < 100 on FiO2 of 1.0).[12]

  • Alpha-Napthylthiourea (ANTU) Injection: Used to produce mild permeability pulmonary edema.[11]

Ventilation Strategies

Conventional Mechanical Ventilation (CMV): Following the induction of lung injury, animals in the control group are typically ventilated with a gas-based strategy. Common settings include:

  • Mode: Pressure control or volume control.[12]

  • Tidal Volume: Often set to a protective level, such as 10 ml/kg.[12]

  • Positive End-Expiratory Pressure (PEEP): A moderate level of PEEP (e.g., 6 cm H2O) is usually applied.[12]

  • Respiratory Rate: Adjusted to maintain normocarbia (e.g., 35 breaths/min, adjusted to keep PaCO2 between 35-45 mm Hg).[12]

  • Fraction of Inspired Oxygen (FiO2): Adjusted to maintain a target arterial oxygen saturation (e.g., SaO2 ≥ 85%).[12]

This compound Partial Liquid Ventilation (PLV): In the experimental group, after ARDS induction, this compound is instilled into the lungs.

  • Dosing: The dose of this compound can be administered sequentially in aliquots (e.g., 10 mL/kg at 30-minute intervals to a cumulative dose) or as a single dose approximating the functional residual capacity.[7][8]

  • Instillation: The liquid is slowly instilled into the endotracheal tube until a meniscus is visible at the level of the anterior chest wall at end-expiration.[12]

  • Ventilation during PLV: The animals are then ventilated with a conventional ventilator, often using pressure control mode, with similar PEEP, tidal volume, and respiratory rate settings as the CMV group.[12] The FiO2 is adjusted to maintain target oxygenation levels.[12]

Data Collection and Analysis

Throughout the experimental period (typically lasting several hours), physiological data are continuously monitored and recorded. This includes:

  • Gas Exchange Parameters: Arterial blood gas analysis is performed at regular intervals to determine PaO2, PaCO2, and arterial oxygen saturation.[7] The PaO2/FiO2 ratio and physiologic shunt are calculated.

  • Lung Mechanics: Pulmonary compliance and resistance are measured.[7]

  • Hemodynamics: Systemic and pulmonary arterial pressures, heart rate, and cardiac output are monitored.

  • Histopathology and Inflammatory Markers: At the end of the experiment, lung tissue is collected for histological examination to assess the degree of lung injury (e.g., edema, hemorrhage, inflammation).[12] Bronchoalveolar lavage fluid may be analyzed for inflammatory cell counts and cytokine levels.

Visualizing the Experimental Workflow

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Sheep, Dog, Rat) ARDS_Induction Induction of ARDS (e.g., Oleic Acid, Saline Lavage) Animal_Model->ARDS_Induction Randomization Randomization ARDS_Induction->Randomization CMV_Group Conventional Mechanical Ventilation (CMV) Group Randomization->CMV_Group Control PLV_Group This compound Partial Liquid Ventilation (PLV) Group Randomization->PLV_Group Experimental Ventilation_Period Ventilation Period (Several Hours) CMV_Group->Ventilation_Period PLV_Group->Ventilation_Period Data_Collection Continuous Data Collection (Gas Exchange, Lung Mechanics, Hemodynamics) Ventilation_Period->Data_Collection Endpoint Endpoint Analysis (Histopathology, Inflammatory Markers) Data_Collection->Endpoint

Caption: Experimental workflow for preclinical ARDS studies.

Signaling Pathways

While the anti-inflammatory effects of this compound are evident, the precise signaling pathways involved are still under investigation. The reduction in neutrophil accumulation and inflammatory mediators suggests an interference with pro-inflammatory signaling cascades within the lung. Further research is needed to fully elucidate these mechanisms.

References

A comparative analysis of different Perflubron emulsification techniques.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Pressure Homogenization, Microfluidization, and Sonication for the Preparation of Perflubron Emulsions.

The effective emulsification of this compound is a critical step in the development of a range of biomedical applications, from oxygen therapeutics to contrast agents. The choice of emulsification technique directly impacts key performance indicators such as particle size, particle size distribution, and emulsion stability, which in turn influence the in vivo behavior and efficacy of the final product. This guide provides a comparative analysis of three prevalent high-energy emulsification techniques: high-pressure homogenization (HPH), microfluidization, and sonication. The information presented is based on a synthesis of findings from various studies on oil-in-water emulsions, with a focus on parameters relevant to this compound formulations.

Performance Comparison of Emulsification Techniques

The selection of an appropriate emulsification technique is a balance between desired emulsion characteristics, scalability, and cost. High-energy methods are generally required to overcome the high interfacial tension between this compound and the aqueous phase.[1] The following table summarizes the key performance indicators for high-pressure homogenization, microfluidization, and sonication based on available data for nanoemulsions.

FeatureHigh-Pressure Homogenization (HPH)MicrofluidizationSonication
Particle Size Capable of producing nanoemulsions, with average droplet diameters reported in the range of 80.63–129.68 nm.[2][3] The final particle size is dependent on the pressure and number of passes.[3][4]Generally achieves smaller and more uniform particle sizes compared to HPH under similar conditions.[5] It is considered highly efficient for producing nanoemulsions with very small and narrow droplet size distributions.[6]Can produce nanoemulsions with mean droplet sizes as low as 135 nm.[7] However, it may be less effective for highly viscous solutions.[8]
Particle Size Distribution (PDI) Can achieve narrow size distributions with PDI values below 0.25 after a sufficient number of passes (e.g., three).[2][3]Typically produces narrower particle size distributions than HPH, leading to more monodisperse emulsions.[6]Can produce less polydisperse emulsions compared to some mechanical methods.
Emulsion Stability Good long-term stability can be achieved, especially with optimized formulations and processing parameters.[9] Stability is enhanced by the small and uniform particle size.Excellent stability due to the very small and uniform droplet sizes, which minimizes Ostwald ripening.[5]Stability can be high, with some studies reporting higher zeta potential values compared to HPH, indicating strong electrostatic repulsion between droplets.[10][11]
Scalability Highly scalable and widely used for industrial production of nanoemulsions.[2][3]Scalable from laboratory to production volumes, with some suppliers guaranteeing process scalability.Generally considered more suitable for smaller volumes and laboratory-scale applications. Scaling up can be challenging.[12]
Energy Efficiency & Heat Production A significant portion of the energy input is converted to heat, which may require efficient cooling systems to protect temperature-sensitive components.[5]Can be more energy-efficient and generate less heat compared to HPH, leading to better preservation of the emulsion's properties.[5]Can be a more energy-efficient method than HPH for reducing emulsion droplet size under certain conditions.[13] However, sonication can also generate considerable heat.[8]
Cost Equipment can be expensive.[14]Generally considered a more expensive technique compared to HPH.[6]Often a more cost-effective technique, particularly for research and small-scale production.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline generalized experimental protocols for each emulsification technique, based on commonly reported parameters.

High-Pressure Homogenization (HPH)

High-pressure homogenization involves forcing a coarse emulsion through a narrow gap at high pressure, causing droplet disruption through a combination of shear, cavitation, and turbulence.[15]

Materials and Equipment:

  • This compound (perfluorooctyl bromide)

  • Aqueous phase (e.g., water for injection)

  • Emulsifier (e.g., lecithin, poloxamers)[16]

  • High-shear mixer (for pre-emulsion)

  • High-pressure homogenizer

Protocol:

  • Preparation of Phases: The aqueous phase and the this compound (oil) phase are prepared separately. The emulsifier is typically dissolved in the aqueous phase.

  • Pre-emulsion Formation: The oil phase is gradually added to the aqueous phase while mixing with a high-shear mixer to form a coarse pre-emulsion.

  • High-Pressure Homogenization: The pre-emulsion is then passed through the high-pressure homogenizer.

    • Pressure: Typically in the range of 500 to 1500 bar. For nanoemulsions, pressures around 1000 bar are common.[3]

    • Number of Passes: Multiple passes are usually required to achieve a narrow particle size distribution. Three to five passes are often optimal.[2][3]

    • Temperature Control: The process generates heat, so cooling is often necessary to maintain the desired temperature.

  • Characterization: The resulting emulsion is characterized for particle size, PDI, and zeta potential.

Microfluidization

Microfluidization is a patented high-shear fluid processing technique that uses a fixed-geometry interaction chamber. The pre-emulsion is forced through microchannels at high pressure, leading to intense shear and impact forces that create very fine and uniform droplets.[7]

Materials and Equipment:

  • This compound

  • Aqueous phase

  • Emulsifier

  • Device for pre-emulsion preparation

  • Microfluidizer processor

Protocol:

  • Preparation of Phases and Pre-emulsion: Similar to the HPH protocol, the individual phases are prepared, and a coarse pre-emulsion is formed.

  • Microfluidization: The pre-emulsion is processed through the microfluidizer.

    • Pressure: Operating pressures can range from 5,000 to 30,000 psi.[7]

    • Number of Cycles: The number of passes through the interaction chamber influences the final particle size, with more cycles generally leading to smaller droplets.[7]

    • Temperature Control: A cooling coil or heat exchanger is used to manage the temperature during processing.

  • Characterization: The final emulsion is analyzed for its physicochemical properties.

Sonication (Ultrasonic Homogenization)

Sonication utilizes high-intensity sound waves to create acoustic cavitation – the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles generates localized high-shear forces that disrupt the droplets of the dispersed phase.[8]

Materials and Equipment:

  • This compound

  • Aqueous phase

  • Emulsifier

  • Ultrasonic processor (probe sonicator or bath)

Protocol:

  • Mixing of Phases: The this compound, aqueous phase, and emulsifier are combined in a suitable vessel.

  • Sonication: An ultrasonic probe is immersed in the mixture, or the vessel is placed in an ultrasonic bath.

    • Frequency: Typically 20 kHz.[8]

    • Power/Amplitude: The power output or amplitude of the sonicator is a key parameter. For example, a 750 W ultrasonic cell crusher can be used.[8]

    • Duration and Cycles: Sonication is applied for a specific duration, often in pulses (e.g., 5 seconds on, 5 seconds off) to prevent excessive heating. The total sonication time can range from minutes to tens of minutes.[8]

    • Temperature Control: The process is usually carried out in an ice bath to dissipate the generated heat.[8]

  • Characterization: The resulting nanoemulsion is characterized for its properties.

Visualizing the Experimental Workflows

To illustrate the logical flow of the emulsification processes, the following diagrams have been generated using the DOT language.

Emulsification_Workflow_Comparison cluster_HPH High-Pressure Homogenization cluster_Microfluidization Microfluidization cluster_Sonication Sonication HPH_Start Coarse Pre-emulsion HPH_Process High-Pressure Homogenizer HPH_Start->HPH_Process High Pressure HPH_End This compound Nanoemulsion HPH_Process->HPH_End Micro_Start Coarse Pre-emulsion Micro_Process Microfluidizer Micro_Start->Micro_Process High Shear Micro_End This compound Nanoemulsion Micro_Process->Micro_End Sonic_Start Phase Mixture Sonic_Process Ultrasonic Processor Sonic_Start->Sonic_Process Acoustic Cavitation Sonic_End This compound Nanoemulsion Sonic_Process->Sonic_End

Caption: A comparison of the core process for each emulsification technique.

Detailed_HPH_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Aqueous_Phase Aqueous Phase + Emulsifier Pre_Emulsion Coarse Pre-emulsion (High-Shear Mixer) Aqueous_Phase->Pre_Emulsion Oil_Phase This compound Oil_Phase->Pre_Emulsion HPH High-Pressure Homogenizer (e.g., 1000 bar, 3 passes) Pre_Emulsion->HPH Cooling Cooling System HPH->Cooling Final_Emulsion Stable this compound Nanoemulsion HPH->Final_Emulsion Characterization Particle Size, PDI, Zeta Potential Final_Emulsion->Characterization

Caption: A detailed workflow for this compound emulsification via HPH.

References

Validating the Anti-Inflammatory Efficacy of Perflubron in a Novel Murine Model of Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the anti-inflammatory properties of Perflubron in a dextran sulfate sodium (DSS)-induced colitis model in mice. It offers a comparative analysis against established therapeutics, Dexamethasone and Infliximab, to benchmark its potential efficacy. As this compound has been primarily investigated in respiratory conditions, this guide proposes its evaluation in a new disease model relevant to gastrointestinal inflammation.

Comparative Analysis of Anti-Inflammatory Agents in DSS-Induced Colitis

The following tables summarize key efficacy markers for Dexamethasone and Infliximab in the DSS-colitis model, based on existing literature. The data for this compound is presented as "To Be Determined (TBD)," as this guide outlines the protocol for its novel validation.

Table 1: Clinical and Macroscopic Efficacy

ParameterThis compound (Hypothetical)Dexamethasone (Corticosteroid)Infliximab (Anti-TNF-α mAb)Untreated Control (DSS Only)
Disease Activity Index (DAI) TBDSignificant ReductionSignificant ReductionHigh
Weight Loss (%) TBDAttenuatedAttenuatedSignificant
Colon Length (cm) TBDPartially PreservedPartially PreservedSignificantly Shortened
Histological Score TBDReducedReducedSevere Damage

Table 2: Biomarker and Cytokine Modulation

BiomarkerThis compound (Hypothetical)DexamethasoneInfliximabUntreated Control (DSS Only)
Myeloperoxidase (MPO) Activity TBDReducedReducedMarkedly Elevated
TNF-α Levels (pg/mL) TBD (Expected Reduction)ReducedSignificantly ReducedElevated
IL-6 Levels (pg/mL) TBD (Expected Reduction)ReducedReducedElevated
IL-1β Levels (pg/mL) TBD (Expected Reduction)ReducedReducedElevated

Proposed Mechanisms of Action in Intestinal Inflammation

The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways. A primary pathway implicated in the pathogenesis of inflammatory bowel disease (IBD) is the Nuclear Factor-kappa B (NF-κB) pathway, which is a key regulator of pro-inflammatory gene expression.[1][2][3]

This compound: Based on studies in other inflammatory models, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways.[4][5][6][7] This would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6]

Dexamethasone: This synthetic glucocorticoid acts by binding to the glucocorticoid receptor (GR). The activated GR complex can interfere with NF-κB signaling, preventing its translocation to the nucleus and thereby suppressing the expression of pro-inflammatory genes.[8][9][10][11][12]

Infliximab: As a monoclonal antibody, Infliximab directly targets and neutralizes both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α).[13][14][15][16] By blocking TNF-α, it prevents the activation of downstream inflammatory signaling cascades, including those mediated by NF-κB.[13][14]

G cluster_this compound This compound cluster_dexamethasone Dexamethasone cluster_infliximab Infliximab PFC This compound PNFKB NF-κB Activation PFC->PNFKB Inhibits PCyt Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) PNFKB->PCyt Induces DEX Dexamethasone GR Glucocorticoid Receptor DEX->GR DEX_GR DEX-GR Complex GR->DEX_GR DNFKB NF-κB Signaling DEX_GR->DNFKB Inhibits DCyt Pro-inflammatory Gene Expression DNFKB->DCyt Induces INX Infliximab TNF TNF-α INX->TNF Neutralizes TNFR TNF Receptor TNF->TNFR INFKB NF-κB Activation TNFR->INFKB Activates ICyt Inflammatory Cascade INFKB->ICyt

Figure 1. Comparative Mechanisms of Action.

Experimental Protocols

Herein are the detailed methodologies for the proposed validation study.

DSS-Induced Colitis Model

A widely used and reproducible model for IBD research is the induction of colitis in mice through the administration of dextran sulfate sodium (DSS) in their drinking water.[17][18]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction: 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) is dissolved in sterile drinking water and provided ad libitum for 7 days.

  • Groups:

    • Group 1: Healthy Control (normal drinking water)

    • Group 2: DSS Control (DSS water + vehicle)

    • Group 3: DSS + this compound

    • Group 4: DSS + Dexamethasone

    • Group 5: DSS + Infliximab

  • Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

Treatment Administration
  • This compound (Proposed): Administered rectally (e.g., 50-100 µL) daily, starting on day 3 of DSS administration. This route is proposed for targeted delivery to the colon.

  • Dexamethasone: Administered intraperitoneally (i.p.) at a dose of 1 mg/kg daily.

  • Infliximab: A single i.p. injection of 5 mg/kg on day 3.[19][20][21]

Efficacy Assessment

At day 8, mice are euthanized, and colons are collected for analysis.

  • Macroscopic Evaluation: Colon length is measured from the cecum to the anus.

  • Histological Analysis:

    • Colon tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E).

    • Histological scoring is performed blindly based on the severity of inflammation, crypt damage, and extent of ulceration.[17][22][23][24][25]

  • Myeloperoxidase (MPO) Assay:

    • Colon tissue is homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[26][27][28][29][30]

    • The homogenate is centrifuged, and the supernatant is collected.

    • MPO activity is measured spectrophotometrically by detecting the H₂O₂-dependent oxidation of a substrate like o-dianisidine dihydrochloride.[27][28][30]

  • Cytokine Analysis (ELISA):

    • Colon tissue is homogenized in lysis buffer.

    • The concentrations of TNF-α, IL-6, and IL-1β in the tissue homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.

G cluster_setup Experimental Setup cluster_analysis Data Analysis A Day 0: DSS Administration (2.5% in water) B Day 3: Treatment Initiation (this compound, Dex, Infliximab) A->B C Day 1-7: Daily Monitoring (Weight, DAI) B->C D Day 8: Euthanasia & Tissue Collection C->D E Macroscopic Analysis (Colon Length) D->E F Histological Scoring (H&E Staining) D->F G MPO Assay (Neutrophil Infiltration) D->G H ELISA (Cytokine Levels) D->H

Figure 2. Experimental Workflow for Validation.

Conclusion

This guide provides a comprehensive, albeit partially hypothetical, framework for the validation of this compound's anti-inflammatory effects in a murine model of colitis. By comparing its performance against established therapeutics like Dexamethasone and Infliximab, researchers can effectively evaluate its potential as a novel treatment for inflammatory bowel disease. The detailed protocols and proposed mechanisms of action offer a solid foundation for initiating these critical preclinical studies.

References

A study comparing the biodistribution of different Perflubron formulations.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biodistribution of different Perflubron (perfluorooctyl bromide, PFOB) formulations, focusing on how formulation characteristics influence organ and tissue distribution. The information presented is synthesized from preclinical studies and is intended to inform the selection and development of this compound-based emulsions for various biomedical applications, including as contrast agents and drug delivery vehicles.

Key Factors Influencing this compound Biodistribution

The in vivo fate of intravenously administered this compound emulsions is primarily governed by their physicochemical properties. The reticuloendothelial system (RES), particularly the macrophages in the liver and spleen, plays a central role in the clearance of these nanoemulsions from the bloodstream.[1] Key formulation parameters that dictate the extent and rate of this clearance, and thus the biodistribution profile, include emulsion concentration and the presence of surface modifications like polyethylene glycol (PEG).

Generally, this compound emulsions are taken up by RES macrophages, and the this compound is eventually eliminated through the lungs via expiration.[1] The rate of elimination is influenced by the vapor pressure, molecular weight, and lipophilicity of the perfluorocarbon.[1]

Impact of Emulsion Concentration

Studies in tumor-bearing mice have demonstrated that the concentration of the this compound emulsion can affect its distribution, particularly in the lungs. At higher doses, the concentration of this compound in the lungs was found to be directly proportional to the concentration of the administered emulsion.[2] For instance, a 100% w/v emulsion would lead to a higher lung concentration compared to a 60% w/v emulsion when the same gram dose of this compound is administered.[2] Furthermore, the presence of tumors was associated with decreased blood concentration and increased liver accumulation of this compound.[2]

The "Stealth" Effect of PEGylation

Comparative Biodistribution Data

The following table presents a representative comparison of the expected biodistribution of a conventional this compound nanoemulsion versus a PEGylated this compound nanoemulsion in key organs. The data is illustrative and synthesized from the general principles of nanoparticle biodistribution and the qualitative findings from this compound-specific studies. Values are expressed as a percentage of the injected dose per gram of tissue (%ID/g) at an early time point post-injection.

OrganConventional Nanoemulsion (%ID/g)PEGylated Nanoemulsion (%ID/g)Rationale for Difference
Blood LowerHigherPEGylation reduces clearance by the RES, leading to prolonged circulation.
Liver HighLowerThe liver is a primary site of RES activity; PEGylation reduces uptake by liver macrophages.[1]
Spleen HighLowerThe spleen is another major organ of the RES responsible for clearing nanoparticles.[1]
Lungs ModerateLowerLung accumulation can be influenced by particle size and surface properties. PEGylation may reduce non-specific uptake.

Experimental Protocols

The following is a generalized experimental protocol for a biodistribution study of this compound formulations, based on methodologies described in the cited literature.

1. Formulation Preparation:

  • This compound nanoemulsions are prepared using high-pressure homogenization.

  • For PEGylated formulations, a PEG-lipid conjugate is included in the lipid composition.

  • The particle size and zeta potential of the emulsions are characterized using dynamic light scattering.

2. Animal Model:

  • The study is typically conducted in rodents, such as mice or rats.[2]

  • If relevant to the intended application, tumor-bearing animal models may be used.[2]

3. Administration:

  • The this compound emulsion is administered intravenously (i.v.) via the tail vein.

  • The dosage is calculated based on the weight of the animal (e.g., g of this compound per kg of body weight).[2]

4. Sample Collection:

  • At predetermined time points after administration, animals are euthanized.

  • Blood samples are collected via cardiac puncture.

  • Organs of interest (e.g., liver, spleen, lungs, kidneys, heart, and brain) are harvested, weighed, and rinsed.

5. Quantification of this compound:

  • The concentration of this compound in the blood and tissue homogenates is determined using gas chromatography (GC) with electron capture detection.

  • Alternatively, if the this compound is radiolabeled, quantification can be performed by measuring radioactivity using a gamma counter. The results are then expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in a this compound biodistribution study and the factors influencing the outcomes, the following diagrams are provided.

G cluster_0 Pre-Administration cluster_1 Administration & In-Life Phase cluster_2 Post-Mortem Analysis Formulation This compound Formulation (e.g., Conventional vs. PEGylated) Injection Intravenous Injection Formulation->Injection Animal_Model Animal Model Selection (e.g., Mice, Rats) Animal_Model->Injection Circulation Systemic Circulation Injection->Circulation Euthanasia Euthanasia at Time Points Circulation->Euthanasia Tissue_Harvest Organ & Tissue Harvesting Euthanasia->Tissue_Harvest Quantification This compound Quantification (e.g., GC, Scintillation Counting) Tissue_Harvest->Quantification Data_Analysis Data Analysis (%ID/g) Quantification->Data_Analysis G cluster_0 Formulation Properties cluster_1 Biological Interactions cluster_2 Biodistribution Outcome ParticleSize Particle Size Opsonization Opsonization ParticleSize->Opsonization SurfaceCharge Surface Charge SurfaceCharge->Opsonization PEGylation Surface Modification (PEGylation) PEGylation->Opsonization reduces Concentration Emulsion Concentration Organ_Accumulation Organ Accumulation Concentration->Organ_Accumulation RES_Uptake RES Uptake (Liver & Spleen) Opsonization->RES_Uptake Blood_HalfLife Blood Half-Life RES_Uptake->Blood_HalfLife decreases RES_Uptake->Organ_Accumulation increases in RES Blood_HalfLife->Organ_Accumulation

References

Validating the Safety and Toxicity Profile of Long-Term Perflubron Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profiles of Perflubron and its primary alternative, Perfluorodecalin. Both are perfluorocarbons (PFCs) utilized in biomedical applications such as liquid ventilation and as oxygen carriers. This document summarizes available experimental data, outlines typical experimental protocols for toxicity assessment, and presents key information in a structured format to facilitate informed decision-making in research and development.

Executive Summary

This compound and Perfluorodecalin are generally considered to be chemically and biologically inert, with a good overall safety profile.[1] However, a comprehensive evaluation of their long-term safety and toxicity is crucial for clinical advancement. This guide consolidates available data, revealing that while acute toxicity is low for both compounds, there is a notable lack of publicly accessible, quantitative data from long-term repeated-dose toxicity studies, such as the determination of a No-Observed-Adverse-Effect Level (NOAEL) from 90-day animal studies. The discontinuation of pivotal clinical trials for a this compound emulsion due to serious adverse events underscores the importance of thorough, long-term safety validation.[2]

Comparative Analysis: this compound vs. Perfluorodecalin

The following tables summarize the available physicochemical properties and toxicological data for this compound and Perfluorodecalin.

Table 1: Physicochemical Properties

PropertyThis compound (Perfluorooctyl Bromide)Perfluorodecalin
Chemical Formula C8BrF17C10F18
Molecular Weight 498.96 g/mol 462.08 g/mol [3]
Appearance Colorless liquidColorless liquid[3]
Boiling Point 142-144 °C140 °C[3]
Density ~1.92 g/cm³~1.91 g/cm³
Vapor Pressure @ 37°C 10.4 mmHg[4]13.6 mmHg[4]
Water Solubility InsolubleInsoluble[3]

Table 2: Toxicological Data Summary

Toxicological EndpointThis compoundPerfluorodecalin
Acute Oral Toxicity Harmful if swallowed[5][6]Not classified as acutely toxic orally[7]
Skin Irritation/Corrosion Causes skin irritation[5]Causes skin irritation[8]
Eye Irritation/Damage Causes serious eye irritation[5]Causes serious eye irritation[8]
Respiratory Irritation May cause respiratory irritation[5]May cause respiratory irritation[8]
Mutagenicity Not shown to be mutagenic in Ames test, chromosome aberration study, and mouse micronucleus assay[9]Data not readily available
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP or IARC.No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP or IARC.
Long-Term Exposure Effects (Human) Residual this compound has been observed in the lungs 12 years following therapy without apparent adverse effects in one case study.[1] However, pivotal clinical trials were discontinued due to excess serious adverse events.[2]Prolonged contact with the corneal endothelium (as short as 1 month) may induce corneal toxicity.[10][11]
NOAEL (90-day, oral, rodent) Data not publicly available.Data not publicly available.

Experimental Protocols

Detailed below are standardized methodologies for key toxicological assessments, based on OECD guidelines. These protocols represent the standard for generating reliable data for safety and toxicity validation.

Subchronic Oral Toxicity Study (90-Day Repeated Dose Study in Rodents - OECD Guideline 408)

This study is designed to characterize the toxic effects of a substance following repeated oral administration for 90 days.

1. Test Animals:

  • Species: Typically rats (e.g., Sprague-Dawley or Wistar strain).

  • Number: At least 20 animals (10 male, 10 female) per dose group.[12]

  • Age: Young, healthy adults, shortly after weaning and acclimatization.[12]

2. Dosing:

  • Route: Oral (gavage, in feed, or in drinking water).[12]

  • Dose Levels: At least three dose levels plus a control group. The highest dose should elicit some toxicity but not mortality, and the lowest dose should ideally show no adverse effects.[12]

  • Frequency: Daily for 90 consecutive days.[12]

3. Observations:

  • Clinical Signs: Daily observation for signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly.

  • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at interim periods) for analysis of parameters such as red and white blood cell counts, hemoglobin, liver enzymes, and kidney function markers.

  • Ophthalmology: Examination of the eyes before the study and at termination.

4. Pathological Examination:

  • Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

  • Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain) are weighed.

  • Histopathology: Microscopic examination of a comprehensive set of organs and tissues from the control and high-dose groups. Any lesions observed in the high-dose group are then examined in the lower-dose groups to establish a dose-response relationship.

5. Determination of NOAEL:

  • The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed.

Subchronic Inhalation Toxicity Study (90-Day Study - OECD Guideline 413)

This study evaluates the toxicity of a substance administered via inhalation over a 90-day period.

1. Test Animals:

  • Species: Typically rats.

  • Number: 10 male and 10 female rodents per group.[13]

2. Exposure:

  • Method: Whole-body or nose-only exposure to the test article as a gas, vapor, or aerosol.

  • Concentration Levels: At least three concentration levels plus a control group (air or vehicle).[13]

  • Duration and Frequency: 6 hours per day, 5 days a week for 13 weeks.[13]

3. Observations:

  • Similar to the oral toxicity study, including daily clinical observations, weekly body weight measurements, and terminal hematology and clinical biochemistry.

  • Respiratory Function: May include assessments of respiratory rate and tidal volume.

4. Pathological Examination:

  • Emphasis on the respiratory tract (nasal passages, trachea, lungs) in addition to a full systemic histopathological evaluation.

5. Determination of NOAEL:

  • The NOAEL is the highest exposure concentration at which no significant adverse effects are observed.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the safety assessment of this compound.

Experimental_Workflow_for_Toxicity_Assessment cluster_preclinical Preclinical Toxicity Assessment cluster_data_analysis Data Analysis & Risk Assessment acute_tox Acute Toxicity Studies (Single High Dose) subchronic_tox Subchronic Toxicity Studies (90-Day Repeated Dose) acute_tox->subchronic_tox informs dose selection chronic_tox Chronic Toxicity Studies (>90 Days) subchronic_tox->chronic_tox informs dose selection dose_response Dose-Response Assessment subchronic_tox->dose_response genotox Genotoxicity Assays (e.g., Ames Test) genotox->dose_response repro_tox Reproductive & Developmental Toxicity Studies repro_tox->dose_response noael NOAEL Determination dose_response->noael risk_char Human Health Risk Characterization noael->risk_char

Workflow for preclinical toxicity assessment of a new chemical entity.

Perfluorocarbon_Clearance_Pathway Administration PFC Administration (e.g., Intravenous, Intratracheal) Bloodstream Circulation in Bloodstream Administration->Bloodstream RES Reticuloendothelial System (RES) (Liver, Spleen, Bone Marrow) Bloodstream->RES Phagocytosis by Macrophages Lungs Lungs RES->Lungs Slow Release Exhalation Exhalation Lungs->Exhalation Elimination via Respiration

Primary pathway for the clearance of perfluorocarbons from the body.

Conclusion

While this compound and Perfluorodecalin are promising for various biomedical applications, this comparative guide highlights the critical need for more comprehensive, publicly available long-term toxicity data. The absence of established NOAELs from subchronic studies for both compounds makes a direct quantitative comparison of their long-term safety profiles challenging. For drug development professionals and researchers, this underscores the necessity of conducting rigorous, guideline-compliant toxicity studies to fully validate the safety of long-term exposure to these substances before they can be widely adopted in clinical practice. The provided experimental protocols serve as a foundational framework for designing such crucial safety assessments.

References

Perflubron's Efficacy in Preclinical Lung Injury Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Perflubron in various animal models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The data presented is compiled from peer-reviewed studies to offer an objective overview of this compound's performance and to provide detailed experimental context for the findings.

I. Comparative Efficacy of this compound

This compound has been evaluated in a range of preclinical models that mimic different aspects of human lung injury. The following tables summarize the quantitative data on its efficacy across these models, focusing on key endpoints such as gas exchange, lung mechanics, and inflammatory responses.

Table 1: Gas Exchange and Lung Mechanics
Animal ModelLung Injury InductionThis compound AdministrationKey Findings
Sheep Oleic Acid (0.2 mL/kg, IV)Partial Liquid Ventilation (PLV) with cumulative doses of 10, 20, 30, 40, and 50 mL/kgSignificant improvement in arterial oxygen saturation (SaO2) and physiologic shunt compared to gas-ventilated controls. At 50 mL/kg, SaO2 was 96% in the this compound group vs. 55% in controls.[1]
Neonatal Piglets Saline LavageAerosolized this compound at 0, 1.25, 2.5, 5.0, or 7.5 mL/kg/hrDose-dependent improvement in arterial oxygen pressure (PaO2) and dynamic compliance. Optimal dose for oxygenation and mechanics was between 2.5 and 5 mL/kg/hr.[2][3]
Rats Ventilator-Induced Lung Injury (VILI) with high tidal volume (33 mL/kg)PLV with 0, 7 (low), 13 (moderate), or 20 mL/kg (near FRC)Low and moderate doses improved respiratory mechanics and reduced ventilator-induced permeability changes. The near-FRC dose worsened lung injury.[1]
Rats Lipopolysaccharide (LPS)Intravenous infusion of this compound emulsion (6 mL/kg) prior to LPS instillationSignificantly increased PaO2 and decreased lung wet-to-dry weight ratio compared to the LPS-only group.
Table 2: Anti-inflammatory Effects
Animal ModelLung Injury InductionThis compound AdministrationKey Findings
Neonatal Piglets Saline LavageAerosolized this compound (1.25 mL/kg/hr)Significantly reduced IL-1β gene expression in lung tissue.[3]
Rats Lipopolysaccharide (LPS)Intravenous infusion of this compound emulsion (6 mL/kg)Significantly decreased pulmonary myeloperoxidase (MPO) activity, intercellular adhesion molecule-1 (ICAM-1) expression, and CD11b expression on polymorphonuclear neutrophils (PMNs), indicating reduced neutrophil infiltration.
Rabbits Saline LavagePartial Liquid VentilationMorphometric analysis showed less alveolar hemorrhage, edema, and hyaline membrane formation compared to conventional mechanical ventilation.

II. Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and potential application. This section details the experimental protocols for the key studies cited.

Oleic Acid-Induced Lung Injury in Sheep
  • Animal Model: Adult sheep (53.0 ± 2.8 kg).

  • Injury Induction: Acute respiratory failure was induced by a right atrial injection of oleic acid (0.2 mL/kg).[1]

  • Intervention: Five animals were assigned to the partial liquid ventilation (PLV) group and received sequential intratracheal doses of 10 mL/kg of this compound every 30 minutes to cumulative doses of 10, 20, 30, 40, and 50 mL/kg. Five control animals were managed with conventional gas ventilation.[1]

  • Key Parameters Measured: Arterial oxygen saturation, physiologic shunt, and pulmonary compliance were assessed at 30-minute intervals for a 2.5-hour experimental period.[1]

Saline Lavage-Induced Lung Injury in Neonatal Piglets
  • Animal Model: Newborn piglets.

  • Injury Induction: Lung injury was induced by repeated saline lavage to achieve surfactant depletion.

  • Intervention: Twenty-five piglets were randomized to receive aerosolized this compound at doses of 0, 1.25, 2.5, 5.0, or 7.5 mL/kg/hr for a 2-hour therapy period, followed by a 3-hour observation period. All animals were maintained on intermittent mandatory ventilation.[2][3]

  • Key Parameters Measured: Arterial oxygen pressure, arterial carbon dioxide pressure, dynamic compliance, mean pulmonary artery pressure, and IL-1β gene expression in lung tissue.[2][3]

Ventilator-Induced Lung Injury in Rats
  • Animal Model: Male Wistar rats (300 ± 20 g).

  • Injury Induction: Mild permeability pulmonary edema was first induced with α-naphtylthiourea, followed by mechanical ventilation with a high tidal volume (33 mL/kg) for 15 minutes.

  • Intervention: Rats were divided into groups receiving 0, 7 (low dose), 13 (moderate dose), or 20 mL/kg (near functional residual capacity) of this compound.

  • Key Parameters Measured: Lung microvascular permeability was assessed using 125I-albumin distribution space, and respiratory system mechanics were analyzed with quasi-static pressure-volume curves.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
  • Animal Model: Wistar rats.

  • Injury Induction: Acute lung injury was induced by intratracheal instillation of LPS.

  • Intervention: Eighteen rats received an intravenous infusion of a this compound emulsion at a dose of 6 mL/kg via the femoral vein 30 minutes prior to LPS instillation. A control group of 18 rats received LPS only, and a saline control group of 6 rats was also included.

  • Key Parameters Measured: Arterial blood gases (PaO2), lung wet-to-dry weight ratio, lung histopathology, myeloperoxidase (MPO) activity, intercellular adhesion molecule-1 (ICAM-1) expression, and CD11b expression on polymorphonuclear neutrophils (PMNs) were assessed at 2, 4, and 6 hours post-LPS exposure.

III. Visualizing Mechanisms and Workflows

To further elucidate the experimental processes and the proposed mechanisms of this compound's action, the following diagrams are provided.

experimental_workflow_sheep_model cluster_setup Animal Preparation cluster_injury Lung Injury Induction cluster_intervention Intervention Groups cluster_assessment Efficacy Assessment animal Adult Sheep injury Oleic Acid Injection (0.2 mL/kg, IV) animal->injury plv Partial Liquid Ventilation (this compound Dosing) injury->plv Randomization control Gas Ventilation (Control) injury->control Randomization assessment Measure Gas Exchange & Lung Mechanics plv->assessment control->assessment

Experimental workflow for the oleic acid-induced lung injury model in sheep.

perflubron_anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Alveolar Epithelial Cell / Macrophage cluster_response Inflammatory Response cluster_intervention Intervention lps LPS mapk MAPK Pathway (ERK, JNK, p38) lps->mapk nfkb NF-κB Pathway lps->nfkb transcription_factors ATF-2, c-Jun mapk->transcription_factors cytokines Pro-inflammatory Cytokines (MIP-2, IL-1β) nfkb->cytokines transcription_factors->cytokines This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits

Proposed anti-inflammatory signaling pathway of this compound in lung injury.

IV. Discussion

The compiled data indicates that this compound demonstrates considerable efficacy in improving gas exchange and lung mechanics across various animal models of acute lung injury. Notably, the route of administration and the dosage appear to be critical factors influencing its therapeutic effects. For instance, in a rat model of VILI, lower to moderate doses of this compound were beneficial, while a high dose was detrimental[1]. In contrast, aerosolized delivery in neonatal piglets showed a clear dose-dependent improvement[2][3].

The anti-inflammatory properties of this compound are also a significant aspect of its therapeutic potential. Studies have shown its ability to reduce the expression of pro-inflammatory cytokines and limit the infiltration of inflammatory cells into the lung tissue. The proposed mechanism for this anti-inflammatory action involves the inhibition of key signaling pathways such as the MAPK and NF-κB pathways, which are central to the inflammatory cascade in ALI/ARDS.

It is important to note that while these animal models provide valuable insights into the potential efficacy of this compound, the translation of these findings to clinical practice requires further investigation. The heterogeneity of human ALI/ARDS presents a significant challenge that preclinical models can only partially replicate. Nevertheless, the data from these comparative studies underscore the promise of this compound as a therapeutic agent for acute lung injury and provide a strong rationale for continued research and development.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Perflubron Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Perflubron, a perfluorochemical compound used as a contrast medium in medical imaging and in various research applications. Adherence to these protocols is critical to mitigate potential environmental impact and ensure a safe laboratory environment.

This compound, also known as perfluorooctyl bromide, is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Due to its chemical stability, it is considered a persistent substance, falling under the broader category of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals"[2][3][4]. The disposal of such compounds is subject to stringent federal, state, and local regulations[5][6].

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemically compatible gloves, safety glasses or goggles, and a lab coat or protective clothing to prevent skin contact[5][7]. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors[7].

In the event of a spill, the area should be evacuated if necessary. The spill should be contained and collected using an absorbent material or a high-efficiency vacuum cleaner. The collected material must be placed in a clearly labeled, sealed container for disposal[5].

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Collection and Storage :

    • Collect all waste this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated and properly labeled hazardous waste container.

    • The container must be compatible with this compound and tightly sealed to prevent leaks or spills.

    • Store the waste container in a cool, well-ventilated, and designated hazardous waste storage area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents[1].

  • Engage a Certified Waste Disposal Vendor :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The EHS department will work with a certified hazardous waste disposal company that is equipped to handle perfluorinated compounds. These companies are knowledgeable about the specific regulatory requirements for PFAS disposal.

  • Regulatory-Compliant Disposal Methods :

    • The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the disposal of PFAS, which includes this compound. The acceptable methods are:

      • High-Temperature Incineration : This is a preferred method for the complete destruction of PFAS compounds[2][8]. The process must be conducted in a hazardous waste incinerator capable of reaching high temperatures to ensure the breakdown of the stable chemical bonds.

      • Hazardous Waste Landfill (Subtitle C) : Disposal in a specially designed hazardous waste landfill is another option. These landfills have liners and leachate collection systems to prevent the release of hazardous materials into the environment[2][3][8].

      • Underground Deep Well Injection : In some cases, liquid PFAS waste can be injected into deep, underground wells in geologically stable areas[2][8].

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety information for this compound.

PropertyValueReference
Chemical Formula C8BrF17[1]
Molecular Weight 498.96 g/mol [1]
CAS Number 423-55-2[1][6]
GHS Hazard Classifications Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]

Experimental Protocols and Signaling Pathways

While this document focuses on disposal, it is important to note that this compound has been studied for its anti-inflammatory, antiviral, and cytoprotective effects. Research has shown that it can inhibit chemokine expression and NF-κB activation, a key signaling pathway involved in inflammation[9].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Perflubron_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Institutional Procedures cluster_2 Certified Disposal cluster_3 Regulatory Compliance start This compound Waste Generated collect_waste Collect in Labeled, Compatible Hazardous Waste Container start->collect_waste store_waste Store in Designated Secure Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup vendor_pickup Certified Vendor Picks Up Waste schedule_pickup->vendor_pickup transport Transport to Approved Disposal Facility vendor_pickup->transport disposal_method Disposal via Approved Method (Incineration, Landfill, etc.) transport->disposal_method documentation Maintain Disposal Records disposal_method->documentation end Disposal Complete documentation->end

Caption: Workflow for the safe and compliant disposal of this compound waste.

By following these detailed procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby building a culture of safety and trust within the scientific community.

References

Essential Safety and Logistical Information for Handling Perflubron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial, immediate safety and logistical information for the handling of Perflubron (CAS No. 423-55-2), a perfluorocarbon compound utilized in various research and development applications. Adherence to these procedural guidelines is paramount to ensure personnel safety and operational integrity.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. While this compound is not classified as a hazardous chemical by OSHA, it is prudent to handle it with care, as with all laboratory chemicals.[1][2]

PPE CategoryMinimum RequirementRecommended for Large Quantities or Spills
Hand Protection Chemically compatible gloves (Nitrile recommended for incidental contact)Double-gloving with nitrile or neoprene gloves. Consider butyl rubber gloves for prolonged contact.
Eye Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield.
Skin and Body Protection Laboratory coatChemically resistant apron or coveralls.
Respiratory Protection Not generally required with adequate ventilationA NIOSH-approved respirator with appropriate cartridges should be available for spills or situations with potential for aerosol generation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

1. Preparation and Pre-Handling Check:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that the work area, preferably a certified chemical fume hood, has adequate ventilation.[1][7]

  • Locate the nearest safety shower and eyewash station and confirm they are operational.[7]

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare a designated waste container for halogenated organic waste.

2. Handling this compound:

  • As a general rule, avoid all direct contact with this compound.[1]

  • When transferring the liquid, do so carefully to avoid splashing or the creation of aerosols.

  • Keep containers of this compound tightly sealed when not in use.[7]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.[7]

1. Waste Segregation and Collection:

  • All this compound waste, including contaminated consumables (e.g., pipette tips, wipes), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic to Aquatic Life").

  • Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.[7]

3. Final Disposal:

  • Dispose of this compound waste through your institution's designated hazardous waste management service.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[1] In many jurisdictions, this will involve incineration at a licensed facility.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or personnel exposure.

Spill Response Plan

1. Small Spills (manageable by laboratory personnel):

  • Alert others in the immediate area.

  • Isolate the spill area to prevent spreading.

  • Don the appropriate PPE, including respiratory protection if there is a risk of aerosol inhalation.[1]

  • Absorb the spill using a non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow.[7]

  • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[7]

  • Dispose of all contaminated materials as hazardous waste.

2. Large Spills (requiring external assistance):

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team and provide details of the spill (substance, quantity, location).

  • Prevent entry into the affected area.

  • Attend to any injured personnel from a safe distance.

Exposure Response Plan
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek prompt medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Visual Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_waste Designate Waste Container prep_workspace->prep_waste handle_transfer Careful Transfer to Avoid Spills prep_waste->handle_transfer Proceed to Handling handle_seal Keep Container Sealed handle_transfer->handle_seal em_spill Follow Spill Response Protocol handle_transfer->em_spill Spill Occurs em_exposure Follow Exposure Response Protocol handle_transfer->em_exposure Exposure Occurs handle_wash Wash Hands After Handling handle_seal->handle_wash disp_collect Collect Waste in Labeled Container handle_wash->disp_collect Proceed to Disposal disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_handover Handover to Hazardous Waste Management disp_store->disp_handover

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perflubron
Reactant of Route 2
Reactant of Route 2
Perflubron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.